molecular formula C23H20N2O4S B057703 Darglitazone CAS No. 141200-24-0

Darglitazone

Cat. No.: B057703
CAS No.: 141200-24-0
M. Wt: 420.5 g/mol
InChI Key: QQKNSPHAFATFNQ-UHFFFAOYSA-N
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Description

Darglitazone is a high-potency thiazolidinedione (TZD) and a selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a nuclear hormone receptor, PPARγ is a master regulator of adipocyte differentiation, lipid metabolism, and glucose homeostasis. Upon activation, this compound promotes insulin sensitization in peripheral tissues, making it an invaluable pharmacological tool for investigating the molecular pathways underlying Type 2 diabetes, insulin resistance, and metabolic syndrome. Its primary research applications include the study of adipogenesis, the exploration of insulin signaling pathways, and the in vitro and in vivo modeling of diabetic conditions. Furthermore, this compound serves as a critical reference compound in the development and screening of novel insulin-sensitizing agents. Researchers utilize this compound to dissect the complex roles of PPARγ in inflammation, cancer biology, and cardiovascular disease, given its broader implications in cellular proliferation and differentiation. This product is supplied with comprehensive analytical data (HPLC, MS) to ensure identity and purity, guaranteeing reliable and reproducible research outcomes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKNSPHAFATFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3057644
Record name Darglitazone
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Molecular Weight

420.5 g/mol
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CAS No.

141200-24-0
Record name Darglitazone
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Record name Darglitazone [INN]
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Record name Darglitazone
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Record name DARGLITAZONE
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Foundational & Exploratory

Darglitazone's Mechanism of Action: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone is a member of the thiazolidinedione (TZD) class of drugs, investigated for its insulin-sensitizing effects in the treatment of type 2 diabetes mellitus.[1] Like other TZDs, its primary mechanism of action is the potent and selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] Although its clinical development was discontinued, the study of this compound and its congeners has significantly advanced our understanding of insulin resistance and the therapeutic potential of targeting PPARγ. This guide provides a detailed technical overview of this compound's core mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism: PPARγ Agonism

This compound functions as a high-affinity agonist for PPARγ, a transcription factor predominantly expressed in adipose tissue, but also found in other tissues such as skeletal muscle and liver.[3] Upon binding, this compound induces a conformational change in the PPARγ receptor. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway of this compound

Caption: this compound's signaling pathway through PPARγ activation.

Quantitative Data

CompoundTargetBinding Affinity (Kd)Potency (EC50)Reference
RosiglitazonePPARγ~40 nM0.009 µM
PioglitazonePPARγ--
TroglitazonePPARγ--
CLX-0921PPARγ-0.284 µM

Note: Data for this compound is limited. Values for other well-studied thiazolidinediones are provided for comparison.

Effects on Gene Expression

The activation of PPARγ by this compound leads to changes in the expression of a multitude of genes involved in glucose and lipid metabolism. This ultimately results in improved insulin sensitivity.

GeneFunctionEffect of TZD TreatmentFold Change (approx.)Reference
UCP2 Uncoupling Protein 2Upregulation5-10x
GLUT1 Glucose Transporter 1Upregulation2-2.7x (basal uptake)
Δ-6 Desaturase Fatty Acid MetabolismDownregulation~0.4x
PPARγ2 AdipogenesisUpregulation~3x
p85α PI-3K Insulin SignalingUpregulationNot specified
Leptin AdipokineDownregulationNot specified

Note: The table includes data for this compound where available and is supplemented with data from other TZDs (troglitazone, rosiglitazone) to illustrate the general effects of this drug class.

Experimental Protocols

PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the PPARγ ligand-binding domain (LBD).

Methodology: A common method is a fluorescence polarization (FP) competitive binding assay.

  • Reagents:

    • Recombinant human PPARγ-LBD

    • A fluorescently labeled PPARγ ligand (tracer)

    • Assay buffer

    • Test compound (this compound) and a known reference ligand (e.g., rosiglitazone)

  • Procedure:

    • A fixed concentration of the PPARγ-LBD and the fluorescent tracer are incubated together. The tracer binds to the LBD, resulting in a high FP signal.

    • Increasing concentrations of the unlabeled test compound are added to the mixture.

    • The test compound competes with the fluorescent tracer for binding to the PPARγ-LBD.

    • As the test compound displaces the tracer, the FP signal decreases.

    • The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined by plotting the FP signal against the log of the test compound concentration.

    • The binding affinity (Ki) can then be calculated from the IC50 value.

Binding_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - PPARγ-LBD - Fluorescent Tracer - this compound Mix Mix PPARγ-LBD, Tracer, and varying concentrations of this compound Reagents->Mix Measure_FP Measure Fluorescence Polarization (FP) Mix->Measure_FP Plot Plot FP vs. [this compound] Measure_FP->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a PPARγ competitive binding assay.

PPARγ Reporter Gene Assay

Objective: To measure the functional activation of PPARγ by a test compound.

Methodology: A common method involves a luciferase reporter gene assay in a suitable cell line (e.g., HEK293).

  • Cell Culture and Transfection:

    • Cells are co-transfected with two plasmids:

      • An expression vector for the PPARγ receptor.

      • A reporter plasmid containing a luciferase gene under the control of a PPRE.

  • Treatment:

    • Transfected cells are treated with varying concentrations of the test compound (this compound).

  • Lysis and Luciferase Assay:

    • After an incubation period, the cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of PPARγ, is measured using a luminometer.

  • Data Analysis:

    • The fold activation is calculated relative to a vehicle control.

    • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Analysis Transfect Co-transfect cells with: - PPARγ expression vector - PPRE-luciferase reporter Treat Treat cells with varying concentrations of this compound Transfect->Treat Lyse Lyse cells Treat->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure_Lum Measure Luminescence Add_Substrate->Measure_Lum Calculate_EC50 Calculate Fold Activation and EC50 Measure_Lum->Calculate_EC50

Caption: Workflow for a PPARγ luciferase reporter gene assay.

3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes.

Methodology: The 3T3-L1 cell line is a widely used model for studying adipogenesis.

  • Cell Culture:

    • 3T3-L1 preadipocytes are cultured to confluence.

  • Induction of Differentiation:

    • Two days post-confluence, differentiation is induced by treating the cells with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The test compound (this compound) is added to this induction medium.

  • Maturation:

    • After 2-3 days, the induction medium is replaced with a maintenance medium containing insulin and the test compound. The medium is replenished every 2-3 days.

  • Assessment of Differentiation:

    • After 8-10 days, the degree of differentiation is assessed by staining the intracellular lipid droplets with Oil Red O.

    • The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

Adipocyte_Differentiation_Workflow cluster_culture Cell Culture cluster_induction Differentiation cluster_analysis Analysis Culture Culture 3T3-L1 preadipocytes to confluence Induce Induce differentiation with cocktail + this compound Culture->Induce Maintain Maintain in insulin-containing medium + this compound Induce->Maintain Stain Stain with Oil Red O Maintain->Stain Quantify Visualize and quantify lipid accumulation Stain->Quantify

Caption: Workflow for 3T3-L1 adipocyte differentiation assay.

Glucose Uptake Assay in Adipocytes

Objective: To measure the effect of a compound on glucose transport into adipocytes.

Methodology: This assay typically uses a radiolabeled glucose analog, such as 2-deoxy-D-[1,2-³H]glucose, in differentiated 3T3-L1 adipocytes.

  • Cell Preparation:

    • Differentiated 3T3-L1 adipocytes are serum-starved.

  • Treatment:

    • Cells are treated with the test compound (this compound) for a specified period. Insulin may also be added to measure insulin-stimulated glucose uptake.

  • Glucose Uptake:

    • A solution containing the radiolabeled glucose analog is added to the cells for a short incubation period.

  • Lysis and Scintillation Counting:

    • The uptake is stopped by washing with ice-cold buffer.

    • The cells are lysed, and the radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis:

    • The amount of glucose uptake is normalized to the protein content of the cell lysate.

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Analysis Prepare Differentiated 3T3-L1 adipocytes (serum-starved) Treat_Cells Treat with this compound (± Insulin) Prepare->Treat_Cells Add_Tracer Add radiolabeled glucose analog Treat_Cells->Add_Tracer Lyse_Cells Lyse cells Add_Tracer->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Normalize Normalize to protein content Measure_Radioactivity->Normalize

Caption: Workflow for a glucose uptake assay in adipocytes.

Conclusion

This compound exemplifies the mechanism of action of the thiazolidinedione class of drugs, acting as a potent and selective agonist of PPARγ. Its activation of this nuclear receptor initiates a cascade of transcriptional changes that ultimately lead to improved insulin sensitivity through modulation of glucose and lipid metabolism. While the clinical development of this compound was halted, the scientific inquiry into its mode of action has provided invaluable insights for the fields of metabolic disease research and drug development. The experimental protocols and data presented in this guide offer a technical foundation for researchers and scientists working to further unravel the complexities of PPARγ signaling and its therapeutic applications.

References

Darglitazone's Impact on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of darglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This compound, a member of the thiazolidinedione (TZD) class of drugs, modulates the transcription of a wide array of genes, influencing critical metabolic and inflammatory pathways. This document provides a comprehensive overview of its effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: PPAR-γ Activation

This compound exerts its effects by selectively binding to and activating PPAR-γ, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4][5] This interaction recruits coactivator proteins and initiates the transcription of genes involved in several key biological processes, including glucose and lipid metabolism, adipocyte differentiation, and the inflammatory response.

This compound's Effect on Gene Expression: Quantitative Overview

The following tables summarize the quantitative changes in gene expression observed in various experimental models upon treatment with this compound and other closely related TZDs. These data highlight the significant regulatory role of this class of compounds across different tissues and cell types.

Table 1: Regulation of Genes Involved in Metabolism
GeneExperimental ModelTreatmentFold Change/EffectReference
Uncoupling Protein 2 (UCP2)3T3-L1, 3T3-F442A (white adipose), HIB-1B (brown adipose), L6 (skeletal muscle) cell lines30 µM this compound5-10 fold increase in mRNA within 8 hours
Δ-6 DesaturaseHuman skeletal muscle cell cultures11.5 µmol/l Troglitazone58.3% decrease in mRNA
PPAR-γ2Human skeletal muscle cell cultures11.5 µmol/l Troglitazone3.01 fold increase in mRNA
Adipocyte Lipid Binding Protein (ALBP/aP2)Human skeletal muscle cultures11.5 µM TroglitazoneSignificant increase in mRNA
Muscle Fatty Acid Binding Protein (mFABP)Human skeletal muscle cultures11.5 µM TroglitazoneSignificant increase in mRNA
Phosphoenolpyruvate Carboxykinase (PEPCK-C)Subcutaneous adipose tissue of diabetic patientsPioglitazoneSignificant increase in mRNA
Glycerol-3-Phosphate Dehydrogenase (GPDH)Subcutaneous adipose tissue of diabetic patientsPioglitazone~1.29 fold increase in mRNA
Lipoprotein Lipase (LPL)Subcutaneous adipose tissue of diabetic patientsPioglitazoneSignificant increase in mRNA
Acetyl-CoA Synthetase (ACS)Subcutaneous adipose tissue of diabetic patientsPioglitazoneSignificant increase in mRNA
c-Cbl-associated protein (CAP)Subcutaneous adipose tissue of diabetic patientsPioglitazone~1.63 fold increase in mRNA
Table 2: Regulation of Genes Involved in Inflammation
GeneExperimental ModelTreatmentFold Change/EffectReference
Tumor Necrosis Factor-α (TNF-α)Diabetic (ob/ob) mouse brain (4h post-hypoxia-ischemia)This compoundSignificantly increased mRNA
Interleukin-1β (IL-1β)Diabetic (ob/ob) mouse brain (4h post-hypoxia-ischemia)This compoundSignificantly increased mRNA
Tumor Necrosis Factor-α (TNF-α)Diabetic (ob/ob) mouse brain (8h post-hypoxia-ischemia)This compoundSuppressed mRNA levels
Interleukin-1β (IL-1β)Diabetic (ob/ob) mouse brain (8h post-hypoxia-ischemia)This compoundSuppressed mRNA levels
Interleukin-6 (IL-6)Diabetic (ob/ob) mouse brain (4h and 8h post-hypoxia-ischemia)This compoundSuppressed mRNA levels

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action and the experimental procedures used to study its effects, the following diagrams have been generated using Graphviz.

Darglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPAR-γ / RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPAR-γ / RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., UCP2, aP2) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic & Anti-inflammatory Effects Proteins->Metabolic_Effects

This compound's primary signaling pathway.

Experimental_Workflow_Gene_Expression cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Seeding 1. Seed Cells (e.g., 3T3-L1, Muscle Cells) Differentiation 2. Induce Differentiation (if applicable) Cell_Seeding->Differentiation Treatment 3. Treat with this compound or Vehicle Control Differentiation->Treatment RNA_Extraction 4. Total RNA Extraction Treatment->RNA_Extraction RT_PCR 5. Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT_PCR qPCR 6. Quantitative PCR (Gene Expression Analysis) RT_PCR->qPCR Data_Analysis 7. Analyze Fold Change in Gene Expression qPCR->Data_Analysis

Workflow for gene expression analysis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on gene expression.

Protocol 1: In Vitro Gene Expression Analysis in Adipocytes

Objective: To quantify the change in target gene expression in an adipocyte cell line (e.g., 3T3-L1) following treatment with this compound.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and Insulin (for differentiation cocktail)

  • This compound

  • DMSO (vehicle control)

  • TRIzol reagent or equivalent for RNA extraction

  • Reverse transcriptase kit

  • qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail containing dexamethasone, IBMX, and insulin. This compound can be included in this cocktail to assess its effect on differentiation.

  • This compound Treatment:

    • For studying effects on mature adipocytes, differentiate the cells for 7-10 days until lipid droplets are prominent.

    • Prepare a stock solution of this compound in DMSO.

    • Treat mature adipocytes with the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for the vehicle control group.

    • Incubate for a specified time course (e.g., 4, 8, 24 hours).

  • RNA Extraction and Quantification:

    • Lyse the cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription and Quantitative PCR (qPCR):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

    • Perform qPCR using a suitable master mix, cDNA template, and primers specific for the target genes and a housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.

Protocol 2: Gene Expression Analysis in a Mouse Model of Diabetes

Objective: To investigate the in vivo effects of this compound on gene expression in a diabetic mouse model (e.g., ob/ob or db/db mice).

Materials:

  • Diabetic mice (e.g., ob/ob) and their lean littermate controls

  • This compound

  • Vehicle for oral gavage (e.g., 1% carboxymethylcellulose)

  • Tissue homogenization equipment

  • RNA extraction and qPCR reagents as described in Protocol 1

Methodology:

  • Animal Treatment:

    • Acclimate mice to the housing conditions.

    • Administer this compound or vehicle to the respective groups of mice daily via oral gavage for a specified duration (e.g., 2 weeks).

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.

  • RNA Extraction and Analysis:

    • Homogenize the frozen tissues and extract total RNA.

    • Proceed with reverse transcription and qPCR as described in Protocol 1 to quantify the expression levels of target genes in the tissues from this compound-treated and control mice.

Conclusion

This compound's potent and selective activation of PPAR-γ positions it as a significant modulator of gene expression, with profound effects on metabolic and inflammatory pathways. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential and molecular intricacies of this and other TZD compounds. The visualization of its signaling pathway and experimental workflows provides a clear conceptual understanding to guide future investigations into this important class of insulin-sensitizing agents.

References

Darglitazone's Role in Adipocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key nuclear receptor in adipogenesis. Although its clinical development was discontinued, the study of this compound and other TZDs has provided invaluable insights into the molecular mechanisms governing adipocyte differentiation and insulin sensitization. This technical guide provides an in-depth overview of the role of this compound in adipocyte differentiation, focusing on its mechanism of action, the signaling pathways it modulates, and relevant experimental protocols. Due to the limited availability of in-vitro quantitative data specifically for this compound, this guide incorporates illustrative data from other well-studied TZDs like rosiglitazone and pioglitazone to provide a comprehensive understanding of the class effect.

Introduction

This compound is a thiazolidinedione that acts as a powerful agonist for PPARγ, a transcription factor pivotal to the regulation of adipocyte differentiation.[1] The activation of PPARγ by this compound initiates a cascade of gene expression changes that drive the differentiation of preadipocytes into mature, insulin-responsive adipocytes. This process is fundamental to its insulin-sensitizing effects, as it promotes the storage of lipids in adipose tissue, thereby reducing circulating free fatty acids and improving insulin signaling in other tissues like muscle and liver.[2] While the clinical development of this compound was halted, its mechanism of action remains a valuable model for understanding adipogenesis and developing novel therapeutics for metabolic diseases.[1]

Mechanism of Action: The Central Role of PPARγ

The primary mechanism by which this compound promotes adipocyte differentiation is through the activation of PPARγ.[1] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

The PPARγ Signaling Pathway

The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of transcription of genes involved in adipogenesis and lipid metabolism.

PPARg_Signaling cluster_0 Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds to PPRE PPRE (Promoter Region) PPARg->PPRE RXR RXR RXR->PPRE Adipogenic_Genes Adipogenic Gene Transcription PPRE->Adipogenic_Genes Initiates Coactivators Co-activators Coactivators->PPRE

This compound activates the PPARγ/RXR heterodimer, initiating adipogenic gene transcription.
Regulation of Adipogenic Transcription Factors

The activation of PPARγ by this compound leads to a cascade of transcriptional events involving other key adipogenic transcription factors, most notably the CCAAT/enhancer-binding proteins (C/EBPs). C/EBPβ and C/EBPδ are induced early in the differentiation process and, in turn, activate the expression of PPARγ and C/EBPα.[3] This creates a positive feedback loop that drives the terminal differentiation of preadipocytes.

Adipogenic_Cascade This compound This compound PPARg PPARγ This compound->PPARg Activates CEBPa C/EBPα PPARg->CEBPa Induces Adipocyte_Genes Adipocyte-Specific Gene Expression PPARg->Adipocyte_Genes Activates CEBPb_d C/EBPβ & C/EBPδ CEBPb_d->PPARg Induces CEBPb_d->CEBPa Induces CEBPa->Adipocyte_Genes Activates Differentiation Adipocyte Differentiation Adipocyte_Genes->Differentiation

This compound-induced PPARγ activation triggers a transcription factor cascade leading to differentiation.

Quantitative Data on the Effects of this compound and Other TZDs

Due to the discontinuation of this compound's development, extensive in-vitro quantitative data is limited. The following tables summarize available clinical data for this compound and representative in-vitro data for other TZDs to illustrate the class effects on adipocyte differentiation and metabolism.

Table 1: Clinical Metabolic Effects of this compound (14-day treatment in obese NIDDM subjects)
ParameterThis compound Group (Change)Placebo Group (Change)p-value
24-h Plasma Glucose (mmol·h⁻¹·L⁻¹) ↓ 57.6 ± 9.6No significant change0.002
24-h Serum Insulin (µU·h⁻¹·L⁻¹) ↓ 261.6 ± 84No significant change0.045
24-h Non-Esterified Fatty Acid (g·h⁻¹·L⁻¹) ↓ 953 ± 173No significant change0.002
Mean 24-h Serum Triglyceride (%) ↓ 25.9 ± 6.2↓ 3.9 ± 4.80.012
Table 2: Illustrative In-Vitro Effects of Troglitazone on 3T3-L1 Adipocytes
ParameterControlTroglitazone (5 µM)Fold Change
Adipocyte Differentiation (%) ~50%~100%~2.0
Basal Glucose Transport Baseline2.0 - 2.7
Glut1 mRNA Expression Baseline-
Glut1 Protein Expression Baseline-
Table 3: Illustrative In-Vitro Effects of Pioglitazone on 3T3-L1 Adipocyte Differentiation
Pioglitazone Concentration (µM)Lipid Accumulation (Qualitative)
0+
1.0++
2.5+++
5.0++++
7.5+++++
10.0++++++

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound and other TZDs on adipocyte differentiation.

3T3-L1 Preadipocyte Differentiation Protocol

This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, often used to study the effects of compounds like this compound.

Differentiation_Workflow Start Day -2: Seed 3T3-L1 Preadipocytes Confluence Day 0: Reach Confluence Start->Confluence Induction Day 0-2: Induction Medium (DMI + this compound) Confluence->Induction Maturation1 Day 2-4: Maturation Medium I (Insulin + this compound) Induction->Maturation1 Maturation2 Day 4+: Maturation Medium II (DMEM + FBS) Maturation1->Maturation2 Harvest Day 8-12: Harvest Cells (Mature Adipocytes) Maturation2->Harvest

Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound (or other TZD) stock solution

  • Insulin solution (10 µg/mL in DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% FBS and grow to confluence (Day 0).

  • Induction: Two days post-confluence (Day 2), replace the medium with DMI medium containing the desired concentration of this compound.

  • Maturation I: After 48 hours (Day 4), replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with this compound.

  • Maturation II: After another 48 hours (Day 6), replace the medium with fresh DMEM with 10% FBS.

  • Maintenance: Continue to culture the cells, replacing the medium every 2 days until mature adipocytes are observed (typically Day 8-12), characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a culture plate

  • 10% formalin in PBS

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (6 parts stock to 4 parts water, filtered)

  • 60% isopropanol

  • Hematoxylin solution (optional, for counterstaining nuclei)

Procedure:

  • Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Wash cells with water and then with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes.

  • Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

  • Visualization: Visualize the lipid droplets (stained red) under a microscope.

  • Quantification (Optional): Elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of key adipogenic marker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARγ, C/EBPα, FABP4, GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: Extract total RNA from control and this compound-treated adipocytes using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the protein levels of key adipogenic markers.

Materials:

  • Cell lysis buffer with protease inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the control and this compound-treated adipocytes and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound, as a potent PPARγ agonist, serves as a valuable tool for investigating the molecular intricacies of adipocyte differentiation. Its mechanism of action, centered on the activation of a well-defined transcriptional cascade, highlights the critical role of PPARγ in adipogenesis and systemic insulin sensitivity. While the clinical journey of this compound was cut short, the experimental frameworks and knowledge gained from its study, along with that of other thiazolidinediones, continue to inform the development of novel therapeutic strategies for metabolic disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of adipocyte biology and its impact on metabolic health.

References

Darglitazone and the Regulation of Insulin Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, and its intricate role in the regulation of insulin sensitivity. This compound, an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), has been a subject of significant research for its potent insulin-sensitizing effects.[1] Although its development was terminated, the study of this compound and other TZDs has been pivotal in understanding the molecular mechanisms underlying insulin resistance and has provided a framework for the development of novel therapeutics for metabolic disorders like type 2 diabetes mellitus.[1]

Core Mechanism of Action: PPAR-γ Activation

This compound exerts its primary effects by binding to and activating PPAR-γ, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] PPAR-γ is most abundantly expressed in adipose tissue, where it plays a critical role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses.

Upon activation by this compound, PPAR-γ undergoes a conformational change, leading to the recruitment of co-activator proteins. It then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-γ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of a network of genes involved in glucose and lipid homeostasis, ultimately leading to enhanced insulin sensitivity.

Darglitazone_PPAR_gamma_Signaling cluster_cell Adipocyte cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Binds & Activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Coactivators Co-activators Coactivators->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates

This compound activates the PPAR-γ/RXR heterodimer to modulate gene transcription.

Quantitative Effects on Metabolic Parameters

Clinical and preclinical studies have demonstrated this compound's efficacy in improving key metabolic markers associated with insulin resistance. The tables below summarize the quantitative data from various studies.

Table 1: Effects of this compound on Glucose and Insulin Metabolism in Obese NIDDM Subjects

ParameterPre-treatment (Mean ± SEM)Post-treatment (Mean ± SEM)P-value
24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹)292.8 ± 31.2235.2 ± 21.60.002
24-h Serum Insulin AUC (µU·h⁻¹·L⁻¹)1027.2 ± 254.4765.6 ± 170.40.045

Data from a 14-day study with 25 mg/day this compound. AUC: Area Under the Curve.

Table 2: Effects of this compound on Lipid Metabolism

Study PopulationParameterChange with this compoundP-valueReference
Obese NIDDM Subjects24-h Non-Esterified Fatty Acid AUC (g·h⁻¹·L⁻¹)↓ from 1900 ± 236 to 947 ± 630.002
Obese NIDDM SubjectsMean 24-h Serum Triglyceride↓ by 25.9 ± 6.2% (vs. -3.9 ± 4.8% for placebo)0.012
Obese Zucker RatsBasal Plasma FFA Appearance (Ra)↑ by 114%-
Obese Zucker RatsBasal Whole-body FFA Oxidation (Rox)↑ by 51%-
Obese CatsCholesterol ConcentrationSignificantly lower vs. placebo-
Obese CatsTriglyceride ConcentrationSignificantly lower vs. placebo-
Diabetic ob/ob MiceTriglyceridesNormalized-
Diabetic ob/ob MiceVery-Low-Density Lipoprotein (VLDL)Normalized-

Table 3: Effects of this compound on Insulin Sensitivity and Other Markers

Study PopulationParameterChange with this compoundReference
Obese Zucker RatsGlucose Infusion Rate (Euglycemic Clamp)↑ from 4.7 to 13.3 mg·min⁻¹
Obese CatsLeptin ConcentrationSignificantly lower vs. placebo
Diabetic ob/ob MiceBlood GlucoseRestored to euglycemia within 48h

Modulation of Insulin Signaling Pathways

This compound improves insulin sensitivity through a multi-faceted approach, primarily by altering the expression of genes that influence the canonical insulin signaling pathway. The primary site of action is adipose tissue, which then communicates with muscle and liver to enhance systemic insulin action.

Key Mechanisms:

  • Increased Adiponectin Secretion: PPAR-γ activation upregulates the expression and secretion of adiponectin, an insulin-sensitizing hormone produced by fat cells. Adiponectin enhances insulin action in the liver and skeletal muscle.

  • Reduced Circulating Free Fatty Acids (FFAs): this compound promotes the uptake and storage of FFAs in subcutaneous adipose tissue, thereby lowering their circulating levels. Elevated FFAs are known to cause insulin resistance in muscle and liver (lipotoxicity) by impairing key steps in the insulin signaling cascade.

  • Anti-inflammatory Effects: PPAR-γ activation suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6 in adipose tissue. Chronic low-grade inflammation is a key contributor to insulin resistance.

  • GLUT4 Expression and Translocation: Thiazolidinediones have been shown to increase the expression of the insulin-responsive glucose transporter GLUT4 in adipose tissue. Some studies also suggest that TZDs can promote the translocation of GLUT4 to the cell surface, facilitating glucose uptake.

These actions collectively alleviate the inhibitory pressures on the insulin signaling pathway, allowing for more efficient signal transduction upon insulin binding to its receptor. This leads to enhanced activation of downstream effectors like PI3-kinase and Akt, ultimately resulting in increased GLUT4 translocation and glucose uptake in muscle and fat cells.

Insulin_Signaling_this compound cluster_this compound This compound Effects cluster_Insulin_Pathway Insulin Signaling Pathway This compound This compound (via PPAR-γ) Adiponectin ↑ Adiponectin This compound->Adiponectin FFAs ↓ Free Fatty Acids This compound->FFAs Inflammation ↓ Inflammatory Cytokines This compound->Inflammation IRS IRS Adiponectin->IRS Enhances FFAs->IRS Relieves Inhibition Inflammation->IRS Relieves Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS PI3K PI3-Kinase IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

This compound enhances insulin signaling by increasing adiponectin and reducing negative regulators.

Key Experimental Protocols

The insulin-sensitizing effects of this compound have been characterized using a variety of robust in vivo and in vitro experimental protocols.

In Vivo Assessment of Insulin Sensitivity
  • Hyperinsulinemic-Euglycemic Clamp:

    • Principle: Considered the "gold standard" for assessing insulin sensitivity in vivo. This technique measures the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of high insulin levels (hyperinsulinemia). A higher glucose infusion rate indicates greater insulin sensitivity.

    • Methodology:

      • Animal/Subject Preparation: Animals are typically cannulated for infusion and blood sampling and allowed to recover. Human subjects undergo a similar preparation. All subjects are fasted overnight.

      • Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition.

      • Glucose Infusion: A variable infusion of glucose is started to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., ~100 mg/dL).

      • Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose and adjust the glucose infusion rate accordingly.

      • Data Analysis: The glucose infusion rate during the final steady-state period of the clamp is used as the measure of whole-body insulin sensitivity.

  • Intravenous Glucose Tolerance Test (IVGTT):

    • Principle: This test assesses the efficiency of glucose clearance from the circulation following an intravenous glucose bolus.

    • Methodology:

      • After an overnight fast, a baseline blood sample is taken.

      • A bolus of glucose (e.g., 2 g/kg body weight) is administered intravenously.

      • Blood samples are collected at specific time points (e.g., 10, 20, 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.

      • The rate of glucose disappearance provides an index of insulin sensitivity.

In Vitro and Cellular Assays
  • Glucose Uptake Assay:

    • Principle: Measures the rate of glucose transport into cells, typically using a radiolabeled glucose analog like 2-deoxy-[³H]D-glucose (2-DG).

    • Methodology (e.g., in L6 Myotubes):

      • L6 myotubes are cultured and differentiated.

      • Cells are incubated with or without this compound for a specified period (e.g., 24 hours).

      • Cells are then stimulated with insulin or a vehicle control.

      • 2-DG is added for a short period, and the reaction is stopped by washing with ice-cold buffer.

      • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

  • GLUT4 Translocation Assay:

    • Principle: Quantifies the movement of GLUT4 from intracellular storage vesicles to the plasma membrane upon stimulation.

    • Methodology:

      • Cells (e.g., adipocytes or muscle cells) are treated with this compound and/or insulin.

      • The plasma membrane fraction is isolated from the intracellular membrane fractions via subcellular fractionation (e.g., differential centrifugation).

      • The amount of GLUT4 protein in each fraction is quantified by Western blotting. An increase in GLUT4 in the plasma membrane fraction indicates translocation.

  • Measurement of Adiponectin:

    • Principle: Quantifies the concentration of adiponectin in plasma or cell culture media.

    • Methodology (ELISA): Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and reliable method. It uses specific antibodies to capture and detect adiponectin. The concentration is determined by comparing the sample's absorbance to a standard curve.

Euglycemic_Clamp_Workflow Start Start: Fasted Subject Insulin_Infusion Begin Constant Insulin Infusion Start->Insulin_Infusion Glucose_Infusion Begin Variable Glucose Infusion Insulin_Infusion->Glucose_Infusion Blood_Sample Frequent Blood Sampling (Glucose) Glucose_Infusion->Blood_Sample Adjust_GIR Adjust Glucose Infusion Rate (GIR) Blood_Sample->Adjust_GIR Adjust_GIR->Glucose_Infusion Feedback Loop (to maintain euglycemia) Steady_State Achieve Steady State Adjust_GIR->Steady_State When Glucose is Stable End End: Calculate Insulin Sensitivity (GIR) Steady_State->End

Workflow for the Hyperinsulinemic-Euglycemic Clamp protocol.

Conclusion

This compound is a potent insulin-sensitizing agent that operates through the activation of the nuclear receptor PPAR-γ. Its mechanism is multifaceted, involving the modulation of gene expression in adipose tissue to improve systemic glucose and lipid metabolism. By increasing the secretion of adiponectin, promoting the safe storage of free fatty acids in subcutaneous fat, and exerting anti-inflammatory effects, this compound alleviates key drivers of insulin resistance. The study of this compound and other thiazolidinediones has profoundly advanced our understanding of the pathophysiology of type 2 diabetes and continues to inform the development of targeted therapies for metabolic diseases. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundational resource for professionals engaged in metabolic research and drug discovery.

References

Darglitazone's Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of darglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This compound belongs to the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects.[1] Beyond their metabolic actions, TZDs, including this compound, exhibit significant anti-inflammatory capabilities primarily through the activation of PPAR-γ, a key regulator of inflammatory gene expression.[2][3][4] This document details the molecular mechanisms, key signaling pathways, experimental evidence, and relevant protocols to facilitate further research and development in this area. Although the clinical development of this compound was discontinued, its potent PPAR-γ agonism makes it a valuable tool for investigating the therapeutic potential of this pathway in inflammatory diseases.[1]

Core Mechanism of Action: PPAR-γ Mediated Transcriptional Regulation

This compound exerts its anti-inflammatory effects by binding to and activating PPAR-γ, a nuclear receptor that acts as a ligand-activated transcription factor. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The anti-inflammatory actions of PPAR-γ are primarily mediated through a mechanism called transrepression , where the activated PPAR-γ receptor interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound and other TZDs are orchestrated through the modulation of critical intracellular signaling cascades. The most well-documented of these are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound, through PPAR-γ activation, can inhibit the NF-κB pathway at multiple levels:

  • Stabilization of IκB: Activated PPAR-γ can increase the expression or stability of IκBα, preventing the release and nuclear translocation of NF-κB.

  • Direct Interaction with NF-κB Subunits: PPAR-γ can directly interact with the p65 and p50 subunits of NF-κB, thereby inhibiting their transcriptional activity.

  • Competition for Coactivators: PPAR-γ can compete with NF-κB for limited pools of essential transcriptional coactivators, such as CREB-binding protein (CBP)/p300.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_P p-IκB IkB_NFkB->IkB_P NFkB NF-κB (p65/p50) IkB_P->NFkB IκB Degradation NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Activates This compound This compound PPARg PPAR-γ This compound->PPARg Activates PPARg_nucleus Activated PPAR-γ PPARg->PPARg_nucleus PPARg_nucleus->NFkB_nucleus Inhibits (Transrepression)

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also involved in regulating inflammation. While the effects of TZDs on MAPK pathways can be cell-type and context-dependent, some studies suggest that they can inhibit the activation of p38 MAPK, which is a key player in the production of inflammatory cytokines like TNF-α and IL-1β. However, other studies have shown activation of p38 by TZDs, indicating a complex regulatory role.

MAPK_Pathway Stress_Stimuli Stress/Inflammatory Stimuli MKKs MKK3/6 Stress_Stimuli->MKKs Activates p38 p38 MAPK MKKs->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound PPARg PPAR-γ This compound->PPARg Activates PPARg->p38 Inhibits (Context-Dependent)

Caption: Potential Modulation of the p38 MAPK Pathway by this compound.

Experimental Evidence and Data

While specific data on the anti-inflammatory properties of this compound are less abundant than for other TZDs, existing studies provide valuable insights.

In Vivo Studies

A key study in a model of cerebral hypoxia-ischemia in diabetic ob/ob mice demonstrated that this compound treatment (1 mg/kg for 7 days) had a biphasic effect on the inflammatory response. It restored the initially compromised pro-inflammatory response at 4 hours but suppressed subsequent inflammatory responses at 8 and 24 hours. This was associated with a dramatic reduction in infarct size. The study monitored microglial and astrocytic activation and the expression of cytokines such as TNF-α and IL-1β.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and other relevant TZDs on inflammatory markers.

Table 1: Effects of this compound on Inflammatory and Related Markers in a Mouse Model of Cerebral Hypoxia-Ischemia

ParameterTreatment GroupTime PointObservationReference
Infarct SizeThis compound-treated ob/ob mice24 hReduced from 30±13% to 3.3±1.6%
TNF-α mRNAThis compound-treated ob/+ mice8 hSignificantly reduced
IL-1β mRNAThis compound-treated ob/+ mice8 hSignificantly reduced
IL-6 mRNAThis compound-treated ob/+ mice8 hReduced

Table 2: Effects of Other Thiazolidinediones on Inflammatory Markers (Human Studies)

DrugPatient PopulationDurationInflammatory MarkerResultReference
TroglitazoneObese, non-diabetic4 weeksIntranuclear NF-κB (MNCs)Significant decrease
TroglitazoneObese, non-diabetic4 weeksPlasma TNF-αSignificant decrease
TroglitazoneObese, non-diabetic4 weeksPlasma MCP-1Significant decrease
RosiglitazoneObese, diabetic6 weeksNF-κB binding activity (MNCs)Significant decrease
RosiglitazoneObese, diabetic6 weeksPlasma MCP-1Significant decrease
RosiglitazoneObese, diabetic6 weeksPlasma hsCRPSignificant decrease
PioglitazoneType 2 Diabetes-Plasma hsCRPSignificant decrease

Experimental Protocols

Due to the limited availability of detailed, published protocols specifically for this compound's anti-inflammatory effects, the following methodologies are based on standard assays used for other TZDs and are presented as a guide for future research.

General Experimental Workflow

Experimental_Workflow start Start: Select Model in_vitro In Vitro Model (e.g., Macrophages, Endothelial cells) start->in_vitro in_vivo In Vivo Model (e.g., LPS challenge, Disease model) start->in_vivo treatment Treatment: This compound vs. Vehicle in_vitro->treatment in_vivo->treatment assays Perform Assays treatment->assays elisa Cytokine Quantification (ELISA, CBA) assays->elisa qpcr Gene Expression Analysis (qRT-PCR) assays->qpcr western Protein Expression/Activation (Western Blot) assays->western emsa NF-κB Activity (EMSA, Reporter Assay) assays->emsa data_analysis Data Analysis and Interpretation elisa->data_analysis qpcr->data_analysis western->data_analysis emsa->data_analysis

Caption: Workflow for Assessing this compound's Anti-inflammatory Effects.
Cell Culture and Treatment

  • Cell Lines: Human or murine macrophage cell lines (e.g., RAW 264.7, THP-1), primary monocytes, or endothelial cells (e.g., HUVECs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Inflammatory Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) or cytokines like TNF-α (10-20 ng/mL).

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Quantification of Inflammatory Mediators
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Culture supernatants are collected after treatment.

    • ELISA is performed using commercially available kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) according to the manufacturer's instructions.

    • The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from cell lysates using a suitable method (e.g., TRIzol).

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using gene-specific primers for inflammatory markers and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

Analysis of Signaling Pathways
  • Western Blotting for NF-κB and MAPK Pathways:

    • Cells are lysed at various time points after stimulation.

    • Nuclear and cytoplasmic protein fractions can be separated to analyze NF-κB translocation.

    • Protein concentrations are determined (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, IκBα, p-p38).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using a chemiluminescence detection system.

  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

    • Nuclear extracts are prepared from treated cells.

    • Extracts are incubated with a radiolabeled or biotinylated DNA probe containing the NF-κB consensus sequence.

    • The protein-DNA complexes are separated on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film or imaged for chemiluminescence to visualize the shifted bands corresponding to NF-κB-DNA complexes.

Conclusion

This compound, as a potent PPAR-γ agonist, demonstrates significant anti-inflammatory properties that are consistent with its drug class. The primary mechanism involves the PPAR-γ-mediated transrepression of pro-inflammatory transcription factors, most notably NF-κB. This leads to a downstream reduction in the expression of inflammatory cytokines and other mediators. While specific experimental data for this compound is limited, the wealth of information available for other thiazolidinediones provides a strong basis for understanding its potential and for designing future investigations. The experimental protocols outlined in this guide offer a framework for researchers to further elucidate the precise molecular details of this compound's anti-inflammatory actions and to explore its potential therapeutic applications in inflammatory conditions.

References

In-Depth Technical Guide: CP 86325-2 (Darglitazone) - A PPAR-γ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 86325-2, also known as Darglitazone, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2][3] Developed by Pfizer, this compound belongs to the thiazolidinedione (TZD) class of drugs and was investigated for the treatment of type 2 diabetes mellitus due to its insulin-sensitizing and euglycemic properties.[1][3] Although its clinical development was discontinued, the study of CP 86325-2 provides valuable insights into the mechanism of action of PPAR-γ agonists and their therapeutic potential.

This technical guide provides a comprehensive overview of the research on CP 86325-2, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

As a member of the TZD class, CP 86325-2 exerts its effects by binding to and activating PPAR-γ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-γ by CP 86325-2 leads to a cascade of downstream effects, primarily in adipose tissue, that collectively improve insulin sensitivity. These effects include:

  • Enhanced Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids.

  • Increased Glucose Uptake: Upregulates the expression of genes involved in glucose transport, most notably Glucose Transporter Type 4 (GLUT4), leading to increased glucose uptake into adipose and muscle tissues.

  • Modulation of Adipokine Secretion: Influences the secretion of various adipokines, including the downregulation of leptin.

  • Regulation of Lipid Metabolism: Affects the expression of genes involved in lipid uptake, storage, and metabolism.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of CP 86325-2.

ParameterValue/EffectCell Line/ModelReference
Gene Expression
Leptin mRNADramatically reduced at 20 µM3T3-L1 adipocytes
Uncoupling Protein 2 (UCP2) mRNAIncreased 5-10 fold (plateau) at 30 µM3T3-L1, 3T3-F442A, HIB-1B, L6 cells
ParameterDoseEffectAnimal ModelReference
In Vivo Efficacy
Blood GlucoseNot specified in available abstractsLowered blood glucose levelsob/ob mice
Euglycemic EffectNot specified in available abstractsPotent euglycemic agentNot specified

Note: Specific binding affinity data (Ki, IC50) and in vitro efficacy data (EC50 for glucose uptake or reporter assays) for CP 86325-2 were not available in the public domain at the time of this review. The primary reference from Hulin et al. (1992) in the Journal of Medicinal Chemistry likely contains this information but was not accessible.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CP 86325-2 and other PPAR-γ agonists.

3T3-L1 Adipocyte Differentiation Assay

This assay is fundamental for assessing the adipogenic potential of PPAR-γ agonists.

Protocol:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and culture in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.

  • Initiation of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium containing a standard adipogenic cocktail. A common cocktail includes:

    • Insulin (e.g., 1 µg/mL)

    • Dexamethasone (a glucocorticoid, e.g., 1 µM)

    • IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM)

    • The test compound (CP 86325-2) at various concentrations.

  • Maintenance: After 2-3 days, replace the differentiation medium with an adipocyte maintenance medium (e.g., DMEM with 10% FBS and insulin).

  • Maturation: Culture the cells for an additional 4-8 days, replacing the maintenance medium every 2-3 days, to allow for the accumulation of lipid droplets.

  • Assessment of Differentiation:

    • Oil Red O Staining: Fix the cells and stain with Oil Red O, a lipid-soluble dye that stains the neutral triglycerides and lipids in the accumulated droplets.

    • Quantification: Elute the Oil Red O from the stained cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the direct effect of a compound on glucose transport into adipocytes.

Protocol:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

  • Serum Starvation: Prior to the assay, incubate the mature adipocytes in a serum-free, low-glucose medium for several hours to overnight to establish a basal state.

  • Compound Incubation: Wash the cells and incubate them with a glucose-free buffer containing the test compound (CP 86325-2) at various concentrations for a defined period. Include a positive control (e.g., insulin) and a vehicle control.

  • Initiation of Glucose Uptake: Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to the cells and incubate for a short period (e.g., 5-15 minutes).

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.

PPAR-γ Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the PPAR-γ receptor and induce gene transcription.

Protocol:

  • Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293) with two plasmids:

    • An expression vector for the PPAR-γ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).

  • Compound Treatment: After transfection, treat the cells with the test compound (CP 86325-2) at various concentrations for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The increase in luciferase activity relative to the vehicle control indicates the level of PPAR-γ activation by the compound.

Visualizations

PPAR-γ Signaling Pathway

PPAR_gamma_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CP_86325_2 CP 86325-2 (this compound) CP_86325_2_cyto CP 86325-2 CP_86325_2->CP_86325_2_cyto Cellular Uptake PPARg PPAR-γ CP_86325_2_cyto->PPARg Binds to Heterodimer PPAR-γ / RXR Heterodimer PPARg->Heterodimer Forms heterodimer with RXR RXR RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds to Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins mRNA->Protein Translation Metabolic_Effects Metabolic Effects (Improved Insulin Sensitivity) Protein->Metabolic_Effects Leads to

Caption: PPAR-γ signaling pathway activated by CP 86325-2.

Experimental Workflow: 3T3-L1 Glucose Uptake Assay

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start: 3T3-L1 Preadipocytes differentiate Differentiate to Mature Adipocytes start->differentiate serum_starve Serum Starve differentiate->serum_starve incubate_compound Incubate with CP 86325-2 serum_starve->incubate_compound add_radiolabeled_glucose Add 2-deoxy-D-[3H]glucose incubate_compound->add_radiolabeled_glucose incubate_uptake Incubate for Glucose Uptake add_radiolabeled_glucose->incubate_uptake stop_uptake Stop Uptake (Wash with Cold Buffer) incubate_uptake->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count end End: Quantify Glucose Uptake scintillation_count->end Mechanism_of_Action CP86325 CP 86325-2 PPARg_activation PPAR-γ Activation CP86325->PPARg_activation Gene_regulation Altered Gene Expression PPARg_activation->Gene_regulation Adipocyte_diff Increased Adipocyte Differentiation Gene_regulation->Adipocyte_diff Glucose_uptake Increased Glucose Uptake (GLUT4 ↑) Gene_regulation->Glucose_uptake Lipid_metabolism Modulation of Lipid Metabolism Gene_regulation->Lipid_metabolism Insulin_sensitivity Improved Insulin Sensitivity Adipocyte_diff->Insulin_sensitivity Glucose_uptake->Insulin_sensitivity Lipid_metabolism->Insulin_sensitivity

References

Thiazolidinedione Class Effects on Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), a class of synthetic agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), have been a cornerstone in the management of type 2 diabetes mellitus (T2DM) for decades.[1] Their primary therapeutic action is to enhance insulin sensitivity, thereby improving glycemic control.[2] This technical guide provides an in-depth exploration of the core metabolic effects of TZDs, detailing their mechanism of action, impact on glucose and lipid metabolism, and influence on adipogenesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important class of therapeutic agents.

Core Mechanism of Action: PPARγ Activation

The metabolic effects of thiazolidinediones are primarily mediated through their high-affinity binding to and activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, and macrophages.[3][4][5] PPARγ exists as a heterodimer with the retinoid X receptor (RXR). Upon ligand binding by a TZD, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.

Signaling Pathway of Thiazolidinedione Action

TZD_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects TZD Thiazolidinedione (e.g., Pioglitazone, Rosiglitazone) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) TZD->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-TZD Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Activation PPRE PPRE PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Insulin_Sensitivity ↑ Insulin Sensitivity mRNA->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake mRNA->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis mRNA->Gluconeogenesis Adipogenesis ↑ Adipogenesis mRNA->Adipogenesis Lipid_Metabolism Altered Lipid Metabolism mRNA->Lipid_Metabolism

Caption: Thiazolidinedione signaling pathway.

Effects on Glucose Metabolism

TZDs exert their antihyperglycemic effects through multiple mechanisms that collectively enhance insulin sensitivity. They do not stimulate insulin secretion but rather improve the response of peripheral tissues to circulating insulin.

  • Enhanced Glucose Uptake: TZDs increase insulin-stimulated glucose uptake in skeletal muscle and adipose tissue. This is partly achieved by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.

  • Reduced Hepatic Glucose Production: By improving hepatic insulin sensitivity, TZDs suppress gluconeogenesis in the liver, leading to lower fasting plasma glucose levels.

Effects on Lipid Metabolism

The influence of TZDs on lipid metabolism is complex and multifaceted, contributing to their overall metabolic benefits but also to some of their side effects.

  • Adipocyte Differentiation and Lipid Storage: TZDs are potent inducers of adipocyte differentiation. They promote the maturation of preadipocytes into mature, insulin-sensitive adipocytes, which are more efficient at storing free fatty acids (FFAs). This leads to a redistribution of fat from visceral depots to subcutaneous adipose tissue, which is associated with improved metabolic health.

  • Changes in Circulating Lipids: The effects of TZDs on plasma lipid profiles can vary between agents. Generally, they are associated with a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. The effect on low-density lipoprotein (LDL) cholesterol is more variable, with some studies reporting an increase, although often with a shift towards larger, less atherogenic LDL particles.

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of two prominent thiazolidinediones, pioglitazone and rosiglitazone, on key metabolic parameters as reported in various clinical trials.

Table 1: Effects of Pioglitazone on Metabolic Parameters

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Change (Mean ± SD)p-valueReference
Fasting Plasma Glucose (mmol/L) 10.1 ± 0.67.4 ± 0.6-2.7< 0.05
HbA1c (%) 8.6 ± 0.36.9 ± 0.3-1.7< 0.05
Fasting Free Fatty Acids (μmol/L) 750 ± 50582 ± 45-168< 0.05
Triglycerides (mg/dL) 250 ± 20198.03 ± 18-51.97< 0.001
HDL Cholesterol (mg/dL) 40 ± 245.2 ± 2.5+5.2< 0.001
LDL Cholesterol (mg/dL) 110 ± 5122.3 ± 6+12.3< 0.001
Adiponectin (μg/mL) 7.70 ± 2.4723.33 ± 8.28+15.63< 0.01
Body Weight (kg) 86.6 ± 9.288.0 ± 9.4+1.4< 0.05

Table 2: Effects of Rosiglitazone on Metabolic Parameters

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Change (Mean ± SD)p-valueReference
HbA1c (%) 8.5 ± 0.27.32 ± 0.2-1.18Equivalent to Pioglitazone
Triglycerides (mg/dL) 240 ± 25253.1 ± 28+13.1< 0.001 (vs. Pioglitazone)
HDL Cholesterol (mg/dL) 41 ± 343.4 ± 3.2+2.4< 0.001
LDL Cholesterol (mg/dL) 108 ± 6129.3 ± 7+21.3< 0.001
Total Cholesterol (mg/dL) 195 ± 10199.81 ± 11+4.81< 0.001 (vs. Pioglitazone)
Body Weight --Increased-

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the metabolic effects of thiazolidinediones.

Hyperinsulinemic-Euglycemic Clamp for Insulin Sensitivity

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.

Euglycemic_Clamp_Workflow Start Start: Fasted Subject Catheter Insert IV Catheters (Infusion and Sampling) Start->Catheter Basal Basal Period: Tracer Infusion (e.g., [3-³H]glucose) Catheter->Basal Clamp_Start Start Clamp: Primed-Continuous Insulin Infusion Basal->Clamp_Start Glucose_Monitoring Frequent Blood Glucose Monitoring Clamp_Start->Glucose_Monitoring Glucose_Infusion Variable Glucose Infusion to Maintain Euglycemia Glucose_Monitoring->Glucose_Infusion Feedback Loop Steady_State Achieve Steady State Glucose_Monitoring->Steady_State Glucose_Infusion->Glucose_Monitoring Data_Collection Measure Glucose Infusion Rate (GIR) and Tracer Dilution Steady_State->Data_Collection End End of Clamp Data_Collection->End

Caption: Hyperinsulinemic-euglycemic clamp workflow.

Protocol:

  • Subject Preparation: Subjects are typically fasted overnight. Two intravenous catheters are inserted: one for the infusion of insulin and glucose, and the other, in the contralateral arm (often in a heated hand to arterialize the venous blood), for blood sampling.

  • Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H₂]glucose) is administered for a period (e.g., 2 hours) to assess basal glucose turnover.

  • Clamp Period: A primed-continuous infusion of insulin is initiated to achieve a hyperinsulinemic state. The insulin infusion rate is typically high enough to suppress endogenous glucose production.

  • Euglycemia Maintenance: Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (approximately 90-100 mg/dL).

  • Steady State and Data Analysis: Once a steady state is reached (constant blood glucose with a minimal variation in the glucose infusion rate), the glucose infusion rate (GIR) is recorded. The GIR is a measure of whole-body glucose disposal and thus insulin sensitivity. The use of tracers allows for the calculation of endogenous glucose production and glucose uptake by individual tissues.

Adipocyte Differentiation Assay (Oil Red O Staining)

Oil Red O is a lipid-soluble dye used to visualize and quantify lipid accumulation in cultured adipocytes, a key indicator of differentiation.

Adipocyte_Differentiation_Assay Start Culture Preadipocytes (e.g., 3T3-L1) to Confluence Induction Induce Differentiation with Adipogenic Cocktail (with/without TZD) Start->Induction Maturation Culture for Several Days to Allow Adipocyte Maturation Induction->Maturation Fixation Fix Cells with 10% Formalin Maturation->Fixation Staining Stain with Oil Red O Solution Fixation->Staining Wash Wash to Remove Excess Stain Staining->Wash Visualization Visualize and Image Lipid Droplets (Red) Wash->Visualization Quantification Elute Dye with Isopropanol and Measure Absorbance (OD 510 nm) Visualization->Quantification End Data Analysis Quantification->End

Caption: Adipocyte differentiation assay workflow.

Protocol for 3T3-L1 Cells:

  • Cell Culture: Plate 3T3-L1 preadipocytes and grow them to confluence in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation Induction: Two days post-confluence, induce differentiation by changing the medium to a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin, with or without the TZD being tested.

  • Maturation: After 2-3 days, replace the induction medium with a maintenance medium containing only insulin, and culture for an additional 4-8 days, replacing the medium every 2 days.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.

  • Oil Red O Staining:

    • Prepare the Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered).

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Incubate the cells with the Oil Red O working solution for 10-20 minutes at room temperature.

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • For qualitative analysis, visualize the stained lipid droplets (red) under a microscope.

    • For quantitative analysis, elute the stain from the cells with 100% isopropanol and measure the absorbance of the eluate at approximately 510 nm.

Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression

qPCR is used to measure the change in the expression of specific genes in response to TZD treatment.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues treated with a TZD or vehicle control using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene (e.g., Adiponectin, GLUT4) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the TZD-treated samples to the vehicle-treated controls.

Table 3: Example of qPCR Primers for Human PPARγ Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
PPARG TCGTACGCTGTGAAGGCATCTTTTGTGGGGCAGCATACCT
ADIPOQ (Adiponectin) GCTGTTGCTGGGAGGAGCTACCATACACCTGGAGCCAGAAGCommercial Vendor
SLC2A4 (GLUT4) GGCATGGGTTTCCAGATCGGGGCATTGACATACTGGCCAACommercial Vendor
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Conclusion

Thiazolidinediones exert profound effects on metabolism, primarily through the activation of PPARγ. Their ability to enhance insulin sensitivity by improving glucose uptake and reducing hepatic glucose production has established them as effective therapies for type 2 diabetes. Furthermore, their influence on lipid metabolism and adipogenesis contributes to their overall metabolic benefits, although with some notable side effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of TZD action and to explore the development of novel therapeutics with improved efficacy and safety profiles. The quantitative data summarized herein provide a valuable reference for comparing the effects of different TZDs and for designing future studies.

References

Darglitazone: A Technical Guide for Type II Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone (formerly CP 86325-2) is a potent and selective member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Like other TZDs, its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Although its clinical development was discontinued in 1999, the study of this compound provides valuable insights into the therapeutic potential and mechanistic pathways of PPAR-γ agonists in the context of type II diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound is a high-affinity agonist for PPAR-γ.[1] Upon binding, it induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-γ by this compound leads to a cascade of downstream effects that collectively improve insulin sensitivity and regulate glucose and lipid homeostasis. Key downstream targets and effects include:

  • Adipocyte Differentiation and Lipid Metabolism: this compound promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids. This leads to a reduction in circulating free fatty acid levels, which in turn alleviates insulin resistance in muscle and liver tissues.

  • Glucose Metabolism: By enhancing insulin sensitivity in peripheral tissues, this compound increases glucose uptake and utilization.

  • Modulation of Inflammatory Responses: this compound has been shown to modulate the expression of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2]

Quantitative Data

In Vitro Potency and Selectivity
Clinical Efficacy in Type II Diabetes

A double-blind, placebo-controlled study in 19 subjects with non-insulin-dependent diabetes mellitus (NIDDM) demonstrated the clinical efficacy of this compound (25 mg once daily for 14 days).[3] The key findings are summarized in the table below.

ParameterThis compound Group (n=9)Placebo Group (n=10)p-value
24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹)
Baseline292.8 ± 31.2-
After 14 days235.2 ± 21.6No significant change0.002
24-h Serum Insulin AUC (µU·h⁻¹·mL⁻¹)
Baseline1027.2 ± 254.4-
After 14 days765.6 ± 170.4No significant change0.045
24-h Non-Esterified Fatty Acid AUC (g·h⁻¹·L⁻¹)
Baseline1900 ± 236-
After 14 days947 ± 63No significant change0.002
Mean 24-h Serum Triglyceride (% change) -25.9 ± 6.2%-3.9 ± 4.8%0.012

Data are presented as mean ± SEM.

Experimental Protocols

PPAR-γ Activation Assay (Cell-Based)

This protocol describes a common method to assess the activation of PPAR-γ by a test compound like this compound using a reporter gene assay.

Materials:

  • HEK293 cells (or other suitable cell line) stably co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Intravenous Glucose Tolerance Test (IVGTT)

The IVGTT is used to assess insulin sensitivity and glucose disposal.

Materials:

  • Experimental subjects (e.g., rats, mice, or human volunteers).

  • Sterile glucose solution (e.g., 50% dextrose).

  • Anesthetic (if required for animal studies).

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

  • Glucometer or glucose assay kit.

  • Insulin ELISA kit.

Procedure:

  • Fast the subjects overnight.

  • Administer this compound or vehicle control at a predetermined time before the glucose challenge.

  • Take a baseline blood sample (t=0).

  • Administer a bolus of glucose intravenously (e.g., 0.5 g/kg body weight).

  • Collect blood samples at specified time points after the glucose infusion (e.g., 2, 5, 10, 15, 30, and 60 minutes).

  • Measure plasma glucose and insulin concentrations in each blood sample.

  • Calculate the area under the curve (AUC) for both glucose and insulin to assess glucose tolerance and insulin response.

Visualizations

Caption: this compound's signaling pathway.

Experimental_Workflow_IVGTT cluster_preparation Preparation cluster_procedure IVGTT Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Drug_Admin This compound or Vehicle Administration Fasting->Drug_Admin Baseline_Sample Baseline Blood Sample (t=0) Drug_Admin->Baseline_Sample Glucose_Infusion IV Glucose Bolus Baseline_Sample->Glucose_Infusion Timed_Samples Timed Blood Sampling Glucose_Infusion->Timed_Samples Measure_Glucose Measure Plasma Glucose Timed_Samples->Measure_Glucose Measure_Insulin Measure Plasma Insulin Timed_Samples->Measure_Insulin Calculate_AUC Calculate Glucose & Insulin AUC Measure_Glucose->Calculate_AUC Measure_Insulin->Calculate_AUC Assess_Sensitivity Assess Insulin Sensitivity Calculate_AUC->Assess_Sensitivity

Caption: Experimental workflow for an IVGTT.

Conclusion

This compound serves as a valuable research tool for understanding the therapeutic implications of PPAR-γ activation in type II diabetes. Its high potency and selectivity make it a useful compound for elucidating the downstream molecular pathways regulated by PPAR-γ. The data and protocols presented in this guide are intended to facilitate further research into the complex mechanisms of insulin resistance and the development of novel therapeutic strategies for metabolic diseases. Although no longer in clinical development, the study of this compound and other thiazolidinediones continues to contribute significantly to our understanding of type II diabetes pathophysiology.

References

Methodological & Application

Application Notes and Protocols: Darglitazone Dose-Response in 3T3-L1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ by agonists like this compound in preadipocyte cell lines, such as murine 3T3-L1 cells, leads to their differentiation into mature adipocytes. This process is characterized by the accumulation of lipid droplets and increased expression of genes involved in lipid and glucose metabolism, ultimately enhancing insulin sensitivity. These application notes provide a comprehensive overview and detailed protocols for studying the dose-response effects of this compound on 3T3-L1 cell differentiation and glucose uptake. While specific dose-response data for this compound is limited in publicly available literature, the provided data for other potent TZDs like Pioglitazone and Rosiglitazone serve as a representative model for its expected activity.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on 3T3-L1 cells, based on data from analogous PPARγ agonists.

Table 1: Dose-Response of PPARγ Agonists on Adipocyte Differentiation in 3T3-L1 Cells

Concentration (µM)AgonistEndpointObserved EffectReference
0PioglitazoneLipid Accumulation (Oil Red O)Baseline[2][3][4]
1.0PioglitazoneLipid Accumulation (Oil Red O)Noticeable increase in lipid droplets[2]
2.5PioglitazoneLipid Accumulation (Oil Red O)Moderate increase in lipid droplets
5.0PioglitazoneLipid Accumulation (Oil Red O)Significant increase in lipid droplets
7.5PioglitazoneLipid Accumulation (Oil Red O)Robust increase in lipid droplets
10.0PioglitazoneLipid Accumulation (Oil Red O)Maximal lipid accumulation observed
0.06RosiglitazonePPARγ ActivationEC50 for PPARγ activation

Table 2: Dose-Response of PPARγ Agonists on Glucose Metabolism in 3T3-L1 Adipocytes

Concentration (µM)AgonistEndpointObserved EffectReference
0 - 10TroglitazoneInsulin-stimulated Glycogen SynthesisDose-dependent prevention of dexamethasone-induced insulin resistance
0.284CLX-0921 (TZD)PPARγ ActivationEC50 for PPARγ activation (weak activator)
N/ACLX-0921 (TZD)Glucose UptakePotent activity, equipotent to Rosiglitazone

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental procedures for assessing the dose-response of this compound in 3T3-L1 cells.

darglitazone_pathway This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPARγ Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis (Lipid Accumulation) Gene_Expression->Adipogenesis Glucose_Uptake Increased Glucose Uptake Gene_Expression->Glucose_Uptake

This compound signaling pathway in 3T3-L1 cells.

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis Start Seed 3T3-L1 Preadipocytes Confluency Grow to Confluency Start->Confluency Induction Induce Differentiation (MDI) with varying This compound concentrations (Day 0) Confluency->Induction Maintenance Maintain in Insulin Medium (Day 2) Induction->Maintenance Maturation Mature in Culture Medium (Day 4 onwards) Maintenance->Maturation OilRedO Oil Red O Staining (Lipid Accumulation Assay) Maturation->OilRedO GlucoseUptake Glucose Uptake Assay Maturation->GlucoseUptake qPCR RT-qPCR (Gene Expression Analysis) Maturation->qPCR

Experimental workflow for this compound dose-response studies.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol details the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes in the presence of varying concentrations of this compound.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution (100x)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)

  • Insulin (10 mg/mL stock)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • Reaching Confluency: Grow the cells until they reach 100% confluency. Maintain the cells in culture for an additional 2 days post-confluency to ensure growth arrest.

  • Initiation of Differentiation (Day 0): Prepare the differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin) containing 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin (MDI medium). Add this compound to the MDI medium at various final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). A vehicle control (DMSO) should also be included. Replace the existing medium with the this compound-containing MDI medium.

  • Insulin Medium (Day 2): After 48 hours, remove the MDI medium and replace it with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Change the medium every 2 days until the cells are fully differentiated (typically 8-10 days after induction), characterized by the appearance of abundant lipid droplets.

Protocol 2: Quantification of Adipogenesis by Oil Red O Staining

This protocol describes the staining of intracellular lipid droplets with Oil Red O and the subsequent quantification of adipocyte differentiation.

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • PBS

  • 10% Formalin solution

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Isopropanol (100%)

  • Spectrophotometer or plate reader

Procedure:

  • Washing: Gently wash the differentiated adipocytes twice with PBS.

  • Fixation: Fix the cells by incubating with 10% formalin for at least 1 hour at room temperature.

  • Washing: Wash the fixed cells twice with distilled water.

  • Staining: Remove the water and add the Oil Red O staining solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.

  • Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.

  • Elution: After the final wash, add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.

  • Quantification: Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulation.

Protocol 3: Glucose Uptake Assay

This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes treated with this compound.

Materials:

  • Fully differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

  • Insulin (10 mg/mL stock)

  • 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin (glucose transport inhibitor)

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for fluorescent assay)

Procedure:

  • Serum Starvation: Wash the differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours at 37°C.

  • Insulin Stimulation: Wash the cells with KRH buffer and then incubate in KRH buffer with or without a stimulating concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-deoxy-D-[3H]-glucose or 2-NBDG to a final concentration of 0.1-1.0 µCi/mL or 50-100 µM, respectively. Incubate for 5-10 minutes at 37°C.

  • Stopping the Reaction: To stop the glucose uptake, add ice-cold KRH buffer containing phloretin.

  • Washing: Quickly wash the cells three times with ice-cold PBS to remove extracellular tracer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification:

    • Radioactive Assay: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Fluorescent Assay: Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent glucose analog.

  • Data Analysis: Normalize the glucose uptake values to the total protein concentration in each well. The increase in glucose uptake in response to insulin stimulation can be compared across different this compound concentrations.

References

Application Notes and Protocols: Darglitazone Treatment of ob/ob Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic effects and underlying mechanisms of Darglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, in the context of treating obesity-induced type 2 diabetes in a preclinical ob/ob mouse model.[1][2] The protocols outlined below offer detailed methodologies for replicating key experiments to assess the efficacy of this compound.

Introduction

This compound is a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents.[1] It functions as a selective agonist for PPAR-γ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, as well as inflammation.[2][3] Activation of PPAR-γ by this compound modulates the expression of numerous target genes, leading to improved insulin sensitivity, reduced blood glucose levels, and modulation of inflammatory responses. The ob/ob mouse, a genetic model of obesity and type 2 diabetes, serves as a valuable tool for evaluating the therapeutic potential of compounds like this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment in ob/ob mice based on available preclinical data.

Table 1: Metabolic Parameters in ob/ob Mice Following this compound Treatment

ParameterUntreated ob/ob Mice (Mean ± SEM)This compound-Treated ob/ob Mice (Mean ± SEM)Fold Change / Percent ReductionReference
Blood Glucose (mg/dL)358 ± 35Euglycemic (Normal Levels)Significant Reduction
Triglycerides (mg/dL)94 ± 5Significantly ReducedReduction
Very-Low-Density Lipoprotein (VLDL) (mg/dL)19 ± 1Significantly ReducedReduction
Infarct Size (% of hemisphere)30 ± 133.3 ± 1.6~89% Reduction

Table 2: Gene Expression Changes in the Brain of ob/ob Mice Following this compound Treatment and Hypoxia/Ischemia

GeneTime Point (Post H/I)Change in this compound-Treated ob/ob Mice vs. UntreatedReference
TNFα4 hoursSignificantly Increased
TNFα8 hoursSuppressed
IL-1β4 hoursSignificantly Increased
IL-1β8 hoursSuppressed
IL-64 and 8 hoursSuppressed

Signaling Pathways

The therapeutic effects of this compound are primarily mediated through the activation of the PPAR-γ signaling pathway.

PPARg_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment (Adipocyte/Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-Darglitazone (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Glucose_Uptake ↑ Glucose Uptake (GLUT4 expression) Target_Genes->Glucose_Uptake Lipid_Metabolism ↑ Lipid Metabolism (Adipocyte Differentiation, Fatty Acid Storage) Target_Genes->Lipid_Metabolism Inflammation ↓ Pro-inflammatory Cytokine Production (TNFα, IL-6) Target_Genes->Inflammation

This compound-activated PPAR-γ signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in ob/ob mice.

Animal Handling and this compound Administration

Darglitazone_Administration_Workflow start Start: Acclimatize ob/ob mice diet Switch to powdered chow diet start->diet monitor_food Monitor food intake to calculate dosage diet->monitor_food treatment Administer this compound (1 mg/kg) mixed in powdered chow monitor_food->treatment control Administer vehicle-mixed powdered chow to control group monitor_food->control monitor_glucose Monitor blood glucose on alternate days treatment->monitor_glucose control->monitor_glucose endpoint Proceed to experimental endpoint after 7 days monitor_glucose->endpoint

Workflow for this compound administration in ob/ob mice.

Materials:

  • Male ob/ob mice and their lean ob/+ littermates

  • This compound

  • Powdered chow diet

  • Vehicle (e.g., carboxymethyl cellulose)

  • Metabolic cages for food intake monitoring

  • Glucometer and test strips

Procedure:

  • Acclimatization: House male ob/ob and ob/+ mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Dietary Switch: Switch the mice to a powdered chow diet for one week to acclimate them to the food texture.

  • Dosage Calculation: Monitor daily food intake for each mouse to accurately calculate the amount of this compound needed to achieve a dose of 1 mg/kg body weight per day.

  • Drug Formulation: Prepare the this compound-medicated chow by thoroughly mixing the calculated amount of this compound with the powdered chow. Prepare a separate batch of chow mixed with the vehicle for the control group.

  • Treatment Period: Provide the medicated or vehicle chow to the respective groups for a period of 7 days.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood on alternate days throughout the treatment period to assess glycemic control.

Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Materials:

  • Anesthetized, catheterized mice (jugular vein and carotid artery)

  • Infusion pumps

  • Human insulin

  • 20% glucose solution

  • [3-³H]glucose tracer

  • Blood glucose monitoring system

Procedure:

  • Fasting: Fast the mice for 5-6 hours prior to the clamp.

  • Tracer Infusion (Basal Period): Infuse [3-³H]glucose at a constant rate for 90-120 minutes to measure basal glucose turnover.

  • Clamp Initiation: At t=0, start a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

  • Glucose Monitoring and Infusion: Monitor blood glucose every 5-10 minutes. Infuse a variable rate of 20% glucose to maintain euglycemia (target blood glucose level).

  • Steady State: The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.

  • Tissue-Specific Glucose Uptake (Optional): A bolus of 2-[¹⁴C]deoxyglucose can be administered towards the end of the clamp to measure glucose uptake in specific tissues.

Gene Expression Analysis by qRT-PCR

This protocol details the quantification of inflammatory cytokine mRNA levels in brain tissue.

qRT_PCR_Workflow start Start: Euthanize mice and collect brain tissue rna_extraction Isolate total RNA using TRI reagent start->rna_extraction cdna_synthesis Synthesize single-stranded cDNA rna_extraction->cdna_synthesis qpcr_setup Set up qRT-PCR reaction with TaqMan primers for TNFα, IL-1β, IL-6 and 18S rRNA cdna_synthesis->qpcr_setup qpcr_run Perform real-time PCR qpcr_setup->qpcr_run data_analysis Analyze data using the ΔΔCt method, normalizing to 18S rRNA qpcr_run->data_analysis end End: Relative gene expression levels data_analysis->end

Workflow for qRT-PCR analysis of inflammatory markers.

Materials:

  • Brain tissue from treated and control mice

  • TRI reagent or similar RNA isolation kit

  • Reverse transcription kit (e.g., Omniscript RT Kit)

  • TaqMan Universal PCR Master Mix

  • TaqMan primers and probes for mouse TNFα, IL-1β, IL-6, and a housekeeping gene (e.g., 18S rRNA)

  • Real-time PCR system

Procedure:

  • Tissue Homogenization and RNA Isolation: Homogenize brain tissue in TRI reagent and isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare a master mix containing TaqMan Universal PCR Master Mix, primers, and probe for the target gene and the housekeeping gene.

    • Add cDNA to the master mix.

    • Perform the real-time PCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound demonstrates significant therapeutic potential in the ob/ob mouse model of obesity and type 2 diabetes. Its mechanism of action through PPAR-γ activation leads to profound improvements in glucose and lipid metabolism, as well as a modulation of the inflammatory response. The protocols provided herein offer a standardized framework for further investigation into the efficacy and mechanisms of this compound and other PPAR-γ agonists.

References

Darglitazone Administration in Animal Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPAR-γ by agonists like this compound leads to a cascade of downstream effects that collectively improve glycemic control and lipid profiles in models of type 2 diabetes. Although its clinical development was terminated, this compound remains a valuable tool in preclinical research for understanding the mechanisms of insulin resistance and for the evaluation of novel anti-diabetic therapies.[2]

These application notes provide a comprehensive overview of the use of this compound in various animal models of diabetes, including quantitative data on its efficacy, detailed experimental protocols for its administration and for the assessment of its metabolic effects, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on key metabolic parameters in different animal models of diabetes.

Table 1: Effects of this compound on Blood Glucose and Insulin in Animal Models of Diabetes

Animal ModelThis compound DoseDuration of TreatmentBaseline Blood GlucosePost-Treatment Blood GlucoseBaseline InsulinPost-Treatment InsulinReference
ob/ob Mice1 mg/kg/day (in chow)7 days358 ± 35 mg/dLNormalized to euglycemia within 48hNot ReportedNot Reported[3]
Obese Cats2 mg/kg/day (oral)42 daysNot ReportedSignificant decrease in AUC for glucoseNot ReportedSignificant decrease in AUC for insulin[4]

Table 2: Effects of this compound on Lipid Profile in Animal Models of Diabetes

Animal ModelThis compound DoseDuration of TreatmentParameterBaseline LevelPost-Treatment Level% ChangeReference
ob/ob Mice1 mg/kg/day (in chow)7 daysTriglycerides (TG)ElevatedReducedNot Quantified
ob/ob Mice1 mg/kg/day (in chow)7 daysVery-Low-Density Lipoproteins (VLDL)ElevatedReducedNot Quantified
Obese Cats2 mg/kg/day (oral)42 daysCholesterolNot ReportedSignificantly LowerNot Quantified
Obese Cats2 mg/kg/day (oral)42 daysTriglycerides (TG)Not ReportedSignificantly LowerNot Quantified
Obese NIDDM Subjects25 mg/day (oral)14 daysTriglycerides (TG)Not ReportedNot Reported-25.9 ± 6.2%
Obese NIDDM Subjects25 mg/day (oral)14 daysNon-Esterified Fatty Acids (NEFA)1900 ± 236 g.h-1.l-1 (AUC)947 ± 63 g.h-1.l-1 (AUC)Not Reported

Experimental Protocols

Induction of Diabetes in Mice using Streptozotocin (STZ)

This protocol describes a common method for inducing a model of type 1 diabetes in mice.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer (pH 4.5), cold

  • Insulin syringes (28-30 gauge)

  • Animal scale

  • Warming lamp (optional)

Procedure:

  • Preparation of STZ solution: Immediately before use, dissolve STZ in cold sterile sodium citrate buffer to the desired concentration. A common dosage for a single high-dose protocol is 150-200 mg/kg body weight. For a multiple low-dose protocol, a concentration for a 40-60 mg/kg injection is prepared. Keep the solution on ice and protected from light as STZ is unstable.

  • Animal Preparation: House mice under standard conditions with ad libitum access to food and water. For the procedure, fast the mice for 4-6 hours. Weigh each mouse accurately to calculate the correct volume of STZ solution to inject.

  • Injection:

    • Restrain the mouse securely.

    • Administer the freshly prepared STZ solution via intraperitoneal (IP) injection.

    • For the multiple low-dose protocol, repeat the injection daily for 5 consecutive days.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and provide free access to food and water. It is advisable to provide a 10% sucrose solution in the drinking water for the first 24-48 hours to prevent hypoglycemia due to the initial massive release of insulin from damaged beta cells.

    • Monitor blood glucose levels 48-72 hours after the final STZ injection and then periodically. Blood can be collected from the tail vein and measured with a glucometer.

    • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are generally considered diabetic.

This compound Administration via Oral Gavage in Mice

This protocol details the procedure for administering this compound orally to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a mixture of DMSO, PEG300/PEG400, and Tween 80)

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Prepare the vehicle solution.

    • Suspend the this compound powder in the vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing or sonicating.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered. A typical oral gavage volume for a mouse is 5-10 ml/kg body weight.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Insert the gavage needle gently into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly dispense the this compound suspension.

    • Carefully withdraw the needle.

  • Post-Dosing Observation:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Intravenous Glucose Tolerance Test (IVGTT) in Mice

This protocol is used to assess insulin sensitivity and glucose disposal.

Materials:

  • Sterile glucose solution (e.g., 20% or 50% dextrose in saline)

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

  • Restraining device for mice

  • Warming lamp

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours with free access to water.

    • Weigh each mouse to calculate the glucose dose (typically 1 g/kg body weight).

  • Baseline Blood Glucose:

    • Secure the mouse in a restraining device.

    • Gently warm the tail under a warming lamp to dilate the blood vessels.

    • Make a small nick at the tip of the tail with a sterile lancet or blade.

    • Collect a drop of blood and measure the baseline glucose level (t=0).

  • Glucose Administration:

    • Administer the calculated dose of sterile glucose solution via intravenous (IV) injection into the lateral tail vein.

  • Blood Glucose Monitoring:

    • Collect blood from the tail nick at subsequent time points, typically 5, 15, 30, 60, and 120 minutes after the glucose injection.

    • Measure the blood glucose level at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each animal.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose clearance and improved insulin sensitivity.

Signaling Pathways and Experimental Workflows

PPAR-γ Signaling Pathway

This compound exerts its therapeutic effects by activating the PPAR-γ signaling pathway. The following diagram illustrates the key steps in this pathway.

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TZD Agonist) PPARg_inactive Inactive PPARγ/RXR Heterodimer with Co-repressors This compound->PPARg_inactive Binds and Activates PPARg_active Active PPARγ/RXR Heterodimer with Co-activators PPARg_inactive->PPARg_active Conformational Change, Co-repressor Dissociation, Co-activator Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Improved Insulin Sensitivity Altered Lipid Metabolism Adipogenesis Target_Genes->Metabolic_Effects Leads to

Caption: this compound activates the PPAR-γ signaling pathway.

Experimental Workflow for Evaluating this compound in a Diabetic Mouse Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a mouse model of diabetes.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment cluster_analysis Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., ob/ob mice or STZ-induced diabetic mice) Grouping Randomize into Groups: - Vehicle Control - this compound Treatment Animal_Model->Grouping Administration Administer this compound (e.g., 1 mg/kg/day in chow or via oral gavage) Grouping->Administration Monitoring_Treatment Monitor Body Weight, Food and Water Intake Administration->Monitoring_Treatment Blood_Glucose Measure Fasting and Non-fasting Blood Glucose Administration->Blood_Glucose GTT Perform Glucose Tolerance Test (GTT) Administration->GTT Lipid_Profile Analyze Plasma for Triglycerides, Cholesterol, etc. Administration->Lipid_Profile Data_Analysis Statistical Analysis of Metabolic Parameters Blood_Glucose->Data_Analysis GTT->Data_Analysis Lipid_Profile->Data_Analysis Conclusion Draw Conclusions on This compound Efficacy Data_Analysis->Conclusion

References

Darglitazone Solution Preparation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of Darglitazone solutions for in vivo research applications. This compound, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), is a member of the thiazolidinedione class of drugs investigated for its insulin-sensitizing effects in the context of metabolic disorders such as type 2 diabetes mellitus.[1][2] Proper solution preparation is critical for ensuring accurate dosing, bioavailability, and reproducibility in preclinical animal studies. This guide outlines methodologies for oral gavage, intraperitoneal, and intravenous administration routes, including recommended vehicles, achievable concentrations, and key preparation steps. All quantitative data are summarized in tables for ease of reference, and a diagram of the PPAR-γ signaling pathway is provided to illustrate the mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for appropriate formulation development.

PropertyValueReference
Molecular Formula C₂₃H₂₀N₂O₄S[1]
Molar Mass 420.48 g/mol [1]
Appearance White to light yellow solid[3]
General Solubility Practically insoluble in water. Soluble in DMSO (≥ 20 mg/mL), ethanol (≤ 5 mg/mL), and dimethylformamide (20 mg/mL).

This compound Solution Preparation Protocols

It is recommended to prepare working solutions fresh on the day of use to ensure stability and prevent precipitation. For all protocols, begin by accurately weighing the required amount of this compound powder in a sterile container.

Oral Gavage Administration

Oral gavage is a common route for administering this compound in preclinical models. A stable suspension can be prepared using a combination of a solubilizing agent and a carrier oil.

Vehicle System: 10% Dimethyl sulfoxide (DMSO) in Corn Oil.

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • In a separate sterile tube, measure the required volume of corn oil (90% of the final volume).

  • Slowly add the this compound/DMSO stock solution to the corn oil while vortexing or stirring continuously to ensure a homogenous suspension.

  • Visually inspect the solution for any precipitation or phase separation. If necessary, gentle warming and/or sonication can be used to aid dissolution.

ParameterRecommendationReference
Vehicle 10% DMSO, 90% Corn Oil
Achievable Concentration ≥ 2.5 mg/mL
Typical Mouse Dosage 1 mg/kg
Intraperitoneal (IP) Injection

For intraperitoneal administration, an aqueous-based vehicle is often preferred. Given this compound's poor aqueous solubility, a co-solvent approach is necessary. For the related thiazolidinedione, pioglitazone, saline has been successfully used as a vehicle for IP injection in mice.

Vehicle System: A suggested starting point is a solution containing a low percentage of DMSO in sterile saline (0.9% NaCl). The final DMSO concentration should be kept as low as possible to minimize potential toxicity.

Protocol:

  • Dissolve this compound in a minimal amount of 100% DMSO to create a concentrated stock solution.

  • In a separate sterile tube, measure the required volume of sterile 0.9% saline.

  • While vortexing, slowly add the this compound/DMSO stock solution to the saline.

  • Observe the solution carefully for any signs of precipitation. The final concentration will be limited by the solubility in this aqueous co-solvent system.

  • It is crucial to perform small-scale pilot preparations to determine the maximum achievable concentration without precipitation.

ParameterRecommendationReference
Vehicle DMSO in 0.9% Saline
DMSO Concentration Keep below 5-10% to avoid vehicle-induced effects
Typical Mouse Dosage 0.1 - 100 mg/kg (based on pioglitazone)
Intravenous (IV) Injection

Intravenous administration of poorly soluble compounds like this compound presents the most significant formulation challenge. The final solution must be a clear, particle-free solution to prevent embolism. Common strategies include the use of co-solvents, cyclodextrins, or nanosuspensions. A formulation using a combination of DMSO, a surfactant like Tween-80, and an aqueous vehicle could be a viable approach.

Vehicle System: A potential vehicle could be a mixture of DMSO, Tween-80, and sterile saline. The final concentrations of DMSO and Tween-80 should be minimized.

Protocol:

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • In a separate sterile container, prepare the vehicle by mixing Tween-80 with sterile saline (e.g., 10% Tween-80 in saline).

  • Slowly add the this compound/DMSO stock solution to the Tween-80/saline mixture while vortexing vigorously.

  • The final solution must be filtered through a 0.22 µm sterile filter to remove any potential precipitates and ensure sterility before injection.

  • Due to the complexity and potential for precipitation, extensive formulation development and stability testing are highly recommended before in vivo use.

ParameterRecommendationReference
Vehicle DMSO, Tween-80, Saline
Filtration Mandatory 0.22 µm sterile filtration
Typical Rat Dosage 1.3 µmol/kg/day (by infusion)

Mechanism of Action: PPAR-γ Signaling Pathway

This compound exerts its effects by activating PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Upon activation by a ligand such as this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Binds and Activates Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to TargetGenes Target Genes (e.g., related to lipid metabolism, insulin sensitivity) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA experimental_workflow cluster_admin Administration Route start Start: Weigh This compound dissolve Dissolve in Primary Solvent (e.g., DMSO) start->dissolve mix Mix Primary Solution with Vehicle dissolve->mix prepare_vehicle Prepare Secondary Vehicle prepare_vehicle->mix check_solubility Check for Precipitation mix->check_solubility oral Oral Gavage check_solubility->oral No ip Intraperitoneal Injection check_solubility->ip No iv Intravenous Injection check_solubility->iv No administer Administer to Animal Model oral->administer ip->administer filter Sterile Filter (0.22 µm) iv->filter filter->administer

References

Application Notes and Protocols for Studying Glucose Uptake in Myotubes with Darglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone is a member of the thiazolidinedione (TZD) class of compounds, which are known to act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] PPAR-γ is a nuclear hormone receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[2][3] As a class, TZDs have been shown to enhance insulin sensitivity and promote glucose uptake in peripheral tissues, with skeletal muscle being a primary site of action.[2][4]

While this compound is established as a PPAR-γ agonist and has demonstrated efficacy in improving insulin effectiveness in subjects with non-insulin-dependent diabetes mellitus, specific in-vitro data on its direct effects on glucose uptake in myotubes are limited. The following protocols and data are based on the well-characterized effects of other TZDs, such as Troglitazone and Rosiglitazone, and serve as a comprehensive guide for investigating the expected actions of this compound in a myotube model system.

Proposed Mechanism of Action

This compound, by activating PPAR-γ, is hypothesized to modulate the expression of genes involved in glucose metabolism. In myotubes, a primary mechanism is likely the increased translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, a key step in insulin-mediated glucose uptake. Chronic exposure may also lead to an upregulation of GLUT1 expression. Some studies with other TZDs suggest that these effects on glucose transport can occur independently of the classical insulin signaling pathway involving PI3K/Akt.

Darglitazone_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg activates PPRE PPRE (in target genes) PPARg->PPRE binds to RXR RXR RXR->PPRE Gene_Transcription Gene Transcription (e.g., GLUT4, signaling proteins) PPRE->Gene_Transcription modulates GLUT4_translocation GLUT4 Translocation Gene_Transcription->GLUT4_translocation promotes GLUT4_vesicles Intracellular GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Plasma_Membrane Plasma Membrane GLUT4_translocation->Plasma_Membrane Glucose_Uptake Increased Glucose Uptake Glucose Glucose Glucose->Plasma_Membrane transport via GLUT4

Proposed signaling pathway for this compound in myotubes.

Data Presentation

The following tables summarize quantitative data from studies on Troglitazone, a related TZD, to provide a reference for designing experiments and for expected outcomes with this compound.

Table 1: Effect of Troglitazone on 2-Deoxy-D-Glucose (2-DG) Uptake in L6 Myotubes

Concentration (mol/L)Incubation TimeFold Increase in 2-DG Uptake (approx.)Reference
10-524 hoursSubstantial Increase
10-530 hours~2.5-fold (peak)
5 µg/mL (~11.5 µM)90 minutes (acute)~2-fold
5 µg/mL (~11.5 µM)4 days (chronic)~4-fold

Table 2: Effects of Various Inhibitors on Troglitazone-Induced Glucose Uptake

InhibitorConcentrationEffect on Troglitazone-Induced UptakeReference
Cytochalasin-B10 µmol/LCompletely abolished
WortmanninNot specifiedPartially reversed (to 80%)
Cycloheximide3.5 x 10-6 mol/LReversed to basal level

Experimental Protocols

Protocol 1: 2-Deoxy-D-[3H]-Glucose Uptake Assay

This protocol is adapted from studies using Troglitazone in L6 myotubes and is suitable for assessing the effect of this compound on glucose transport.

Materials:

  • L6 rat skeletal muscle myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Horse Serum

  • This compound (stock solution in DMSO)

  • Insulin (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]-glucose

  • Cytochalasin B (inhibitor control)

  • Phloretin

  • Scintillation fluid and vials

  • Cell lysis buffer (e.g., 0.1% SDS)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS.

    • For differentiation, seed cells in 12-well plates. Once confluent, switch to DMEM with 2% horse serum. Allow myoblasts to fuse into myotubes over 5-7 days.

  • This compound Treatment:

    • Prepare working solutions of this compound in differentiation medium. A concentration range of 1-20 µM is a reasonable starting point based on data for other TZDs.

    • Treat differentiated myotubes with this compound for the desired duration (e.g., 24 hours for chronic studies). Include a vehicle control (DMSO).

  • Glucose Uptake Assay:

    • Wash myotubes twice with warm KRH buffer.

    • Incubate cells in KRH buffer for 30 minutes at 37°C to serum-starve.

    • For the final 10 minutes, add insulin (100 nM) for a positive control if desired.

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose (e.g., 0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose.

    • Incubate for 10 minutes at 37°C.

    • To determine non-specific uptake, include wells pre-treated with 20 µM cytochalasin B.

    • Terminate the assay by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing 200 µM phloretin.

    • Lyse the cells in 0.5 mL of 0.1% SDS.

    • Transfer 400 µL of the lysate to a scintillation vial with 4 mL of scintillation fluid.

    • Use the remaining lysate to determine the protein concentration using a BCA assay.

  • Data Analysis:

    • Measure radioactivity using a scintillation counter (counts per minute, CPM).

    • Normalize the CPM to the protein concentration for each well.

    • Calculate specific glucose uptake by subtracting the non-specific uptake (cytochalasin B-treated wells) from the total uptake.

    • Express results as pmol/mg protein/min and/or as fold-change relative to the vehicle control.

Protocol 2: Western Blotting for GLUT4 and GLUT1

This protocol allows for the assessment of changes in total glucose transporter protein levels following this compound treatment.

Materials:

  • Differentiated and this compound-treated myotubes (from 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GLUT4, anti-GLUT1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash treated myotubes with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (e.g., anti-GLUT4, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe for a loading control (β-actin or GAPDH).

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band (GLUT4 or GLUT1) to the loading control.

    • Express results as a fold-change relative to the vehicle control.

Visualizations

TZD_Logical_Relationship This compound This compound TZD Thiazolidinedione (TZD) This compound->TZD is a PPARg_Agonist PPAR-γ Agonist TZD->PPARg_Agonist acts as a Glucose_Uptake Increased Glucose Uptake in Myotubes PPARg_Agonist->Glucose_Uptake leads to

Logical relationship of this compound to its effect on glucose uptake.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. L6 Myoblast Culture Differentiation 2. Differentiation into Myotubes Cell_Culture->Differentiation Treatment 3. This compound Treatment (e.g., 1-20 µM for 24h) Differentiation->Treatment Glucose_Uptake 4a. 2-DG Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot 4b. Western Blotting (GLUT4, GLUT1) Treatment->Western_Blot Uptake_Analysis 5a. Scintillation Counting & Normalization Glucose_Uptake->Uptake_Analysis Blot_Analysis 5b. Densitometry & Normalization Western_Blot->Blot_Analysis

Experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for Darglitazone-Induced Adipogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear hormone receptor that plays a pivotal role as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[3][4][5] Activation of PPARγ by ligands such as this compound initiates a transcriptional cascade that leads to the expression of genes essential for the adipocyte phenotype, including those involved in lipid metabolism, insulin signaling, and adipokine production. Consequently, this compound and other TZDs are powerful tools for in vitro and in vivo studies of adipogenesis, providing a means to investigate the molecular mechanisms underlying fat cell development and to screen for novel therapeutic agents targeting metabolic diseases.

These application notes provide detailed protocols for utilizing this compound to induce adipogenesis in the widely used 3T3-L1 preadipocyte cell line. The protocols cover cell culture, differentiation induction, and methods for quantifying adipogenesis. Additionally, quantitative data on the effects of TZDs on gene expression and lipid accumulation are summarized, and the underlying signaling pathway and experimental workflow are visualized.

Data Presentation

The following tables summarize quantitative data related to the effects of thiazolidinediones on adipogenesis. While specific data for this compound is limited in some publications, data from other potent TZDs like rosiglitazone and pioglitazone are included as they act through the same primary mechanism and are often used to study adipogenesis.

Table 1: Effect of Thiazolidinediones on Adipogenic Gene Expression in 3T3-L1 Cells

GeneTreatmentFold Change vs. ControlReference
PPARγRosiglitazone (1 µM)Upregulated
C/EBPαRosiglitazone (1 µM)Upregulated
aP2 (FABP4)Rosiglitazone (10 nM)~3.5
CD36Rosiglitazone (10 nM)~3.0
GLUT4Rosiglitazone (10 nM)~2.5
LPLPioglitazone (in vivo)Upregulated
FASPioglitazone (in vivo)Upregulated

Table 2: Dose-Dependent Effect of Pioglitazone on Lipid Accumulation in 3T3-L1 Cells

Pioglitazone Concentration (µM)Relative Lipid Accumulation (Arbitrary Units)Reference
0Baseline
1.0Increased
2.5Increased
5.0Further Increased
7.5Further Increased
10.0Maximum Increase

Experimental Protocols

Protocol 1: In Vitro Adipogenesis of 3T3-L1 Cells using this compound

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes. While this protocol is optimized for 3T3-L1 cells, it can be adapted for other preadipocyte cell lines. A TZD like rosiglitazone or pioglitazone can be used as a substitute if this compound is unavailable, often at concentrations ranging from 0.1 to 10 µM.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • This compound (or other TZD)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone (DEX)

  • Insulin

  • Phosphate-Buffered Saline (PBS)

  • Formalin (10%)

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Grow the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Reaching Confluence: Allow the cells to grow to 100% confluence. Maintain the cells at confluence for an additional 2 days to ensure growth arrest, which is critical for efficient differentiation.

  • Induction of Differentiation (Day 0): Replace the growth medium with differentiation medium (DM).

    • Differentiation Medium (DM): DMEM with 10% FBS, 1% penicillin-streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, and the desired concentration of this compound (e.g., 1-10 µM).

  • Maintenance of Differentiation (Day 2): After 48 hours, remove the differentiation medium and replace it with maintenance medium.

    • Maintenance Medium: DMEM with 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin.

  • Maturation of Adipocytes (Day 4 onwards): Replace the maintenance medium every 2 days. Lipid droplets should become visible within the cells around day 4 and will continue to accumulate. The cells are typically considered mature adipocytes by day 8-12.

Protocol 2: Quantification of Adipogenesis by Oil Red O Staining

Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes. The amount of stained lipid can be quantified to assess the degree of adipogenesis.

Procedure:

  • Fixation: After the desired differentiation period, aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.

  • Washing: Remove the formalin and wash the cells twice with distilled water, followed by a wash with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.

  • Washing: Discard the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Visualization: The lipid droplets within the adipocytes will be stained red. The cells can be visualized and imaged using a light microscope.

  • Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain. Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm using a microplate reader.

Protocol 3: Gene Expression Analysis by Real-Time PCR (qPCR)

This protocol outlines the analysis of adipogenic marker gene expression to confirm differentiation at the molecular level.

Procedure:

  • RNA Extraction: At various time points during the differentiation protocol, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for adipogenic markers (e.g., PPARγ, C/EBPα, aP2, GLUT4), and a suitable qPCR master mix.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in gene expression in this compound-treated cells compared to untreated control cells.

Mandatory Visualizations

Darglitazone_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Adipogenic_Genes Adipogenic Genes (e.g., aP2, GLUT4, LPL) PPRE->Adipogenic_Genes Regulates Transcription Adipogenesis Adipogenesis (Lipid Accumulation, Adipocyte Phenotype) Adipogenic_Genes->Adipogenesis Promotes

Caption: this compound signaling pathway for inducing adipogenesis.

Adipogenesis_Experimental_Workflow Start Start: 3T3-L1 Preadipocytes Seeding Cell Seeding & Growth to Confluence Start->Seeding Induction Induction of Differentiation (DM with this compound) Seeding->Induction Maintenance Maintenance & Maturation (Maintenance Medium) Induction->Maintenance Analysis Analysis of Adipogenesis Maintenance->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO qPCR qPCR (Gene Expression) Analysis->qPCR End End: Data Interpretation OilRedO->End qPCR->End

Caption: Experimental workflow for this compound-induced adipogenesis.

References

Darglitazone in Cerebral Hypoxia-Ischemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of darglitazone, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, in experimental models of cerebral hypoxia-ischemia. The information is compiled from preclinical studies and is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this compound.

Introduction

Cerebral hypoxia-ischemia, a condition characterized by a reduction in oxygen and blood supply to the brain, is a primary cause of neuronal damage in stroke and other neurological disorders. Diabetes is a significant risk factor that exacerbates stroke-related injury and worsens outcomes.[1] Thiazolidinediones (TZDs), such as this compound, are a class of drugs primarily used to treat type 2 diabetes by enhancing insulin sensitivity.[1] Emerging preclinical evidence suggests that PPAR-γ agonists, including this compound, may also exert neuroprotective effects in the context of cerebral ischemia, partly through their anti-inflammatory properties.[1][2][3]

These notes summarize the key findings on this compound's efficacy in a relevant animal model and provide detailed protocols for its application.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a mouse model of cerebral hypoxia-ischemia.

Table 1: Effect of this compound on Physiological Parameters in ob/ob Mice

ParameterUntreated ob/obThis compound-treated ob/ob
Blood GlucoseEuglycemia RestoredNot specified
TriglyceridesNormalizedNot specified
Very-Low-Density Lipoprotein (VLDL)NormalizedNot specified
CorticosteroneNormalizedNot specified

Data extracted from Kumari et al. (2010).

Table 2: Neuroprotective Effect of this compound on Infarct Size in ob/ob Mice

Treatment GroupInfarct Size (% of ipsilateral hemisphere)
Untreated ob/ob30 ± 13%
This compound-treated ob/ob3.3 ± 1.6%

Data represents mean ± s.e.m. (n=6 to 8 per group). This compound treatment resulted in a dramatic reduction in infarct size at 24 hours of recovery.

Table 3: this compound Treatment Regimen

ParameterDescription
DrugThis compound
Animal ModelMale diabetic ob/ob mice and heterozygous control ob/+ mice (6 weeks of age)
Dosage1 mg/kg
Administration RouteMixed with powdered chow diet
Treatment Duration7 days prior to induction of hypoxia-ischemia

This dosage was shown to normalize blood glucose in ob/ob mice.

Experimental Protocols

This section provides a detailed protocol for a cerebral hypoxia-ischemia model in mice, as described in the cited literature.

Animal Model and Drug Administration
  • Animal Model: Male diabetic ob/ob mice and their heterozygous lean littermates (ob/+) at 6 weeks of age are suitable for this model.

  • Housing and Diet: Animals should be housed under standard laboratory conditions. For one week prior to the experiment, they should be fed a powdered chow diet to monitor food intake for accurate drug dosage calculation.

  • This compound Administration: this compound is mixed into the powdered chow at a concentration calculated to deliver a dose of 1 mg/kg/day based on the animals' measured food consumption. Treatment is administered for 7 consecutive days leading up to the surgical procedure. Blood glucose levels can be monitored on alternate days to confirm the drug's metabolic effect.

Cerebral Hypoxia-Ischemia Induction (Rice-Vannucci Model Adaptation)

This model involves unilateral common carotid artery ligation followed by systemic hypoxia.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). The depth of anesthesia should be monitored to ensure the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position.

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissues and vagus nerve.

    • Permanently ligate the right common carotid artery using a surgical suture.

    • Suture the incision.

  • Recovery: Allow the animal to recover from anesthesia for a period of 3 hours.

  • Hypoxic Exposure:

    • Place the mouse in a temperature-controlled chamber (maintained at 35.5°C).

    • Expose the animal to a hypoxic gas mixture of 8% oxygen balanced with nitrogen for 24 minutes.

  • Reperfusion: Reperfusion begins upon returning the animal to normoxic conditions (room air).

Outcome Assessments
  • Infarct Volume Measurement:

    • At 24 hours post-hypoxia-ischemia, euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brains and process for cryosectioning (16 μm sections).

    • Stain the sections with hematoxylin and eosin (H&E).

    • Capture digital images of the stained sections and quantify the infarct area using image analysis software. The infarct area is typically expressed as a percentage of the ipsilateral hemisphere relative to the contralateral hemisphere.

  • Immunohistochemistry and In Situ Hybridization: To investigate the cellular and molecular mechanisms, brain sections can be processed for immunohistochemistry to detect markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) or in situ hybridization for specific mRNA transcripts (e.g., TNF-α, IL-1β).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective action and the experimental workflow.

Darglitazone_Signaling_Pathway This compound This compound PPARg PPAR-γ This compound->PPARg activates NFkB NF-κB Signaling PPARg->NFkB inhibits Neuroprotection Neuroprotection PPARg->Neuroprotection promotes ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory promotes NeuronalDamage Neuronal Damage NFkB->NeuronalDamage Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation Neuroinflammation->NeuronalDamage Experimental_Workflow AnimalAcclimation Animal Acclimation & Baseline Measurements DarglitazoneAdmin This compound Administration (1 mg/kg/day for 7 days) AnimalAcclimation->DarglitazoneAdmin HI_Induction Cerebral Hypoxia-Ischemia Induction (Unilateral Carotid Ligation + 8% O2) DarglitazoneAdmin->HI_Induction PostHI_Recovery Post-Insult Recovery (24 hours) HI_Induction->PostHI_Recovery OutcomeAssessment Outcome Assessment PostHI_Recovery->OutcomeAssessment InfarctVolume Infarct Volume Analysis OutcomeAssessment->InfarctVolume IHC Immunohistochemistry/ In Situ Hybridization OutcomeAssessment->IHC DataAnalysis Data Analysis and Interpretation InfarctVolume->DataAnalysis IHC->DataAnalysis

References

Darglitazone for Feline Lipid Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), has demonstrated significant effects on lipid and glucose metabolism in obese cats, a relevant animal model for human metabolic syndrome and type 2 diabetes.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity and modulates the transcription of genes involved in lipid metabolism.[1][3] These application notes provide a comprehensive overview of the use of this compound in feline research, summarizing key quantitative data and detailing experimental protocols for its study. The information presented is intended to guide researchers in designing and executing studies to further elucidate the mechanisms of action and therapeutic potential of this compound and other PPAR-γ agonists in the context of feline metabolic diseases.

Introduction

Obesity in cats is a major risk factor for the development of insulin resistance and type 2 diabetes mellitus, mirroring the progression of these conditions in humans.[1] This makes the domestic cat an invaluable model for studying the pathophysiology of metabolic disorders and for the preclinical evaluation of novel therapeutic agents. This compound (CP-86325) is a thiazolidinedione that improves insulin sensitivity and lipid profiles, primarily through the activation of PPAR-γ, a nuclear receptor highly expressed in adipose tissue. Activation of PPAR-γ by this compound leads to a cascade of downstream effects, including altered gene expression related to lipid uptake, storage, and oxidation, ultimately resulting in improved systemic lipid homeostasis.

This document outlines the application of this compound in feline lipid metabolism studies, providing detailed protocols for in vivo experiments and summarizing the expected quantitative outcomes based on published research.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in obese cats.

Table 1: Baseline Metabolic Parameters in Lean, Obese Placebo-Treated, and Obese this compound-Treated Cats.

ParameterLean Cats (n=4)Obese Placebo (n=9)Obese this compound (n=9)
Body Mass Index ( kg/m ²)38.5 ± 1.265.8 ± 4.267.1 ± 3.1
Cholesterol (mg/dL)135 ± 10147 ± 8155 ± 9
Triglycerides (mg/dL)48 ± 562 ± 768 ± 8
Leptin (ng/mL)4.5 ± 0.812.3 ± 1.513.1 ± 1.8
Glycosylated Hemoglobin (%)1.2 ± 0.11.3 ± 0.11.4 ± 0.2

Data are presented as mean ± SEM.

Table 2: Changes in Metabolic Parameters After 42 Days of Treatment.

ParameterObese Placebo (n=9)Obese this compound (n=8)P-value
Cholesterol (mg/dL)
Before147 ± 8155 ± 9NS
After151 ± 9120 ± 7< 0.01
Triglycerides (mg/dL)
Before62 ± 768 ± 8NS
After65 ± 845 ± 5< 0.05
Leptin (ng/mL)
Before12.3 ± 1.513.1 ± 1.8NS
After12.8 ± 1.78.9 ± 1.1< 0.05
AUC Glucose (mg/dL·min) 18,980 ± 1,25015,120 ± 980< 0.05
AUC Insulin (µU/mL·min) 10,890 ± 1,1206,530 ± 850< 0.01
AUC NEFA (mEq/L·min) 35.8 ± 4.224.1 ± 3.1< 0.05

Data are presented as mean ± SEM. AUC = Area Under the Curve during an Intravenous Glucose Tolerance Test. NEFA = Nonesterified Fatty Acids. NS = Not Significant.

Experimental Protocols

Animal Model and this compound Administration

Objective: To evaluate the in vivo effects of this compound on lipid and glucose metabolism in a feline model of obesity.

Animals: Adult, neutered domestic cats. A common model utilizes cats with a body mass index (BMI) indicative of obesity.

Housing and Diet: Cats should be individually housed to monitor food intake and for ease of handling. A standard commercial feline diet is provided, and water is available ad libitum.

This compound Administration:

  • Dosage: 2 mg/kg body weight.

  • Formulation: this compound can be compounded into capsules.

  • Administration: Administered orally, once daily.

  • Duration: A treatment period of 42 days has been shown to be effective.

  • Control Group: A placebo group receiving capsules with no active ingredient should be included.

Intravenous Glucose Tolerance Test (IVGTT)

Objective: To assess insulin sensitivity and glucose clearance.

Protocol:

  • Fasting: Cats should be fasted for 12-18 hours prior to the test.

  • Catheterization: Place intravenous catheters in the cephalic and jugular veins for glucose administration and blood sampling, respectively.

  • Baseline Sample (t=0): Collect a baseline blood sample.

  • Glucose Administration: Administer a bolus of 50% dextrose solution at a dose of 1 g/kg body weight intravenously.

  • Blood Sampling: Collect blood samples at 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-glucose administration.

  • Sample Processing: Blood samples for glucose measurement can be collected in tubes containing sodium fluoride. Samples for insulin and NEFA analysis should be collected in chilled EDTA tubes, placed on ice, and centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

Lipid Profile Analysis

Objective: To quantify changes in circulating lipids.

Protocol:

  • Sample Collection: Collect fasting blood samples at baseline and at the end of the treatment period.

  • Sample Processing: Allow blood to clot and centrifuge to obtain serum. Store serum at -20°C or lower until analysis.

  • Triglyceride and Cholesterol Measurement: Use commercially available enzymatic colorimetric assay kits for the quantitative determination of triglycerides and total cholesterol in serum.

  • Nonesterified Fatty Acids (NEFA) Measurement: Utilize a colorimetric enzymatic assay kit for the quantification of NEFA in plasma.

Leptin Assay

Objective: To measure changes in circulating leptin, an adipokine involved in energy homeostasis.

Protocol:

  • Sample Collection: Collect fasting blood samples into EDTA tubes containing a proteinase inhibitor such as aprotinin.

  • Sample Processing: Centrifuge the blood and store the plasma at -70°C until analysis.

  • Leptin Measurement: Use a validated multispecies radioimmunoassay (RIA) or a feline-specific ELISA kit for the quantification of plasma leptin concentrations.

Visualizations

PPAR_gamma_signaling_pathway This compound This compound PPARg PPAR-γ This compound->PPARg Binds & Activates Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Altered Lipid Metabolism Gene_Transcription->Lipid_Metabolism Glucose_Uptake Increased Peripheral Glucose Uptake Gene_Transcription->Glucose_Uptake Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis

Figure 1: this compound's mechanism of action via the PPAR-γ signaling pathway.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (42 Days) cluster_endpoint Endpoint Analysis Animal_Selection Select Obese Cats Baseline_Measurements Baseline Measurements (IVGTT, Lipids, Leptin) Animal_Selection->Baseline_Measurements Darglitazone_Group This compound Group (2 mg/kg, PO, daily) Baseline_Measurements->Darglitazone_Group Placebo_Group Placebo Group Baseline_Measurements->Placebo_Group Final_Measurements Final Measurements (IVGTT, Lipids, Leptin) Darglitazone_Group->Final_Measurements Placebo_Group->Final_Measurements Data_Analysis Data Analysis & Comparison Final_Measurements->Data_Analysis

Figure 2: Experimental workflow for studying this compound in cats.

Conclusion

This compound serves as a valuable pharmacological tool for investigating lipid and glucose metabolism in feline models of obesity and insulin resistance. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of PPAR-γ agonists. Future studies could delve deeper into the molecular mechanisms, such as gene expression profiling in adipose tissue and liver, to further unravel the intricate effects of this compound on feline metabolism. The cat model, in conjunction with targeted pharmacological interventions like this compound, will continue to be instrumental in advancing our understanding and treatment of metabolic diseases in both veterinary and human medicine.

References

Application Notes and Protocols for Metabolic Studies of Darglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone (CP-86325) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2][3] As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity and has been investigated for its therapeutic potential in type 2 diabetes mellitus (T2DM) and the metabolic syndrome.[1][4] These application notes provide detailed protocols for in vitro and in vivo experimental designs to study the metabolic effects of this compound.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the modulation of gene expression, influencing adipogenesis, lipid metabolism, and glucose homeostasis. This compound's activation of PPARγ in adipocytes promotes the differentiation of preadipocytes into mature adipocytes, enhances fatty acid uptake and storage in peripheral adipose tissue, and alters the secretion of adipokines such as adiponectin and leptin. By reducing circulating free fatty acids and improving their storage, this compound alleviates lipotoxicity and improves insulin signaling in muscle and liver.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
UCP2 mRNA Induction3T3-L1, 3T3-F442A, HIB-1B, L65-10 fold increase with 30 µM this compound
In Vivo Metabolic Effects of this compound in Diabetic ob/ob Mice
ParameterTreatment GroupBefore this compoundAfter this compound (1 mg/kg/day for 7 days)Reference
Blood Glucoseob/ob miceElevatedNormalized
Triglyceridesob/ob miceElevatedNormalized
Very-Low-Density Lipoprotein (VLDL)ob/ob miceElevatedNormalized
Corticosteroneob/ob miceElevatedNormalized
Clinical Metabolic Effects of this compound in Obese NIDDM Subjects
ParameterPlacebo Group (Change)This compound Group (25 mg/day for 14 days) (Change)p-valueReference
24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹)No significant change↓ from 292.8 to 235.20.002
24-h Serum Insulin AUC (µU·h⁻¹·L⁻¹)No significant change↓ from 1027.2 to 765.60.045
24-h Non-Esterified Fatty Acid AUC (g·h⁻¹·L⁻¹)No significant change↓ from 1900 to 9470.002
Mean 24-h Serum Triglyceride-3.9%-25.9%0.012

Experimental Protocols

In Vitro Studies

This protocol is adapted from established methods for TZD-induced adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, 10% Bovine Calf Serum (BCS), and 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin (Differentiation Medium)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Oil Red O staining solution

Procedure:

  • Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in a multi-well plate and grow to confluence. Maintain in a confluent state for 2 days (Day 0).

  • On Day 0, induce differentiation by replacing the medium with Differentiation Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, 1 µg/mL insulin, and the desired concentration of this compound (e.g., 1-10 µM).

  • On Day 2, replace the medium with Differentiation Medium containing 1 µg/mL insulin and this compound.

  • On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium containing this compound.

  • Differentiation is typically complete by Day 8-10.

  • Assess adipocyte differentiation by staining for lipid droplets with Oil Red O.

This protocol is based on established methods for measuring glucose uptake in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • Serum-free, glucose-free DMEM

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiate 3T3-L1 cells to mature adipocytes as described in Protocol 1.

  • Serum starve the adipocytes for 2-4 hours in serum-free, glucose-free DMEM.

  • Treat the cells with the desired concentration of this compound for a specified period (e.g., 24-48 hours).

  • Wash the cells with PBS.

  • For insulin-stimulated glucose uptake, incubate the cells with insulin (e.g., 100 nM) for 15-30 minutes at 37°C. For basal glucose uptake, omit this step.

  • Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to the cells and incubate for 10-15 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

This protocol outlines a cell-based reporter assay to quantify this compound's agonistic activity on PPARγ.

Materials:

  • A cell line stably co-transfected with a PPARγ expression vector and a reporter vector containing a PPRE upstream of a luciferase gene (e.g., HEK293T or HepG2).

  • Cell culture medium appropriate for the chosen cell line.

  • This compound

  • Positive control agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound and the positive control in the appropriate cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • After incubation, remove the medium and lyse the cells.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value for this compound.

In Vivo Studies

This protocol is based on a study investigating the effects of this compound in diabetic ob/ob mice.

Animals:

  • Male diabetic ob/ob mice and their lean ob/+ littermates.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., powdered chow mixture or corn oil with a small percentage of DMSO)

  • Blood glucose meter

  • Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

  • ELISA kits for insulin, adiponectin, and leptin

  • Assay kits for triglycerides and other lipids

Procedure:

  • Acclimatize the mice and monitor their food intake.

  • Administer this compound orally at a dose of 1 mg/kg/day for 7 days. The drug can be mixed with powdered chow or administered by oral gavage in a suitable vehicle.

  • Monitor blood glucose levels daily or every other day from the tail vein.

  • At the end of the treatment period, collect blood samples for the analysis of plasma insulin, adipokines, and lipids.

  • Tissues such as liver, adipose tissue, and skeletal muscle can be collected for further analysis (e.g., gene expression, histology).

This protocol describes the measurement of changes in the expression of PPARγ target genes in tissues or cells treated with this compound.

Materials:

  • Treated and control cells or tissues

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PPARγ target genes (e.g., aP2/FABP4, CD36, LPL, Adiponectin) and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR instrument

Procedure:

  • Isolate total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

Mandatory Visualization

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Binds to PPARg_active PPARγ PPARg_inactive->PPARg_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE PPARg_active->PPRE Heterodimerizes with RXR & Binds to PPRE Target_Genes Target Genes (e.g., aP2, CD36, Adiponectin) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (↑ Insulin Sensitivity, ↓ Glucose, ↓ Lipids) Proteins->Metabolic_Effects Mediate

Caption: this compound activates the PPARγ signaling pathway.

Experimental_Workflow_In_Vivo start Start: diabetic ob/ob mice treatment This compound Treatment (1 mg/kg/day, oral, 7 days) start->treatment monitoring Monitor: Blood Glucose treatment->monitoring endpoint Endpoint Analysis: Collect blood and tissues monitoring->endpoint analysis Metabolic Parameter Analysis: - Insulin (ELISA) - Adipokines (ELISA) - Lipids (Assay Kits) - Gene Expression (qPCR) endpoint->analysis

Caption: In vivo experimental workflow for this compound.

In_Vitro_Adipogenesis_Workflow start 3T3-L1 Preadipocytes (confluent) induction Day 0: Induce Differentiation (this compound, IBMX, Dexamethasone, Insulin) start->induction maintenance1 Day 2: Medium Change (this compound, Insulin) induction->maintenance1 maintenance2 Day 4+: Medium Change (this compound) maintenance1->maintenance2 assessment Day 8-10: Assess Differentiation (Oil Red O Staining) maintenance2->assessment glucose_uptake Glucose Uptake Assay assessment->glucose_uptake Proceed to

Caption: In vitro 3T3-L1 adipogenesis workflow.

References

Darglitazone Application Notes for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][2] As an insulin-sensitizing agent, this compound has been investigated for its therapeutic potential in metabolic disorders such as type 2 diabetes. These application notes provide an overview of the effective concentrations of this compound for various in vitro experiments and detailed protocols for key cell-based assays.

Data Presentation: Recommended this compound Concentrations

The following tables summarize the recommended starting concentrations for this compound in various in vitro models based on published literature. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and desired endpoint. Therefore, a dose-response experiment is always recommended.

Table 1: this compound Concentration for Adipocyte Differentiation and Function

Cell LineAssayConcentration RangeNotes
3T3-L1Adipocyte Differentiation1 - 10 µMUsed in combination with standard differentiation cocktails (e.g., IBMX, dexamethasone, insulin). Higher concentrations may enhance differentiation efficiency.
3T3-L1, 3T3-F442AUCP2 mRNA Induction30 µMSignificant increase in UCP2 mRNA observed within 4-8 hours.[1]
3T3-L1Glucose Uptake0.5 - 10 µMEffective concentrations for enhancing basal glucose transport.

Table 2: this compound Concentration for Anti-Inflammatory and Gene Expression Studies

Cell LineAssayConcentration RangeNotes
RAW 264.7 MacrophagesCytokine Inhibition (e.g., TNF-α, IL-6)1 - 20 µMPre-treatment with this compound followed by stimulation with an inflammatory agent like LPS.
Human Airway Smooth MuscleCytokine Release Inhibition1 - 10 µMEffective in inhibiting the release of various inflammatory mediators.
L6 MyotubesUCP2 mRNA Induction30 µMSimilar to adipocytes, this compound induces UCP2 expression.[1]
Human Skeletal Muscle CellsGene Expression Analysis~11.5 µMBased on studies with Troglitazone, a similar TZD.

Table 3: this compound Concentration for Cytotoxicity Assays

Cell LineAssayConcentration RangeNotes
HepG2Cell Viability (e.g., MTT, LDH assay)> 50 µMCytotoxic effects of other TZDs like Troglitazone are observed in this range. This compound's cytotoxicity should be empirically determined.[3]
Various Cell LinesGeneral Cytotoxicity> 25 µMA starting point to assess potential off-target cytotoxic effects.

Experimental Protocols

3T3-L1 Adipocyte Differentiation

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes using a standard differentiation cocktail supplemented with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

  • Oil Red O staining solution

Procedure:

  • Seed 3T3-L1 preadipocytes in a culture plate and grow to confluence.

  • Two days post-confluence, replace the medium with DMI containing the desired concentration of this compound (e.g., 1-10 µM).

  • After 48 hours, replace the medium with DMII containing the same concentration of this compound.

  • Continue to culture for another 48 hours.

  • Replace the medium with fresh DMEM containing 10% FBS and this compound every 2 days until mature adipocytes with visible lipid droplets are formed (typically 8-12 days post-induction).

  • Assess adipocyte differentiation by Oil Red O staining of intracellular lipid droplets.

G cluster_workflow 3T3-L1 Adipocyte Differentiation Workflow Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Induction Induce with DMI + this compound Confluence->Induction 2 days post-confluence Maturation Culture in DMII + this compound Induction->Maturation 48 hours Maintenance Maintain in DMEM + this compound Maturation->Maintenance 48 hours MatureAdipocytes Mature Adipocytes Maintenance->MatureAdipocytes Every 2 days

Adipocyte Differentiation Workflow

Glucose Uptake Assay in L6 Myotubes

This protocol outlines a method to measure glucose uptake in L6 myotubes treated with this compound.

Materials:

  • L6 myoblasts

  • α-MEM with 10% FBS

  • Differentiation medium: α-MEM with 2% horse serum

  • This compound stock solution (in DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-[³H]-D-glucose or a fluorescent glucose analog

  • Insulin (positive control)

  • Cytochalasin B (negative control)

Procedure:

  • Seed L6 myoblasts and grow to confluence.

  • Induce differentiation into myotubes by switching to differentiation medium for 5-7 days.

  • Treat the differentiated L6 myotubes with the desired concentration of this compound (e.g., 10 µM) for 24 hours.

  • Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes.

  • Add 2-deoxy-[³H]-D-glucose and incubate for 10 minutes.

  • Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

G cluster_workflow Glucose Uptake Assay Workflow Differentiate Differentiate L6 Myoblasts Treat Treat with this compound (24h) Differentiate->Treat Wash Wash with KRH Buffer Treat->Wash Incubate Incubate with Radiolabeled Glucose Wash->Incubate Stop Stop Uptake Incubate->Stop Measure Measure Radioactivity Stop->Measure

Glucose Uptake Assay Workflow

Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophages

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

G cluster_workflow Anti-Inflammatory Assay Workflow SeedCells Seed RAW 264.7 Cells Pretreat Pre-treat with this compound SeedCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect MeasureNO Measure Nitric Oxide Collect->MeasureNO MeasureCytokines Measure Cytokines (ELISA) Collect->MeasureCytokines

Anti-Inflammatory Assay Workflow

Signaling Pathways

This compound primarily exerts its effects through the activation of PPAR-γ. Upon binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

G This compound This compound PPARg PPAR-γ This compound->PPARg binds Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates

This compound Signaling Pathway

The anti-inflammatory effects of this compound are mediated, in part, by the transrepression of pro-inflammatory transcription factors such as NF-κB.

G This compound This compound PPARg PPAR-γ This compound->PPARg activates NFkB NF-κB PPARg->NFkB inhibits InflammatoryGenes Pro-inflammatory Gene Transcription NFkB->InflammatoryGenes activates

Anti-Inflammatory Mechanism

Conclusion

This compound is a valuable tool for in vitro studies of metabolic and inflammatory pathways. The provided concentration ranges and protocols serve as a starting point for experimental design. Researchers should optimize these conditions for their specific experimental systems to ensure reliable and reproducible results. Careful consideration of potential off-target effects and cytotoxicity at higher concentrations is also crucial for data interpretation.

References

Application Notes and Protocols for Chronic Studies of Thiazolidinediones (with a focus on Darglitazone's class)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chronic study data for Darglitazone is largely unavailable due to the termination of its development in 1999. The following application notes and protocols are based on chronic studies of other thiazolidinediones (TZDs), such as Pioglitazone and Rosiglitazone, to provide a representative framework for researchers interested in this class of compounds.

Introduction

This compound is a member of the thiazolidinedione (TZD) class of drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] PPAR-γ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPAR-γ by TZDs leads to improved insulin sensitivity, making this class of drugs effective in the management of type 2 diabetes mellitus. While the development of this compound was halted[1], research into the long-term effects of TZDs continues to be an area of significant interest, with a focus on both efficacy and potential adverse effects. These notes provide a guide for designing and conducting chronic studies on TZDs, using data from representative compounds of this class.

Data from Chronic Thiazolidinedione Studies

The following table summarizes quantitative data from long-term studies of Pioglitazone and Rosiglitazone, which can serve as a reference for planning chronic studies of other TZDs.

DrugStudy DurationModel/PopulationDosageKey OutcomesReference(s)
Pioglitazone 52 weeksPatients with type 2 diabetesNot SpecifiedSignificant reduction in HbA1c and fasting plasma glucose.[2]
Pioglitazone 4-5 monthsF344 rats (aging model)~2.3 mg/kg/dayReduced blood insulin, total cholesterol, and triglycerides.[3]
Pioglitazone 18 months (followed by an 18-month open-label phase)Patients with NASH and prediabetes or type 2 diabetes45 mg/dayImprovement in liver histology (steatosis, inflammation, ballooning necrosis), and insulin sensitivity.[4]
Pioglitazone 24 weeks (followed by a 24-week extension)Korean patients with type 2 diabetes on metformin and dapagliflozin15 mg/daySignificant reduction in HbA1c, enhanced insulin sensitivity, increased adiponectin and HDL cholesterol, and reduced liver enzymes.
Rosiglitazone 1-4 yearsPatients with impaired glucose tolerance or type 2 diabetesNot SpecifiedIncreased risk of myocardial infarction and heart failure, with no significant increase in cardiovascular mortality.
Rosiglitazone Mean of 5.5 yearsPatients with type 2 diabetesNot SpecifiedIncreased risk of heart failure and a small increase in myocardial infarction compared to metformin or sulfonylurea.
Thiazolidinediones (Rosiglitazone and Pioglitazone) ≥ 1 year (meta-analysis of 10 RCTs)Patients with type 2 diabetesNot SpecifiedIncreased risk of fractures, particularly in women.

Experimental Protocols

Below are representative protocols for preclinical and clinical chronic studies of thiazolidinediones.

1. Preclinical Chronic Toxicity and Efficacy Study in a Rodent Model of Type 2 Diabetes

  • Objective: To evaluate the long-term efficacy and safety of a TZD in a rodent model of type 2 diabetes (e.g., Zucker diabetic fatty (ZDF) rats or db/db mice).

  • Animal Model: Male Zucker diabetic fatty (ZDF) rats, 8 weeks of age.

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

    • Low-dose TZD

    • Mid-dose TZD

    • High-dose TZD

    • Positive control (e.g., Pioglitazone at a clinically relevant dose)

  • Treatment Duration: 6 months.

  • Methodology:

    • Acclimatization: Animals are acclimated for one week before the start of the study.

    • Dosing: The TZD or vehicle is administered daily via oral gavage.

    • Monitoring:

      • Weekly: Body weight, food and water intake, and clinical signs of toxicity are recorded.

      • Bi-weekly: Blood glucose levels are measured from tail vein blood samples using a glucometer.

      • Monthly: An oral glucose tolerance test (OGTT) is performed. Blood samples are collected for measurement of plasma insulin, triglycerides, and cholesterol.

    • Terminal Procedures:

      • At the end of the 6-month treatment period, animals are euthanized.

      • Blood is collected via cardiac puncture for a complete blood count and serum chemistry analysis.

      • Organs (liver, kidney, heart, spleen, adipose tissue) are weighed and preserved for histopathological examination.

  • Outcome Measures:

    • Primary: Change in blood glucose and HbA1c levels.

    • Secondary: Improvements in insulin sensitivity (from OGTT data), lipid profile, and histopathological changes in key organs.

2. Clinical Trial Protocol for a Chronic Study in Patients with Type 2 Diabetes

  • Objective: To assess the long-term efficacy and safety of a TZD as an add-on therapy in patients with type 2 diabetes inadequately controlled on metformin.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Male and female patients, aged 18-75 years, with a diagnosis of type 2 diabetes for at least one year, and an HbA1c between 7.5% and 10.0% while on a stable dose of metformin (≥1500 mg/day) for at least 3 months.

  • Groups:

    • Placebo + Metformin

    • TZD (e.g., 30 mg/day) + Metformin

  • Treatment Duration: 12 months.

  • Methodology:

    • Screening: Patients are screened for eligibility based on inclusion and exclusion criteria.

    • Randomization: Eligible patients are randomized to one of the two treatment groups.

    • Study Visits: Patients attend study visits at baseline, and at months 3, 6, 9, and 12.

    • Assessments at each visit:

      • Measurement of HbA1c, fasting plasma glucose, and lipid profile.

      • Assessment of vital signs and body weight.

      • Recording of adverse events.

    • Special Assessments:

      • At baseline and 12 months, bone mineral density is assessed using dual-energy X-ray absorptiometry (DXA).

      • Liver function tests are monitored throughout the study.

  • Outcome Measures:

    • Primary: Change in HbA1c from baseline to 12 months.

    • Secondary: Percentage of patients achieving an HbA1c <7.0%, changes in fasting plasma glucose and lipid levels, changes in bone mineral density, and incidence of adverse events.

Signaling Pathways and Experimental Workflows

Thiazolidinedione Signaling Pathway

TZD_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects TZD Thiazolidinedione (e.g., this compound) PPARg_RXR PPARγ-RXR Heterodimer TZD->PPARg_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Translocates to Nucleus and Binds to PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Insulin_Sensitivity ↑ Insulin Sensitivity mRNA->Insulin_Sensitivity Adipogenesis ↑ Adipogenesis mRNA->Adipogenesis Glucose_Uptake ↑ Glucose Uptake mRNA->Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism mRNA->Lipid_Metabolism

Caption: Thiazolidinedione (TZD) signaling pathway.

Experimental Workflow for a Chronic TZD Study

Chronic_TZD_Workflow Start Study Initiation Animal_Acclimatization Animal Model Acclimatization (e.g., ZDF rats) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Glucose, Insulin, Lipids, Body Weight) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Phase Chronic Treatment Phase (e.g., 6 months) Randomization->Treatment_Phase Interim_Monitoring Interim Monitoring (Weekly/Monthly) Treatment_Phase->Interim_Monitoring Terminal_Procedures Terminal Procedures Treatment_Phase->Terminal_Procedures Interim_Monitoring->Treatment_Phase Data_Analysis Data Analysis and Interpretation Terminal_Procedures->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Experimental workflow for a chronic TZD study.

References

Troubleshooting & Optimization

Darglitazone Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with darglitazone in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffer a concern?

A1: this compound is a member of the thiazolidinedione class of drugs and a potent, selective agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ).[1][2][3] Like many other thiazolidinediones, this compound is a lipophilic molecule with poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experimental setups.[4][5] Its limited aqueous solubility can lead to issues with compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below. The high logP value indicates its lipophilic nature, and the pKa suggests that its ionization state, and therefore solubility, will be pH-dependent.

PropertyValueSource
Molecular FormulaC23H20N2O4S
Molar Mass420.48 g/mol
logP3.48 - 3.82
pKa (Strongest Acidic)6.61
pKa (Strongest Basic)0.85

Q3: What is the general recommendation for dissolving this compound for experimental use?

A3: Due to its low aqueous solubility, the recommended method for preparing this compound solutions is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), before making further dilutions in the aqueous buffer of choice. For similar compounds like troglitazone, a stock solution in DMSO is prepared first and then diluted in a buffer like PBS. It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system being studied.

Q4: Are there any alternative solvents to DMSO for dissolving this compound?

A4: While DMSO is the most commonly recommended organic solvent, other options such as ethanol and dimethyl formamide (DMF) can also be considered. The choice of solvent will depend on the specific requirements of the experiment, including cell type and downstream applications. It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on the experimental system.

Troubleshooting Guide

Issue: this compound precipitates out of solution after dilution in aqueous buffer.

Potential Cause Troubleshooting Step
Exceeded Aqueous Solubility Limit The concentration of this compound in the final aqueous buffer may be too high. Try lowering the final concentration of this compound.
High Percentage of Organic Solvent in Final Solution While an initial organic solvent is necessary, a high final concentration can sometimes cause precipitation upon dilution. Ensure the final percentage of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1% and often as low as 0.1%, depending on the assay.
pH of the Aqueous Buffer The solubility of this compound, with a pKa of 6.61, will be influenced by the pH of the buffer. At pH values close to its pKa, its solubility may be at its lowest. Experiment with buffers of different pH values to find the optimal condition for your experiment.
Buffer Composition The components of the buffer itself can interact with the compound. Consider using a simpler buffer system or evaluating the effect of different buffer components on solubility.
Temperature Solubility can be temperature-dependent. Ensure your buffer is at the correct experimental temperature before and after adding the this compound stock solution. Gentle warming or sonication can sometimes help in redissolving precipitated compound, but care must be taken to avoid degradation.
Improper Mixing Ensure thorough but gentle mixing after diluting the stock solution into the aqueous buffer. Vortexing at high speeds may introduce air and promote precipitation.

Issue: Inconsistent experimental results with this compound.

Potential Cause Troubleshooting Step
Incomplete Dissolution of Stock Solution Ensure that the this compound is completely dissolved in the organic solvent before any dilutions are made. Visually inspect the stock solution for any particulate matter.
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aqueous solutions of similar compounds are not recommended for storage for more than one day.
Adsorption to Labware Lipophilic compounds like this compound can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware to minimize this effect.
Vehicle Control Issues Always include a vehicle control (the final concentration of the organic solvent in the buffer without this compound) to ensure that the observed effects are due to the compound and not the solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer (e.g., PBS, DMEM) to achieve the final desired concentration for your experiment. It is recommended to add the stock solution to the buffer and mix immediately.

  • Final Solvent Concentration: Calculate the final percentage of the organic solvent in your working solution and ensure it is below the tolerance level for your experimental system.

  • Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for extended periods.

Visual Guides

Darglitazone_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Darglitazone_Powder This compound Powder Mix Vortex/Sonicate Darglitazone_Powder->Mix DMSO 100% DMSO DMSO->Mix Stock_Solution Concentrated Stock Solution (e.g., 10-50 mM in DMSO) Mix->Stock_Solution Dilute_Mix Dilute & Mix Stock_Solution->Dilute_Mix Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Dilute_Mix Working_Solution Final Working Solution (Low % DMSO) Dilute_Mix->Working_Solution Experiment Experiment Working_Solution->Experiment Use Immediately

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Logic Start Precipitation Observed in Aqueous Buffer Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is the final DMSO concentration > 1%? Check_Concentration->Check_DMSO No Resolved Solubility Issue Resolved Lower_Concentration->Resolved Reduce_DMSO Reduce final DMSO concentration Check_DMSO->Reduce_DMSO Yes Check_pH Is the buffer pH close to 6.6? Check_DMSO->Check_pH No Reduce_DMSO->Resolved Adjust_pH Test buffers with different pH Check_pH->Adjust_pH Yes Consider_Other Consider buffer composition, temperature, and mixing Check_pH->Consider_Other No Adjust_pH->Resolved Consider_Other->Resolved

Caption: Troubleshooting logic for this compound precipitation issues.

References

Darglitazone in DMSO: A Technical Guide to Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Darglitazone, maintaining the integrity of dimethyl sulfoxide (DMSO) stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in DMSO, offering troubleshooting advice and frequently asked questions to ensure the quality of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

A1: Based on supplier recommendations, this compound stock solutions in DMSO should be stored under the following conditions to ensure stability.[1] It is crucial to protect the solution from light.

Storage TemperatureRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

Q2: How should I prepare my this compound DMSO stock solution?

A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO.[1] For compounds that are challenging to dissolve, sonication can be used to aid dissolution.[1] It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) and then make fresh dilutions for your experiments.

Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

A3: Repeated freeze-thaw cycles are generally not recommended as they can potentially lead to compound degradation or precipitation. To avoid this, it is best practice to aliquot the stock solution into single-use volumes before freezing.

Q4: What are the potential signs of this compound degradation in my DMSO stock solution?

A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies, it is advisable to periodically check the purity of your stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q5: What are the likely degradation pathways for this compound in DMSO?

A5: While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, thiazolidinediones as a class can be susceptible to hydrolysis of the thiazolidinedione ring under certain conditions (e.g., strong acidic or basic environments). Oxidation is another potential degradation pathway. It is important to note that DMSO itself can degrade under certain conditions, although it is generally a stable solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or inconsistent experimental results. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability check of the old stock solution using HPLC. 3. Ensure proper storage conditions (frozen, protected from light).
Precipitate observed in the stock solution upon thawing. The solution may be supersaturated, or the compound may have low solubility at lower temperatures. Water absorption by DMSO can also reduce solubility.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If precipitation persists, consider preparing a less concentrated stock solution. 3. Use anhydrous DMSO and minimize exposure to atmospheric moisture.
Working solution appears cloudy after diluting the DMSO stock in an aqueous buffer. This compound may have limited solubility in the aqueous buffer at the final concentration.1. Ensure the final concentration of DMSO in the aqueous solution is low enough to maintain solubility. 2. Consider using a different buffer system or adding a solubilizing agent, if compatible with your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound DMSO Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

Procedure:

  • Equilibrate this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder using a calibrated balance.

  • In a sterile, amber tube, add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., 50 mg/mL).[1]

  • Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

Protocol 2: Stability Assessment of this compound in DMSO by HPLC

Objective: To determine the stability of a this compound DMSO stock solution over time under specific storage conditions.

Materials:

  • This compound DMSO stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

  • Volumetric flasks and pipettes

Procedure:

  • Method Development (if not established): Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A typical starting point for thiazolidinediones would be a C18 column with a mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The detection wavelength should be set at the λmax of this compound.

  • Initial Analysis (Time 0):

    • Thaw a fresh aliquot of your this compound DMSO stock solution.

    • Prepare a known concentration of the working standard in the mobile phase.

    • Inject the standard into the HPLC system and record the chromatogram. The peak area of this compound will be used as the 100% reference.

  • Stability Study:

    • Store aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 2 weeks, 1 month), remove an aliquot from storage.

    • Prepare a sample for HPLC analysis at the same concentration as the initial analysis.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound in the stored samples to the peak area of the initial (Time 0) sample.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Data Presentation:

Time PointStorage ConditionThis compound Concentration (µg/mL)Peak Area% RemainingObservations (e.g., new peaks)
0-1001,200,000100%Single peak
1 week-20°C1001,195,00099.6%No significant changes
1 month-20°C1001,180,00098.3%No significant changes
1 week4°C1001,150,00095.8%Minor new peak observed
1 month4°C1001,050,00087.5%Increase in degradation peak

Visualizing Experimental Logic and Pathways

To aid in understanding the experimental workflow and potential molecular interactions, the following diagrams are provided.

experimental_workflow This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_qc Quality Control prep Prepare this compound Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot store_neg20 Store at -20°C (Short-term) aliquot->store_neg20 store_neg80 Store at -80°C (Long-term) aliquot->store_neg80 stability_test Perform HPLC Stability Test aliquot->stability_test Time 0 thaw Thaw Single Aliquot store_neg20->thaw store_neg20->stability_test Time X store_neg80->thaw store_neg80->stability_test Time Y dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment data_analysis Analyze Data for Degradation stability_test->data_analysis

Caption: Workflow for preparing, storing, and using this compound DMSO stock solutions.

logical_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results? check_stock Is the Stock Solution Old? start->check_stock check_storage Properly Stored? check_stock->check_storage No action_fresh_stock Prepare Fresh Stock Solution check_stock->action_fresh_stock Yes check_freeze_thaw Multiple Freeze-Thaws? check_storage->check_freeze_thaw Yes check_storage->action_fresh_stock No action_aliquot Aliquot Future Stock Solutions check_freeze_thaw->action_aliquot Yes action_review_protocol Review Experimental Protocol check_freeze_thaw->action_review_protocol No action_hplc Analyze Old Stock by HPLC action_fresh_stock->action_hplc darglitazone_pathway This compound Signaling Pathway This compound This compound PPARg PPAR-γ This compound->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Metabolic_Effects Regulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Effects

References

Darglitazone Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Darglitazone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is a member of the thiazolidinedione (TZD) class of drugs and is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear transcription factor.[1] Its primary on-target effect is to increase insulin sensitivity, leading to improved glycemic and lipid control.[1][2]

Q2: What are the known or suspected off-target effects of this compound and other thiazolidinediones?

Thiazolidinediones, including this compound, have been associated with several effects that are independent of PPAR-γ activation. These include:

  • Inhibition of the Mitochondrial Pyruvate Carrier (MPC): TZDs can acutely inhibit the transport of pyruvate into the mitochondria, impacting cellular metabolism.[3][4]

  • Modulation of Ion Channels: Some TZDs have been shown to interact with and alter the function of various ion channels, which could contribute to cardiovascular side effects.

  • Interaction with Bcl-2 Family Proteins: Evidence suggests that TZDs can influence apoptosis through pathways involving Bcl-2 family proteins, independent of PPAR-γ.

  • Fluid Retention and Edema: A known side effect of TZDs is fluid retention, which is thought to involve mechanisms in the renal collecting duct.

  • Adipose Tissue Proliferation and Remodeling: this compound is a potent adipogenic agent, causing changes in both white and brown adipose tissue.

Troubleshooting Guides

Unexpected Cellular Phenotypes

Q3: My this compound-treated cells show altered metabolism (e.g., increased glycolysis) that cannot be explained by PPAR-γ activation alone. What could be the cause?

This is likely due to this compound's off-target inhibition of the Mitochondrial Pyruvate Carrier (MPC). Inhibition of the MPC restricts pyruvate entry into the TCA cycle, forcing cells to rely more on glycolysis for ATP production.

Troubleshooting Steps:

  • Confirm MPC Inhibition: Measure pyruvate-driven respiration in isolated mitochondria or permeabilized cells. A decrease in oxygen consumption in the presence of this compound would support MPC inhibition.

  • Assess Glycolytic Flux: Measure lactate production and glucose uptake. An increase in both parameters would be consistent with a shift towards glycolysis.

  • Use MPC-Deficient Cells: If available, utilize cell lines with knockdown or knockout of MPC1 or MPC2 to determine if the observed metabolic phenotype is dependent on the carrier.

Q4: I am observing unexpected changes in cell viability or apoptosis in my experiments with this compound. What could be the underlying mechanism?

Beyond its role in metabolism, this compound and other TZDs may induce apoptosis through PPAR-γ-independent mechanisms, potentially by interacting with Bcl-2 family proteins.

Troubleshooting Steps:

  • Assess Apoptosis Markers: Perform assays for caspase activation (e.g., caspase-3/7 activity), PARP cleavage, and Annexin V staining to confirm apoptosis.

  • Profile Bcl-2 Family Proteins: Use Western blotting to analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Co-immunoprecipitation Assays: Investigate potential direct or indirect interactions between this compound and Bcl-2 family proteins.

In Vivo Experimental Issues

Q5: My animal models treated with this compound are developing edema and hydrothorax. How can I investigate this off-target effect?

Fluid retention is a known class effect of thiazolidinediones. The development of hydrothorax (pleural effusion) has been observed in preclinical studies with this compound.

Troubleshooting Steps:

  • Monitor Fluid Balance: Regularly measure body weight and assess for peripheral edema.

  • Imaging: Utilize techniques like micro-CT or ultrasound to detect and quantify fluid accumulation in the thoracic cavity.

  • Renal Function Analysis: Monitor urine output and sodium excretion to assess for renal contributions to fluid retention.

  • Histopathology: Perform histological examination of the lungs and pleural space to characterize the nature of the fluid accumulation.

Quantitative Data

Table 1: Effects of this compound on Metabolic Parameters in Obese NIDDM Subjects (14-day treatment with 25 mg/day)

ParameterPre-treatment (Mean ± SEM)Post-treatment (Mean ± SEM)p-value
24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹)292.8 ± 31.2235.2 ± 21.60.002
24-h Serum Insulin AUC (µU·h⁻¹·L⁻¹)1027.2 ± 254.4765.6 ± 170.40.045
24-h NEFA AUC (g·h⁻¹·L⁻¹)1900 ± 236947 ± 630.002
Mean 24-h Serum Triglyceride (% change)N/A-25.9 ± 6.20.012

Data extracted from a double-blind, placebo-controlled study.

Table 2: Comparative IC50 Values of Thiazolidinediones for PPARγ Binding

CompoundIC50 (nM) in Rat AdipocytesIC50 (nM) in 3T3-L1 AdipocytesIC50 (nM) in Human Adipocytes
Rosiglitazone1249
Pioglitazone>1004865
Troglitazone>1000480660

Note: Data for this compound was not available in the cited source. This table provides context for the relative PPARγ binding affinities of other well-known thiazolidinediones.

Experimental Protocols

Protocol 1: Assessment of Adipocyte Differentiation

Objective: To quantify the effect of this compound on the differentiation of preadipocytes.

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation with a cocktail containing dexamethasone and varying concentrations of this compound.

  • Oil Red O Staining: After 4-6 days of differentiation, fix the cells and stain with Oil Red O to visualize lipid droplets.

  • Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify lipid accumulation. Alternatively, quantify the stained area using image analysis software.

  • Gene Expression Analysis: Extract total RNA at different time points post-induction and perform quantitative real-time PCR (qRT-PCR) for adipogenic markers such as PPARγ, C/EBPα, aP2, and GLUT4.

Protocol 2: Measurement of Mitochondrial Pyruvate Carrier (MPC) Inhibition

Objective: To determine if this compound inhibits pyruvate-driven mitochondrial respiration.

Methodology:

  • Cell Permeabilization: Permeabilize the plasma membrane of cultured cells (e.g., hepatocytes, myotubes) using a reagent like digitonin, leaving the mitochondrial membrane intact.

  • Substrate Addition: In a Seahorse XF Analyzer or similar respirometry system, provide pyruvate and malate as substrates for mitochondrial respiration.

  • This compound Treatment: Inject varying concentrations of this compound and monitor the oxygen consumption rate (OCR). A dose-dependent decrease in OCR indicates inhibition of pyruvate metabolism.

  • Control Substrates: To confirm specificity for pyruvate transport, use substrates that bypass the MPC, such as methyl pyruvate or substrates for complex II (e.g., succinate), to see if respiration is restored.

Visualizations

PPARg_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicEffects Insulin Sensitization, Lipid Metabolism TargetGenes->MetabolicEffects Leads to

Caption: On-target PPARγ signaling pathway of this compound.

MPC_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate Anaerobic Metabolism MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Pyruvate MPC->Pyruvate_mito Transport TCA TCA Cycle Pyruvate_mito->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos This compound This compound This compound->MPC Inhibits Experimental_Workflow_Adipogenesis start Culture 3T3-L1 Preadipocytes induce Induce Differentiation (Dexamethasone + this compound) start->induce stain Oil Red O Staining (Day 4-6) induce->stain qpcr qRT-PCR for Adipogenic Markers induce->qpcr quantify Quantify Lipid Accumulation (Absorbance or Image Analysis) stain->quantify end Assess Adipogenic Effect quantify->end qpcr->end

References

Darglitazone Toxicity in Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the in vitro toxicity of Darglitazone. Given the limited direct research on this compound, this guide draws heavily from studies on structurally and functionally similar thiazolidinediones (TZDs), such as Troglitazone, to provide relevant experimental context and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound's action and potential toxicity?

This compound is a member of the thiazolidinedione class of drugs and an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2] While its primary function is to improve insulin sensitivity[1][3], high concentrations or specific cellular contexts can lead to toxicity. Studies on other TZDs, like Troglitazone, suggest that toxicity can be both PPAR-γ-dependent and -independent.[4]

Q2: What are the expected cytotoxic effects of this compound in cell culture?

Based on data from similar TZDs, this compound may induce a dose-dependent decrease in cell viability. The primary mode of cell death observed with other TZDs is apoptosis, often characterized by mitochondrial dysfunction, activation of caspases, and DNA fragmentation. Some studies also suggest that TZDs can induce necrosis at higher concentrations.

Q3: Which cell lines are appropriate for studying this compound toxicity?

The choice of cell line should be guided by the research question. For studying on-target effects related to insulin sensitization, adipocyte or muscle cell lines are relevant. For investigating potential hepatotoxicity, human hepatoma cell lines like HepG2 are commonly used. Other cell lines, such as those derived from renal proximal tubules (e.g., Opossum OK, pig LLC-PK1, and murine MCT), vascular smooth muscle cells, and various cancer cell lines, have also been used to study the effects of TZDs.

Q4: How can I determine if the observed toxicity is PPAR-γ dependent or independent?

To distinguish between PPAR-γ dependent and independent effects, you can use a PPAR-γ antagonist, such as GW9662. If the cytotoxic effects of this compound are reversed or attenuated in the presence of the antagonist, it suggests a PPAR-γ-dependent mechanism. Conversely, if the toxicity persists, it points towards an off-target, PPAR-γ-independent effect.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
  • Possible Cause: Inconsistent drug concentration, uneven cell seeding, or issues with the assay itself.

  • Troubleshooting Steps:

    • Verify Drug Stock: Ensure your this compound stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment.

    • Optimize Cell Seeding: Ensure a uniform single-cell suspension before seeding plates. Check for cell clumping. Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and experiment duration.

    • Assay Incubation Time: Optimize the incubation time for your viability reagent (e.g., MTT, WST-1). Insufficient or excessive incubation can lead to variability.

    • Plate Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media.

Problem 2: Inconsistent or no induction of apoptosis.
  • Possible Cause: Sub-optimal drug concentration, inappropriate time points, or the chosen cell line may be resistant to this compound-induced apoptosis.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations. Also, include multiple time points to capture the onset and progression of apoptosis.

    • Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure your assay (e.g., Annexin V/PI staining, caspase activity) is working correctly.

    • Cell Line Sensitivity: If possible, test a different cell line that has been reported to be sensitive to TZD-induced apoptosis.

    • Method of Detection: Use multiple methods to confirm apoptosis. For example, complement Annexin V/PI staining with a caspase activity assay or detection of cleaved PARP by Western blot.

Problem 3: Difficulty interpreting signaling pathway results.
  • Possible Cause: Crosstalk between signaling pathways, transient activation of kinases, or antibody-related issues in Western blotting.

  • Troubleshooting Steps:

    • Time-Course Analysis: Analyze protein expression or phosphorylation at multiple early time points (e.g., 15 min, 30 min, 1h, 2h) to capture transient signaling events.

    • Use of Inhibitors: Use specific inhibitors for suspected upstream kinases to confirm their role in the this compound-induced signaling cascade.

    • Antibody Validation: Ensure your primary antibodies are specific and validated for the species you are working with. Use appropriate positive and negative controls for Western blotting.

    • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Troglitazone, a close analog of this compound, which can be used as a reference for designing experiments.

Table 1: IC50 Values of Troglitazone in Different Cell Lines

Cell LineAssayIncubation TimeIC50 (µM)Reference
Human Pterygium FibroblastsCCK-812 hours47.8--INVALID-LINK--
HepG2 (Human Hepatoma)ATP-based24 hours~50--INVALID-LINK--

Table 2: Caspase Activation by Troglitazone

Cell LineCaspaseFold Increase vs. ControlTreatment ConditionReference
Human Pterygium FibroblastsCaspase-34.8-fold40 µM for 12 hours--INVALID-LINK--
Human Pterygium FibroblastsCaspase-92.0-fold40 µM for 12 hours--INVALID-LINK--

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or controls for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

This colorimetric assay measures the activity of specific caspases (e.g., caspase-3, -8, -9).

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Visualizations

Darglitazone_Toxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis start Select Cell Line seed Seed Cells start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis caspase Caspase Activity Assay treat->caspase pathway Signaling Pathway Analysis (Western Blot) treat->pathway mito Mitochondrial Function treat->mito end Determine IC50 & Mechanism of Toxicity viability->end apoptosis->end caspase->end pathway->end mito->end

Caption: Experimental workflow for investigating this compound toxicity in cell lines.

PPARg_Signaling_Pathway cluster_cell Cell This compound This compound PPARg PPARγ This compound->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Expression PPRE->TargetGenes MetabolicEffects Metabolic Effects (Insulin Sensitization) TargetGenes->MetabolicEffects Toxicity Potential Toxicity (Apoptosis, etc.) TargetGenes->Toxicity

Caption: Simplified PPAR-γ signaling pathway activated by this compound.

Apoptosis_Signaling_Pathway cluster_apoptosis Apoptosis Induction by TZDs TZD Thiazolidinediones (e.g., this compound) Mito Mitochondrial Dysfunction TZD->Mito ROS ↑ ROS Mito->ROS Bax Bax/Bcl-2 ↑ Mito->Bax Casp9 Caspase-9 (Initiator) ROS->Casp9 activates Bax->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by thiazolidinediones.

References

Technical Support Center: Optimizing Darglitazone for Adipogenesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Darglitazone for inducing adipogenesis in in-vitro cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce adipogenesis?

This compound is a potent thiazolidinedione (TZD) that acts as a selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis.[1][2] Activation of PPARγ by this compound initiates a transcriptional cascade, leading to the expression of genes responsible for the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.[1]

Q2: What is the recommended concentration range for this compound to induce adipogenesis in cell culture?

While direct in-vitro concentration optimization studies for this compound are not widely published, its high potency relative to other thiazolidinediones suggests an effective concentration range in the low nanomolar to low micromolar scale. This compound has been reported to be approximately 200 times more potent than Ciglitazone.[3] For other commonly used TZDs like Rosiglitazone and Pioglitazone, effective concentrations for inducing adipogenesis in 3T3-L1 cells typically range from 0.5 µM to 10 µM.[4] Therefore, a starting point for optimizing this compound concentration would be in the range of 1 nM to 1 µM.

Q3: Which cell lines are suitable for this compound-induced adipogenesis experiments?

The most commonly used and well-characterized cell line for studying adipogenesis is the murine 3T3-L1 preadipocyte cell line. Other suitable models include primary mesenchymal stem cells (MSCs) derived from adipose tissue or bone marrow, which can be differentiated into adipocytes.

Q4: How long does it take to induce adipogenesis with this compound?

The timeline for adipogenesis can vary depending on the cell line and the specific protocol used. For 3T3-L1 cells, differentiation is typically induced over several days, with mature adipocytes containing visible lipid droplets appearing between 8 and 12 days.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no adipocyte differentiation - Suboptimal this compound concentration.- Low passage number of cells losing differentiation potential.- Poor quality of differentiation media components (e.g., insulin, dexamethasone, IBMX).- Incorrect cell confluency at the start of differentiation.- Perform a dose-response experiment with this compound (e.g., 1 nM to 1 µM).- Use low-passage cells and test different lots of fetal bovine serum (FBS).- Ensure all reagents in the differentiation cocktail are fresh and properly stored.- Induce differentiation 2 days after cells reach 100% confluency (contact inhibition).
High cell death (cytotoxicity) - this compound concentration is too high.- Suboptimal culture conditions (e.g., CO2, temperature, contamination).- Reduce the concentration of this compound.- Ensure optimal and sterile cell culture conditions.
High variability between wells/replicates - Inconsistent cell seeding density.- Uneven application of differentiation media.- RNA degradation during analysis.- Ensure uniform cell seeding and consistent media changes.- Use proper RNA handling techniques.
Unexpected changes in gene expression - Off-target effects of the compound.- Incorrect timing of sample collection.- Review literature for known off-target effects.- Perform a time-course experiment to determine optimal gene expression analysis time points.

Data Presentation

Table 1: Concentration Ranges of Common Thiazolidinediones for Adipogenesis Induction in 3T3-L1 Cells

ThiazolidinedioneTypical Concentration RangeReference(s)
This compoundEstimated 1 nM - 1 µMInferred from high potency
Rosiglitazone0.5 µM - 5 µM
Pioglitazone1 µM - 10 µM
Troglitazone0.5 µM - 5 µM

Experimental Protocols

Standard Protocol for this compound-Induced Adipogenesis of 3T3-L1 Preadipocytes

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining solution

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach 100% confluency. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Contact Inhibition: Maintain the cells for 2 days post-confluency.

  • Initiation of Differentiation (Day 0): Replace the medium with a differentiation cocktail consisting of DMEM with 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, 0.5 mM IBMX, and the desired concentration of this compound (e.g., in a range of 1 nM to 1 µM).

  • Medium Change (Day 2): After 48 hours, replace the differentiation cocktail with DMEM containing 10% FBS and 1 µg/mL insulin.

  • Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh DMEM containing 10% FBS.

  • Assessment of Adipogenesis (Day 8-12):

    • Microscopy: Observe the accumulation of intracellular lipid droplets.

    • Oil Red O Staining:

      • Wash cells with PBS.

      • Fix with 10% formalin for 1 hour.

      • Wash with water and then with 60% isopropanol.

      • Stain with Oil Red O solution for 20 minutes.

      • Wash with water and visualize under a microscope.

    • Gene Expression Analysis: Extract RNA and perform qRT-PCR for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4).

Visualizations

Darglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active This compound-PPARγ-RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to Adipogenic_Genes Adipogenic Genes (e.g., FABP4, LPL, Adiponectin) PPRE->Adipogenic_Genes Regulates Transcription Increased Transcription Adipogenic_Genes->Transcription Adipogenesis Adipogenesis Transcription->Adipogenesis

Caption: this compound signaling pathway for adipogenesis induction.

Adipogenesis_Workflow start Seed 3T3-L1 Preadipocytes confluency Grow to 100% Confluency start->confluency contact_inhibition Maintain for 48h (Contact Inhibition) confluency->contact_inhibition diff_cocktail Add Differentiation Cocktail (Insulin, Dexamethasone, IBMX, this compound) contact_inhibition->diff_cocktail insulin_medium Change to Medium with Insulin diff_cocktail->insulin_medium 48 hours maintenance Maintain in DMEM + FBS (Change every 2 days) insulin_medium->maintenance 48 hours analysis Analyze Adipogenesis (Oil Red O, qPCR) maintenance->analysis Day 8-12 end Mature Adipocytes analysis->end

Caption: Experimental workflow for this compound-induced adipogenesis.

References

Preventing Darglitazone precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Darglitazone precipitation in experimental media. All information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that acts as a transcription factor.[1][2] Upon activation by a ligand like this compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3][4] This binding regulates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses.[1]

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium, exceeding its solubility limit.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

The final concentration of Dimethyl Sulfoxide (DMSO) in cell culture should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell lines, while for sensitive primary cells, it should be below 0.1% (v/v).

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

It is crucial to determine the kinetic solubility of this compound in your specific experimental conditions. This can be achieved by preparing a series of dilutions of a concentrated this compound stock solution in your cell culture medium and observing for precipitation over time. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

  • Question: I prepared a high-concentration stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I fix it?

  • Answer: This is a common issue with hydrophobic compounds. The rapid change in solvent from DMSO to the aqueous medium causes the drug to crash out of solution.

Potential CauseRecommended Solution
High Final Concentration The intended final concentration of this compound exceeds its solubility limit in the medium. Solution: Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration (see Experimental Protocol 1).
Rapid Dilution Adding a small volume of highly concentrated stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation. Solution: Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution to the medium dropwise while gently vortexing.
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures. Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.

Issue 2: this compound Precipitates Over Time During the Experiment

  • Question: My this compound solution was clear when I prepared it, but I noticed a precipitate in my culture wells after several hours of incubation. What could be the cause?

  • Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Potential CauseRecommended Solution
pH Shift in Media Cellular metabolism can cause a shift in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. This compound has an acidic pKa of 6.61, making its solubility susceptible to pH changes. Solution: Use a medium buffered with HEPES to maintain a stable pH. Ensure the incubator's CO2 levels are properly calibrated.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes over time. Solution: Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue. If serum is the cause, consider reducing the serum concentration if your cell line can tolerate it.
Temperature Fluctuations Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. Solution: Minimize the time culture plates are outside the incubator. For frequent observations, consider using a microscope with a stage-top incubator.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₀N₂O₄S
Molar Mass 420.48 g/mol
pKa (Strongest Acidic) 6.61
LogP 4.1
General Solubility Sparingly soluble in water and common organic solvents. Soluble in DMSO.

Table 2: Recommended DMSO Concentrations for Cell Culture

Cell TypeMaximum Recommended Final DMSO Concentration (v/v)Reference
Most Cell Lines < 0.5%
Sensitive/Primary Cells < 0.1%

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • 100% DMSO, sterile

  • Your specific cell culture medium (e.g., DMEM/F12), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Light microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming at 37°C for a few minutes may aid dissolution.

  • Prepare a Dilution Series:

    • In a 96-well plate or microcentrifuge tubes, add 198 µL of your pre-warmed cell culture medium to each well/tube.

    • Prepare a serial dilution of the this compound stock solution in the medium. For example, to test a range from 100 µM down to 1.56 µM:

      • Add 2 µL of the 50 mM stock to the first well to get a 500 µM solution (this will likely precipitate and serves as a positive control).

      • To create a 100 µM starting solution, first dilute the 50 mM stock 1:10 in DMSO to get a 5 mM intermediate stock. Then add 4 µL of the 5 mM intermediate stock to 196 µL of media.

      • Perform 2-fold serial dilutions by transferring 100 µL from the 100 µM well to the next well containing 100 µL of media, and so on.

  • Include Controls:

    • Vehicle Control: Add 2 µL of 100% DMSO to 198 µL of medium (final DMSO concentration of 1%).

    • Medium-Only Control: 200 µL of medium.

  • Incubation and Observation:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Visually inspect each well for any signs of precipitation (cloudiness, crystals, or sediment) under a light microscope at various time points (e.g., 0, 1, 4, 24, 48, and 72 hours).

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working soluble concentration for your experimental conditions.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture Experiments

Objective: To prepare a clear, non-precipitated working solution of this compound in cell culture medium.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 50 mM)

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Determine the Required Final Concentration: Based on your experimental design and the results from Protocol 1, decide on the final working concentration of this compound.

  • Prepare an Intermediate Dilution (if necessary):

    • For high final concentrations or if you have observed precipitation issues, it is recommended to make an intermediate dilution.

    • For example, to prepare a 50 µM final solution from a 50 mM stock (a 1:1000 dilution):

      • First, prepare a 1:100 intermediate dilution by adding 2 µL of the 50 mM stock to 198 µL of pre-warmed medium in a microcentrifuge tube. Vortex gently. This creates a 500 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed medium.

    • Continuing the example, add 1 mL of the 500 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 50 µM concentration.

    • If preparing a lower final concentration (e.g., 10 µM), you might be able to directly dilute the stock. For a 10 µM solution from a 50 mM stock (a 1:5000 dilution), add 2 µL of the stock to 10 mL of medium. Add the stock dropwise to the vortexing medium to ensure rapid dispersal.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

PPAR_gamma_signaling cluster_extracellular Extracellular Space cluster_cellular Cytoplasm / Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Binds and Activates PPARg_RXR PPAR-γ / RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., genes for lipid metabolism, glucose uptake, adipogenesis) PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (Improved Insulin Sensitivity, Altered Lipid Metabolism) Proteins->Metabolic_Effects Leads to

Caption: this compound signaling pathway via PPAR-γ activation.

Troubleshooting_Workflow cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation Start This compound Precipitation Observed Immediate_Precipitation Immediate Precipitation? Start->Immediate_Precipitation Delayed_Precipitation Delayed Precipitation? Immediate_Precipitation->Delayed_Precipitation No High_Concentration Is final concentration too high? (> Max Soluble Conc.) Immediate_Precipitation->High_Concentration Yes pH_Shift Is there a pH shift in media? Delayed_Precipitation->pH_Shift Yes Decrease_Concentration Decrease final concentration. Perform solubility assay. High_Concentration->Decrease_Concentration Rapid_Dilution Was dilution too rapid? Serial_Dilution Use serial dilution. Add stock to vortexing media. Rapid_Dilution->Serial_Dilution Cold_Media Was media cold? Warm_Media Use pre-warmed (37°C) media. Cold_Media->Warm_Media Decrease_Concentration->Rapid_Dilution Serial_Dilution->Cold_Media Solution Precipitation Resolved Warm_Media->Solution Use_Buffered_Media Use HEPES-buffered media. pH_Shift->Use_Buffered_Media Media_Interaction Interaction with media components? Test_Simpler_Buffer Test solubility in PBS. Reduce serum concentration. Media_Interaction->Test_Simpler_Buffer Temp_Fluctuations Temperature fluctuations? Minimize_Incubator_Removal Minimize removal from incubator. Temp_Fluctuations->Minimize_Incubator_Removal Use_Buffered_Media->Media_Interaction Test_Simpler_Buffer->Temp_Fluctuations Minimize_Incubator_Removal->Solution

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Darglitazone experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Darglitazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls. This compound is a potent and selective thiazolidinedione (TZD) agonist for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).[1][2] As a ligand-activated transcription factor, PPAR-γ regulates the expression of genes crucial for adipocyte differentiation, glucose and lipid metabolism, and inflammation.[3][4][5]

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to ensure consistency and accuracy in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Question 1: Why am I observing high variability in this compound's potency (EC₅₀) between experiments?

Answer: Variability in EC₅₀ values is a common issue and can stem from several sources.

  • Compound Solubility and Stability: this compound, like many TZDs, is soluble in DMSO. However, repeated freeze-thaw cycles can lead to degradation. Always prepare fresh dilutions from a stock solution for each experiment. Ensure the final DMSO concentration in your cell culture medium is low (<0.1%) and consistent across all wells to avoid solvent-induced artifacts.

  • Cell Culture Conditions: The passage number and confluency of cell lines can significantly impact their responsiveness. Use cells within a consistent, low passage range. For assays like adipocyte differentiation, seeding density is critical; cells should be just confluent before inducing differentiation.

  • Serum Lot-to-Lot Variability: Serum is a critical component of many culture media and contains endogenous PPAR-γ ligands that can compete with this compound. Test new lots of serum for their effect on baseline and this compound-induced activity before use in large-scale experiments.

Data Presentation: Expected this compound Potency

The following table summarizes typical EC₅₀ ranges for this compound in common cell-based assays. Use these values as a benchmark for your experiments.

Assay TypeCell LineTypical EC₅₀ Range (nM)Key Considerations
PPAR-γ Reporter Gene AssayHEK293T, CV-110 - 50 nMHighly dependent on plasmid constructs and transfection efficiency.
Adipocyte Differentiation (Lipid Accumulation)3T3-L150 - 200 nMRequires long incubation times (7-14 days); sensitive to media components.
Target Gene Expression (e.g., aP2, LPL)3T3-L1, SGBS30 - 150 nMRNA quality and qPCR primer efficiency are critical for reproducibility.

Question 2: My PPAR-γ luciferase reporter assay shows a high background signal, even in the vehicle control wells. What is the cause?

Answer: High background in reporter assays can obscure the specific signal from this compound. Consider the following causes:

  • Promoter Activity: The reporter plasmid itself may have a "leaky" promoter that drives basal luciferase expression. If using a minimal promoter with PPREs, ensure it is not being activated by endogenous transcription factors in your chosen cell line.

  • Off-Target Effects: The vehicle (e.g., DMSO) or components in the media could be weakly activating the reporter. Run a control with cells that have not been transfected with the PPAR-γ expression plasmid to check for non-specific effects on the reporter construct.

  • Cross-Talk: When using multi-well plates, signal from a well with very high expression can bleed into adjacent wells. Using white plates with solid dividers can help minimize this.

A troubleshooting workflow can help diagnose the source of the high background.

G start High Background Signal in Reporter Assay q1 Is background high in non-transfected cells? start->q1 s1 Issue is likely plasmid-independent. Check media components or assay reagents. q1->s1 Yes q2 Is background high in cells transfected with reporter but not PPARγ? q1->q2 No s2 Promoter is 'leaky' or activated by endogenous factors. Consider a different promoter or cell line. q2->s2 Yes s3 Issue is specific to PPARγ overexpression. Check for endogenous ligands in serum or use charcoal-stripped serum. q2->s3 No

Caption: Troubleshooting flowchart for high background in reporter assays. (Within 100 characters)

Question 3: I'm observing cytotoxicity at higher concentrations of this compound. How do I determine the optimal concentration range?

Answer: Like other TZDs, high concentrations of this compound can lead to off-target effects or cytotoxicity, which can confound experimental results. It is essential to determine the therapeutic window for your specific cell line.

  • Perform a Cytotoxicity Assay: Before conducting functional assays, perform a dose-response experiment with this compound (e.g., from 10 nM to 50 µM) and measure cell viability using an MTT, MTS, or live/dead cell stain.

  • Select a Non-Toxic Range: Choose concentrations for your functional experiments that result in >90% cell viability. Typically, the effective concentration range for PPAR-γ activation is well below the cytotoxic threshold.

  • Consider Off-Target Effects: Be aware that TZDs have been associated with adverse effects like bone loss. If your research involves osteoblasts or related cell types, these off-target effects may occur even at non-cytotoxic concentrations.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent and storage condition for this compound? A: this compound should be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration remains below 0.1%.

Q: What are the essential positive and negative controls for a PPAR-γ activation experiment? A:

  • Positive Control: A well-characterized PPAR-γ agonist like Rosiglitazone or Pioglitazone should be used to confirm that the experimental system is responsive.

  • Negative Control (Vehicle): All treatments, including the positive control, should be compared to a vehicle control (e.g., medium with 0.1% DMSO) to account for solvent effects.

  • Specificity Control (Antagonist): To confirm that this compound's effects are mediated by PPAR-γ, co-treat cells with a PPAR-γ antagonist like GW9662. A significant reduction in the this compound-induced effect would confirm on-target activity.

Q: How does this compound activate its target genes? A: this compound binds to the ligand-binding domain of PPAR-γ. This induces a conformational change, causing the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

G cluster_nuc Nucleus Darg This compound PPAR PPARγ Darg->PPAR Binds CoR Corepressors PPAR->CoR Releases CoA Coactivators PPAR->CoA Recruits Complex PPARγ/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex CoA->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: this compound signaling pathway via PPARγ activation. (Within 100 characters)

Experimental Protocols

This section provides a detailed methodology for a common experiment used to characterize this compound activity.

Protocol: Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes how to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes using this compound and quantify lipid accumulation via Oil Red O staining.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM, 10% Bovine Calf Serum (BCS)

  • Differentiation Medium (MDI): DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin

  • Insulin Medium: DMEM, 10% FBS, 1 µg/mL Insulin

  • This compound stock solution (10 mM in DMSO)

  • Oil Red O staining solution and elution buffer

Workflow:

G Day_m2 Day -2: Seed 3T3-L1 cells in Growth Medium Day_0 Day 0: Reach 100% confluency. Replace with MDI Medium + this compound (or Vehicle) Day_m2->Day_0 Day_2 Day 2: Replace with Insulin Medium + this compound Day_0->Day_2 Day_4 Day 4: Replace with Insulin Medium + this compound Day_2->Day_4 Day_7 Day 7-10: Mature adipocytes. Fix cells with formalin. Day_4->Day_7 Stain Stain with Oil Red O Day_7->Stain Quantify Elute dye and measure absorbance (510 nm) Stain->Quantify

References

Darglitazone Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may arise during in vitro and in vivo experiments with Darglitazone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CP-86325) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a member of the thiazolidinedione (TZD) class of drugs.[1] Its primary mechanism involves binding to and activating PPAR-γ, a nuclear transcription factor that plays a crucial role in regulating genes involved in glucose and lipid metabolism.[2][3] This activation leads to enhanced insulin sensitivity and improved glycemic control.[4]

Q2: What are the expected outcomes of this compound treatment in a research setting?

In preclinical studies, this compound has been shown to effectively lower blood glucose and circulating triglycerides.[1] In cellular models, such as 3T3-L1 adipocytes, it is expected to promote differentiation and increase glucose uptake. In diabetic animal models, it has been observed to restore euglycemia and normalize elevated levels of corticosterone, triglycerides, and very-low-density lipoproteins (VLDL).

Q3: Why was the clinical development of this compound terminated?

The development of this compound was discontinued. While the specific reasons for the termination are not extensively detailed in the provided search results, preclinical studies in rats and monkeys revealed potential adverse effects such as adipose tissue hyperplasia, peripheral edema, and hydrothorax.

Troubleshooting Guide for Unexpected Results

In Vitro Assays

Issue 1: Lower than expected or no PPAR-γ activation in reporter gene assays.

  • Possible Cause 1: this compound Insolubility or Degradation.

    • Solution: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to the cell culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. It is recommended to keep the final DMSO concentration in the working solution below 2%. The stability of this compound in stock solutions is approximately 6 months at -80°C and 1 month at -20°C when protected from light.

  • Possible Cause 2: Inappropriate cell line or passage number.

    • Solution: Use a cell line known to express functional PPAR-γ, such as HEK293T or U2OS cells stably transfected with a PPAR-γ expression vector and a reporter construct. The differentiation capacity of cell lines like 3T3-L1 can diminish with high passage numbers, potentially affecting PPAR-γ signaling.

  • Possible Cause 3: Suboptimal assay conditions.

    • Solution: Ensure the concentration of this compound is within the effective range. Titrate the compound to determine the optimal concentration for your specific cell line and assay conditions. The incubation time is also critical; a 16-hour incubation is often used in reporter gene assays.

Issue 2: Inconsistent or weak adipocyte differentiation in 3T3-L1 cells.

  • Possible Cause 1: Variability in 3T3-L1 cell differentiation potential.

    • Solution: As 3T3-L1 cells are passaged, their ability to differentiate can decrease. It is advisable to use low-passage cells and to regularly test their differentiation capacity. Consider optimizing the differentiation cocktail; for instance, a combination of dexamethasone and a TZD like troglitazone has been shown to enhance differentiation.

  • Possible Cause 2: Unexpected effects on mature adipocytes.

    • Solution: While TZDs promote the differentiation of pre-adipocytes, studies with rosiglitazone have shown that it can decrease the lipid content of mature adipocytes by promoting lipid catabolism. This could lead to a misinterpretation of results if the timing of the analysis is not appropriate. Assess differentiation at multiple time points.

Issue 3: Unexpected cytotoxic effects at high concentrations.

  • Possible Cause: Off-target mitochondrial toxicity.

    • Solution: Members of the TZD class, particularly troglitazone, have been shown to induce mitochondrial toxicity in vitro. This can manifest as decreased oxygen consumption, increased reactive oxygen species (ROS) production, and reduced mitochondrial membrane potential. If you observe unexpected cell death, consider performing a mitochondrial toxicity assay. A common method involves comparing cell viability in media containing glucose versus galactose. Cells grown in galactose are more reliant on oxidative phosphorylation and are therefore more sensitive to mitochondrial toxicants.

In Vivo Animal Studies

Issue 1: Biphasic or unexpected inflammatory response.

  • Background: In a study using a diabetic ob/ob mouse model of cerebral hypoxia-ischemia, this compound exhibited a biphasic inflammatory response. It restored the initially suppressed pro-inflammatory response (increased TNFα and IL-1β) at 4 hours post-insult but suppressed the inflammatory response at later time points (8 and 24 hours).

  • Troubleshooting:

    • Time-course analysis: When assessing inflammatory markers, it is crucial to perform a time-course study to capture both early and late responses. A single time point may provide a misleading picture of the drug's effect.

    • Animal model considerations: The inflammatory response can be highly dependent on the animal model and the specific disease state. The observed biphasic effect was in the context of diabetes and cerebral ischemia. This may not be generalizable to all models.

Issue 2: Lack of effect on glucose or lipid metabolism in non-diabetic models.

  • Observation: In the same study, this compound treatment did not have a significant effect on blood glucose or lipids in the non-diabetic ob/+ control mice.

  • Interpretation: The insulin-sensitizing effects of this compound are most pronounced in a state of insulin resistance. In healthy, normoglycemic animals, the effects on glucose and lipid homeostasis may be minimal.

Issue 3: Unexpected effects on bone.

  • Background: The TZD class of drugs has been associated with an increased risk of bone fractures. This is thought to be due to the activation of PPAR-γ in bone marrow cells, which can promote adipogenesis at the expense of osteoblastogenesis (bone formation).

  • Troubleshooting:

    • Bone density and architecture analysis: If your research involves long-term this compound administration, consider including endpoints to assess bone health, such as micro-computed tomography (µCT) to analyze bone mineral density and microarchitecture.

    • In vitro osteoblast differentiation assays: To investigate direct effects on bone cells, you can perform in vitro studies using primary osteoblasts or bone marrow stromal cells and assess markers of osteoblast differentiation, such as alkaline phosphatase activity and mineralization. Rosiglitazone has been shown to inhibit osteoblast differentiation in such assays.

Data Summary Tables

Table 1: Metabolic Effects of this compound in Obese NIDDM Subjects

ParameterThis compound (25 mg/day for 14 days)Placebop-value
24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹) ↓ from 292.8 to 235.2No change0.002
24-h Serum Insulin AUC (µU·h⁻¹·L⁻¹) ↓ from 1027.2 to 765.6No change0.045
24-h NEFA AUC (g·h⁻¹·L⁻¹) ↓ from 1900 to 947No change0.002
Mean 24-h Serum Triglyceride ↓ by 25.9%↓ by 3.9%0.012

Data from a double-blind, placebo-controlled study in obese subjects with non-insulin-dependent diabetes mellitus (NIDDM).

Table 2: Effects of this compound on Glucose and Lipid Metabolism in Obese Cats

ParameterThis compound-TreatedPlacebo-Treated Obese
Cholesterol Significantly lower-
Triglyceride Significantly lower-
Leptin Significantly lower-
AUC for NEFAs (IVGTT) Significant decrease-
AUC for Glucose (IVGTT) Significant decrease-
AUC for Insulin (IVGTT) Significant decrease-

Results from a 42-day study in obese cats. AUC: Area Under the Curve; IVGTT: Intravenous Glucose Tolerance Test; NEFA: Non-Esterified Fatty Acids.

Table 3: Comparative Effects of Pioglitazone and Rosiglitazone on Lipid Profiles

Lipid ParameterPioglitazoneRosiglitazone
Triglycerides
HDL Cholesterol ↑ (less than Pioglitazone)
LDL Cholesterol No significant change
Apolipoprotein B No significant change
LDL Particle Concentration

This table summarizes general comparative findings from head-to-head clinical studies. While direct comparative data for this compound is limited, these findings for other TZDs can provide context for potential class effects and differences.

Experimental Protocols

PPAR-γ Reporter Gene Assay

This protocol is a general guideline and may require optimization for specific cell lines and reagents.

  • Cell Plating:

    • Seed HEK293T or a similar cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone).

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted for measuring glucose uptake using a fluorescent glucose analog.

  • Cell Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in a 96-well plate.

    • Induce differentiation using a standard differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin). This compound can be included in the differentiation medium to enhance the process.

    • Maintain the cells in an insulin-containing medium for several days until they are fully differentiated into mature adipocytes.

  • Serum Starvation:

    • Before the assay, serum-starve the differentiated adipocytes for 1-2 hours in a low-glucose medium.

  • Insulin Stimulation:

    • Treat the cells with various concentrations of insulin (or a vehicle control) for 1 hour at 37°C to stimulate glucose uptake.

  • Glucose Analog Incubation:

    • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the wells and incubate for a specified period (e.g., 30-60 minutes).

  • Measurement:

    • Wash the cells with cold PBS to remove excess fluorescent analog.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of glucose uptake. Normalize the data to a control group (e.g., basal uptake without insulin stimulation).

Visualizations

PPAR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPAR-γ (inactive) This compound->PPARg_inactive Binds to PPARg_active PPAR-γ (active) PPARg_inactive->PPARg_active Activation RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Binds to RXR_active->PPRE TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Protein Proteins mRNA->Protein MetabolicEffects Metabolic Effects (↑ Insulin Sensitivity) Protein->MetabolicEffects Troubleshooting_Workflow start Unexpected Result with this compound check_compound Check Compound Integrity (Solubility, Stability, Purity) start->check_compound check_assay Review Assay Protocol (Controls, Reagents, Timing) start->check_assay check_cells Verify Cell Health & Model (Passage #, Contamination, Relevance) start->check_cells off_target Consider Off-Target Effects (Mitochondria, Bone) check_compound->off_target If compound is OK check_assay->off_target If protocol is sound unexpected_bio Consider Unexpected Biology (e.g., Biphasic Response) check_cells->unexpected_bio If cells are healthy resolve Hypothesis-Driven Experimentation off_target->resolve unexpected_bio->resolve

References

Darglitazone interference with specific assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Darglitazone. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential assay interference and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CP 86325-2) is a member of the thiazolidinedione (TZD) class of drugs.[1] It is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear transcription factor.[1] Its primary mechanism of action involves binding to and activating PPAR-γ, which in turn regulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[1][2]

Q2: What are the expected biological effects of this compound in cell culture?

A2: In vitro, this compound can induce adipocyte differentiation, stimulate glucose uptake, and modulate the expression of various genes. For instance, in 3T3-L1 and other preadipocyte cell lines, this compound promotes differentiation into mature adipocytes.[3] It can also influence the secretion of cytokines from various cell types, often exhibiting anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Q3: In which solvents can I dissolve and store this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. When preparing working solutions for cell culture, it is crucial to keep the final concentration of DMSO low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Cell-Based Assays

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, LDH)

  • Possible Cause A: Direct Interference with Assay Chemistry. Some compounds can interfere with the chemical reactions of viability assays. For example, a compound could reduce the MTT reagent non-enzymatically, leading to a false-positive signal for cell viability. While direct interference by this compound with MTT reduction has not been extensively documented, some thiazolidinediones have been shown to affect the viability of certain cell lines, which could be misinterpreted as a direct assay interference if not properly controlled for.

  • Troubleshooting Steps:

    • Cell-Free Control: Run the assay in the absence of cells but with the complete assay reagents and this compound at the concentrations used in your experiment. This will determine if this compound directly reacts with the assay substrate.

    • Alternative Viability Assays: Use a secondary, mechanistically different viability assay to confirm your results. For example, if you observe unexpected results with an MTT (metabolic activity) assay, try an LDH release assay (membrane integrity) or a cell counting method (e.g., Trypan Blue exclusion).

  • Possible Cause B: Unintended Biological Effects. this compound, as a PPAR-γ agonist, can induce metabolic shifts and differentiation in certain cell types. These biological effects can influence the readout of viability assays that are dependent on metabolic activity. For example, an increase in metabolic activity due to this compound treatment could be misinterpreted as increased cell proliferation in an MTT assay.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to understand the dynamics of this compound's effect on your specific cell line.

    • Microscopic Examination: Visually inspect the cells under a microscope for any morphological changes, signs of differentiation, or cytotoxicity.

Issue 2: Inconsistent Results in Adipogenesis Assays (e.g., Oil Red O Staining)

  • Possible Cause: Variability in Staining and Quantification. Oil Red O staining is a common method to assess adipogenesis by staining neutral lipids in mature adipocytes. However, the staining intensity can be influenced by various factors, leading to inconsistent results.

  • Troubleshooting Steps:

    • Standardized Staining Protocol: Adhere to a consistent and optimized staining protocol, including fixation, staining duration, and washing steps.

    • Quantitative Analysis: Instead of relying solely on visual assessment, quantify the stained lipid droplets. This can be done by eluting the dye from the cells and measuring its absorbance using a spectrophotometer.

    • Appropriate Controls: Include positive (e.g., a known adipogenesis inducer like rosiglitazone) and negative (undifferentiated cells) controls in every experiment.

Biochemical Assays

Issue 3: Altered Signal in Gene Reporter Assays (e.g., Luciferase, β-galactosidase)

  • Possible Cause A: Direct Inhibition or Enhancement of the Reporter Enzyme. Some small molecules can directly interact with reporter enzymes like luciferase, either inhibiting or enhancing their activity. This can lead to a misinterpretation of the effect on your target promoter.

  • Troubleshooting Steps:

    • Promoterless Reporter Control: Transfect cells with a promoterless reporter vector and treat them with this compound. Any change in the reporter signal would suggest a direct effect on the reporter enzyme or the basic transcriptional machinery.

    • Cell-Free Enzyme Assay: Test the effect of this compound on the purified reporter enzyme in a cell-free system to check for direct inhibition or enhancement.

  • Possible Cause B: Off-Target Effects on Signaling Pathways. this compound might affect signaling pathways that indirectly influence the activity of your reporter construct, independent of its effect on PPAR-γ. For instance, some TZDs have been shown to affect the NF-κB signaling pathway, which could impact the expression of a reporter gene if its promoter contains NF-κB binding sites.

  • Troubleshooting Steps:

    • Specificity Controls: Use a PPAR-γ antagonist (e.g., GW9662) to confirm that the observed effect is mediated through PPAR-γ.

    • Mutant Promoter Constructs: Use reporter constructs with mutated binding sites for your transcription factor of interest to demonstrate specificity.

Issue 4: Discrepancies in Kinase Assays

  • Possible Cause: PPAR-γ Independent Effects on Kinase Activity. Thiazolidinediones have been reported to have effects on cellular signaling that are independent of PPAR-γ activation. For example, some TZDs can inhibit the activity of p70 S6 kinase through a PP2A-dependent mechanism. This could lead to confounding results if you are studying a signaling pathway involving this kinase.

  • Troubleshooting Steps:

    • In Vitro Kinase Assay: If possible, perform the kinase assay with purified components to determine if this compound has a direct effect on the kinase of interest.

    • PPAR-γ Antagonist: Use a PPAR-γ antagonist to differentiate between PPAR-γ dependent and independent effects.

Data Summary Tables

Table 1: Effects of this compound on Metabolic Parameters in Humans with NIDDM

ParameterPre-treatment (Mean ± SEM)Post-treatment with this compound (Mean ± SEM)P-value
24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹)292.8 ± 31.2235.2 ± 21.60.002
24-h Serum Insulin AUC (µU·h⁻¹·L⁻¹)1027.2 ± 254.4765.6 ± 170.40.045
24-h Non-esterified Fatty Acid AUC (g·h⁻¹·L⁻¹)1900 ± 236947 ± 630.002
Mean 24-h Serum Triglyceride (% change)--25.9 ± 6.20.012

Data from a study in obese NIDDM subjects treated with 25 mg of this compound once a day for 14 days.

Table 2: Effects of this compound on Lipid Metabolism in Obese Zucker Rats

ParameterBasal State (% change from control)Insulin-stimulated State (% change from control)
Plasma FFA Appearance (Ra)+114%-67%
Whole-body FFA Oxidation (Rox)+51%-84%
Glucose Infusion Rate-+183%

Data from a study in obese Zucker rats treated with 1.3 µmol·kg⁻¹·day⁻¹ of this compound for 3 weeks.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Oil Red O Staining for Adipocyte Differentiation
  • Cell Culture and Differentiation: Culture preadipocytes (e.g., 3T3-L1) to confluence and induce differentiation using a standard adipogenic cocktail containing this compound as the PPAR-γ agonist.

  • Fixation: After the desired differentiation period (e.g., 7-10 days), wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely before adding the Oil Red O working solution for 10-60 minutes.

  • Washing: Remove the staining solution and wash the cells multiple times with water to remove excess stain.

  • Quantification (Optional): After imaging, elute the Oil Red O from the cells using 100% isopropanol and measure the absorbance at approximately 500-520 nm.

Visualizations

PPAR_gamma_Signaling_Pathway This compound Signaling Pathway This compound This compound PPARg PPAR-γ This compound->PPARg Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., related to lipid and glucose metabolism) PPRE->TargetGenes Regulates Transcription BiologicalEffects Biological Effects (e.g., Improved Insulin Sensitivity, Adipogenesis) TargetGenes->BiologicalEffects Leads to

Caption: this compound activates the PPAR-γ signaling pathway.

Experimental_Workflow_Troubleshooting Troubleshooting Workflow for Unexpected Assay Results Start Unexpected Assay Result with this compound CheckInterference Hypothesis: Direct Assay Interference? Start->CheckInterference CheckBiology Hypothesis: Unintended Biological Effect? Start->CheckBiology CellFreeAssay Perform Cell-Free Assay with this compound CheckInterference->CellFreeAssay Yes AlternativeAssay Use Alternative Assay with Different Mechanism CheckInterference->AlternativeAssay Yes DoseResponse Conduct Dose-Response and Time-Course Study CheckBiology->DoseResponse Yes Microscopy Microscopic Examination of Cells CheckBiology->Microscopy Yes InterferenceConfirmed Result Explained by Direct Interference CellFreeAssay->InterferenceConfirmed AlternativeAssay->InterferenceConfirmed BiologicalEffectConfirmed Result Explained by Biological Effect DoseResponse->BiologicalEffectConfirmed Microscopy->BiologicalEffectConfirmed

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Minimizing Darglitazone side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with darglitazone in animal studies. The information is designed to help minimize and manage common side effects observed during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the thiazolidinedione (TZD) class of drugs, known for its insulin-sensitizing effects.[1][2] Its primary mechanism of action is as a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipocyte differentiation and glucose homeostasis.[1][3] By activating PPARγ, this compound modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.

Q2: What are the most common side effects of this compound observed in animal studies?

A2: The most frequently reported side effects in animal studies, particularly in rats and monkeys, are dose-dependent and include:

  • Fluid retention and edema: This is a hallmark side effect of the TZD class, often manifesting as peripheral and pulmonary edema.[4]

  • Weight gain: This is associated with both fluid retention and increased adipogenesis (fat cell formation).

  • Hemodilution: An increase in plasma volume can lead to a reduction in red blood cell parameters, such as hematocrit.

  • Cardiovascular effects: In some studies, TZDs have been associated with cardiac hypertrophy, though this is often considered secondary to volume overload.

  • Hepatotoxicity: While more strongly associated with the first-generation TZD, troglitazone, monitoring liver function is still a consideration.

Q3: At what doses are these side effects typically observed in animal models?

A3: Side effects are dose-dependent. For instance, in preclinical studies with this compound, adipogenic effects and the development of a life-threatening hydrothorax (pleural effusion) were observed in rats at doses of 5 and 50 mg/kg/day, while in cynomolgus monkeys, peripheral edema and hydrothorax were seen at doses of 50, 75, and 100 mg/kg/day.

Troubleshooting Guides

Issue 1: Observation of Edema and Unexpected Weight Gain

Symptoms:

  • Visible swelling in the limbs (peripheral edema).

  • Rapid increase in body weight not attributable to normal growth.

  • Signs of respiratory distress, which could indicate pulmonary edema or hydrothorax.

Possible Causes:

  • Increased Vascular Permeability: this compound, through PPARγ activation, may increase the expression of vascular endothelial growth factor (VEGF), leading to more permeable blood vessels and fluid leakage into surrounding tissues.

  • Renal Sodium and Water Retention: TZDs can promote the reabsorption of sodium and water in the kidneys, contributing to an overall increase in plasma volume.

Troubleshooting Steps:

  • Dose Reduction: Evaluate if the dose of this compound can be lowered while maintaining the desired therapeutic effect.

  • Diuretic Co-administration: The use of diuretics can be explored to counteract fluid retention; however, TZD-induced edema can sometimes be refractory to standard diuretics.

  • Monitor Key Parameters: Regularly measure body weight, plasma volume, and hematocrit to quantify the extent of fluid retention.

  • Assess Vascular Permeability: Conduct an Evans blue extravasation assay to directly measure changes in vascular permeability.

Issue 2: Suspected Cardiac-Related Side Effects

Symptoms:

  • Changes in electrocardiogram (ECG) readings.

  • Alterations in heart rate and blood pressure.

  • Findings of cardiac hypertrophy in histopathology.

Possible Causes:

  • Volume Overload: Increased plasma volume due to fluid retention can put additional strain on the heart, potentially leading to hypertrophy.

  • Direct Myocardial Effects: While less common, direct effects of the drug on cardiac tissue cannot be entirely ruled out.

Troubleshooting Steps:

  • Comprehensive Cardiovascular Monitoring: Implement continuous telemetry to monitor ECG, heart rate, and blood pressure in conscious animals.

  • Echocardiography: Perform echocardiograms to non-invasively assess cardiac structure and function.

  • Histopathological Examination: Conduct detailed histopathological analysis of heart tissue at the end of the study.

  • Manage Fluid Retention: As cardiac effects are often secondary to fluid overload, implementing the strategies in "Issue 1" can help mitigate these issues.

Issue 3: Elevated Liver Enzymes

Symptoms:

  • Increased plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological evidence of liver damage.

Possible Causes:

  • Idiosyncratic Hepatotoxicity: While less of a concern for this compound compared to troglitazone, some animals may have a predisposition to liver injury.

  • Mitochondrial Dysfunction: Some TZDs have been shown to cause mitochondrial stress in liver cells.

Troubleshooting Steps:

  • Regular Liver Function Monitoring: Routinely measure plasma ALT and AST levels.

  • Histopathology: At necropsy, carefully examine liver tissue for any signs of damage.

  • Consider Animal Model: Certain animal models may be more susceptible to drug-induced liver injury.

  • Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent.

Mitigation Strategies

1. Co-administration with a PPARα Agonist (e.g., Fenofibrate)

  • Rationale: Combination therapy with a PPARα agonist like fenofibrate has been shown to counteract some of the negative side effects of PPARγ agonists. Fenofibrate can improve lipid profiles and has been observed to attenuate the bone loss associated with some TZDs.

  • Experimental Approach: In study designs, include a group receiving this compound in combination with fenofibrate. Monitor for improvements in fluid retention, weight gain, and lipid panels compared to the this compound-only group.

2. Inhibition of Protein Kinase C beta (PKCβ)

  • Rationale: this compound-induced increases in vascular permeability may be mediated by the activation of PKCβ.

  • Experimental Approach: The use of a PKCβ inhibitor has been shown to reduce TZD-induced increases in capillary permeability and body weight gain in animal models. Administer a PKCβ inhibitor alongside this compound and assess for a reduction in edema and vascular leakage.

Quantitative Data Summary

Table 1: Dose-Dependent Side Effects of this compound in Animal Studies

Animal ModelDose (mg/kg/day)Observed Side EffectsReference
Rat1, 5, 50Adipose tissue changes, dose-dependent hydrothorax at 5 and 50 mg/kg/day.
Cynomolgus Monkey50, 75, 100White and brown adipose tissue hyperplasia/hypertrophy, peripheral edema, hydrothorax.

Table 2: Quantitative Effects of Thiazolidinediones on Fluid Retention Parameters

Animal ModelTZD and DoseParameterChangeReference
Sprague-Dawley RatRosiglitazone (94 mg/kg)Urine Volume22% decrease
Sprague-Dawley RatRosiglitazone (94 mg/kg)Sodium Excretion44% decrease
MouseRosiglitazonePlasma VolumeSignificant Increase
HumanRosiglitazone + InsulinIncidence of Edema14.7%
HumanPioglitazone + InsulinIncidence of Edema15.3%

Experimental Protocols

Protocol 1: Assessment of Edema by Plethysmography
  • Acclimatization: Acclimate the animals to the plethysmometer for several days before the start of the experiment.

  • Baseline Measurement: Before drug administration, measure the paw volume of each animal by immersing the paw into the measuring chamber of the plethysmometer up to a defined anatomical mark.

  • Drug Administration: Administer this compound or vehicle control as per the study design.

  • Post-dose Measurements: At specified time points after dosing, repeat the paw volume measurement.

  • Data Analysis: Calculate the percentage increase in paw volume relative to the baseline measurement for each animal. Compare the results between the treatment and control groups.

Protocol 2: Measurement of Vascular Permeability using Evans Blue Dye
  • Animal Preparation: Anesthetize the animal according to your institution's approved protocol.

  • Dye Injection: Inject a sterile solution of Evans blue dye (e.g., 2% solution at 4 ml/kg) intravenously. The dye will bind to serum albumin.

  • Drug Administration: Administer this compound or a control substance.

  • Circulation Time: Allow the dye to circulate for a specified period (e.g., 30-60 minutes).

  • Perfusion: Perfuse the animal with saline to remove the dye from the vascular space.

  • Tissue Collection: Harvest the tissues of interest (e.g., skin, lung, adipose tissue).

  • Dye Extraction: Incubate the tissues in a solvent (e.g., formamide) to extract the extravasated Evans blue dye.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (typically at 620 nm) and quantify the amount of dye per gram of tissue.

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and Activates PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Adipogenesis Adipogenesis & Weight Gain Gene_Transcription->Adipogenesis Fluid_Retention Fluid Retention (Edema) Gene_Transcription->Fluid_Retention Insulin_Sensitivity Improved Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity

Caption: this compound activates the PPARγ-RXR heterodimer, leading to gene transcription that results in both therapeutic and adverse effects.

Experimental_Workflow_Edema_Assessment start Start of Study acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (Body Weight, Paw Volume) acclimatization->baseline randomization Randomization into Groups (Vehicle, this compound, this compound + Mitigation Agent) baseline->randomization dosing Daily Dosing randomization->dosing monitoring Daily Monitoring (Clinical Signs, Body Weight) dosing->monitoring termination Study Termination (e.g., Day 14) dosing->termination edema_measurement Paw Volume Measurement (Plethysmography) monitoring->edema_measurement necropsy Necropsy & Tissue Collection termination->necropsy data_analysis Data Analysis necropsy->data_analysis end End of Study data_analysis->end

Caption: A typical experimental workflow for assessing this compound-induced edema in an animal model.

VEGF_Signaling_Pathway_Vascular_Permeability This compound This compound (via PPARγ) VEGF VEGF Expression Increased This compound->VEGF VEGFR2 VEGFR2 Activation VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vascular_Permeability Increased Vascular Permeability NO->Vascular_Permeability Edema Edema Vascular_Permeability->Edema

Caption: Proposed signaling pathway for this compound-induced vascular permeability and edema via VEGF.

References

Darglitazone In Vitro to In Vivo Dose Conversion: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides guidance and frequently asked questions (FAQs) for researchers utilizing darglitazone in their experiments, with a specific focus on the challenges and methodologies for converting in vitro data to in vivo dose predictions. Given that the clinical development of this compound was discontinued in 1999, comprehensive pharmacokinetic data is limited.[1] This guide aims to provide practical advice based on available information and established principles of in vitro to in vivo extrapolation (IVIVE).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[1] As a member of the thiazolidinedione (TZD) class of drugs, its primary effect is to enhance insulin sensitivity.[1]

Q2: An in vitro study shows an effective concentration of 30 μM for this compound. How can I estimate a starting dose for my in vivo animal studies?

Direct conversion of an in vitro concentration to an in vivo dose is complex and prone to inaccuracies without specific pharmacokinetic (PK) data for the compound and the animal model. However, a preliminary estimation can be made using a simplified approach, keeping in mind the significant assumptions involved.

Disclaimer: The following calculation is a rough estimate and should be followed by dose-ranging studies to determine the optimal and safe dose for your specific experimental conditions.

Simplified Estimation Approach:

A common starting point for IVIVE is to assume that the in vitro effective concentration (C_eff) should be achieved as the unbound plasma concentration in vivo. Thiazolidinediones are known to be highly protein-bound (>99%).[2]

  • Step 1: Estimate the required total plasma concentration (C_p).

    • Assuming a plasma protein binding of 99%, the unbound fraction (fu) would be 0.01.

    • C_p = C_eff / fu = 30 μM / 0.01 = 3000 μM

  • Step 2: Convert the plasma concentration to mg/L.

    • The molar mass of this compound is 420.48 g/mol .

    • C_p (mg/L) = 3000 μmol/L * 420.48 g/mol / 1000 = 1261.44 mg/L

  • Step 3: Estimate the dose using the volume of distribution (Vd).

    • Specific Vd for this compound is unavailable. We can use the Vd of a similar TZD, pioglitazone, in rats as a surrogate (approximately 0.38 L/kg).[3]

    • Dose (mg/kg) = C_p (mg/L) * Vd (L/kg) = 1261.44 mg/L * 0.38 L/kg ≈ 479 mg/kg

This estimated dose is very high and likely reflects the limitations of this simplified approach and the high in vitro concentration used as a starting point. It is crucial to consider that the 30 μM concentration from the in vitro study may represent a supra-physiological level. Preclinical studies with this compound in obese Zucker rats and ob/ob mice have utilized much lower doses (1.3 µmol/kg/day and 1 mg/kg, respectively), which resulted in significant metabolic improvements. Therefore, it is highly recommended to start with a dose-ranging study that includes these lower, previously reported effective doses.

Q3: What are some key pharmacokinetic parameters for thiazolidinediones that I should consider?

While specific data for this compound is scarce, the TZD class shares some general pharmacokinetic properties:

ParameterGeneral TZD CharacteristicsPioglitazone (Human Data)Rosiglitazone (Human Data)
Oral Bioavailability Rapidly absorbed~83%~99%
Plasma Protein Binding Highly protein-bound (>99%), primarily to albumin>99%>99%
Volume of Distribution (Vd) Low to moderate0.63 L/kg17.6 L (total)
Metabolism Extensively metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP2C8, CYP3A4)CYP2C8, CYP3A4CYP2C8, CYP2C9
Elimination Half-life (t½) Variable3-7 hours (parent drug)3-4 hours

Data for pioglitazone and rosiglitazone are provided for comparative purposes. These values can vary between species.

Q4: What are the downstream target genes of PPAR-γ activation by this compound?

Activation of PPAR-γ by this compound leads to the regulation of a host of target genes involved in adipogenesis, lipid metabolism, and insulin signaling. Some key target genes in adipocytes include:

  • Adipocyte Differentiation and Lipid Storage:

    • FABP4 (Fatty Acid Binding Protein 4)

    • CD36 (Cluster of Differentiation 36)

    • Adiponectin

    • FASN (Fatty Acid Synthase)

  • Insulin Signaling and Glucose Uptake:

    • GLUT4 (Glucose Transporter Type 4)

    • IRS-2 (Insulin Receptor Substrate 2)

    • CAP (Cbl-associated protein)

Troubleshooting Guides

Issue 1: High variability in in vivo response at the calculated dose.

  • Possible Cause: Inaccurate IVIVE due to lack of specific PK data for this compound. The use of surrogate data from other TZDs introduces uncertainty.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Start with a wider range of doses, including those reported in the literature for this compound in animal models (e.g., 1 mg/kg in mice).

    • Pharmacokinetic Analysis: If possible, perform a pilot PK study in your animal model to determine key parameters like Cmax, Tmax, and AUC for this compound. This will provide a more accurate basis for dose selection.

    • Consider the Animal Model: The metabolic state of the animal model (e.g., lean vs. obese, diabetic vs. non-diabetic) can significantly impact the drug's efficacy and pharmacokinetics.

Issue 2: In vitro effective concentration does not translate to in vivo efficacy.

  • Possible Cause: Discrepancies between the in vitro model and the in vivo environment.

  • Troubleshooting Steps:

    • Evaluate In Vitro System: Ensure the cell line used is relevant to the in vivo target tissue and that the culture conditions do not artificially alter cellular responses.

    • Consider Drug Metabolism: this compound is likely metabolized in the liver. The parent compound's activity in vitro may not fully reflect the in vivo situation where metabolites may also be active or inactive.

    • Assess Target Engagement In Vivo: If possible, measure the expression of known PPAR-γ target genes in the target tissue of your animal model to confirm that the drug is reaching its site of action and eliciting a biological response.

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells with this compound

This protocol is a general guideline for inducing adipogenesis in 3T3-L1 preadipocytes and can be adapted for testing the effects of this compound.

  • Materials:

    • 3T3-L1 preadipocytes

    • DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (Growth Medium)

    • Differentiation Medium (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • Insulin Medium: Growth Medium supplemented with 10 µg/mL insulin.

    • This compound stock solution (e.g., in DMSO)

    • Oil Red O staining solution

  • Procedure:

    • Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium and grow to confluence.

    • Induction of Differentiation (Day 0): Two days post-confluency, replace the Growth Medium with Differentiation Medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

    • Insulin Treatment (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing this compound or vehicle.

    • Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with Growth Medium containing this compound or vehicle. Refresh the medium every 2-3 days.

    • Assessment of Adipogenesis (Day 8-12): Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible. Adipogenesis can be quantified by Oil Red O staining.

Protocol 2: In Vivo Evaluation of this compound in ob/ob Mice

This protocol is based on a study investigating the effects of this compound on metabolic parameters in a genetic model of obesity and diabetes.

  • Animals: Male ob/ob mice and their lean littermates.

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., mixed in powdered chow, oral gavage).

    • A previously reported effective dose is 1 mg/kg body weight per day.

    • Treat a control group with the vehicle alone.

  • Monitoring:

    • Monitor body weight and food intake regularly.

    • Measure blood glucose levels from tail vein blood at baseline and at regular intervals during the treatment period.

    • At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and other relevant metabolic markers.

    • Tissues of interest (e.g., liver, adipose tissue, muscle) can be collected for gene expression analysis of PPAR-γ target genes.

  • Glucose and Insulin Tolerance Tests:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via oral gavage and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Insulin Tolerance Test (ITT): After a short fasting period, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at various time points (e.g., 0, 15, 30, 45, 60 minutes).

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TZD Agonist) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds & Activates CoR Co-repressors PPARg_RXR_inactive->CoR Bound PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to CoA Co-activators PPARg_RXR_active->CoA Recruits Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates CoA->PPRE Binds to Adipogenesis Adipogenesis Target_Genes->Adipogenesis Insulin_Sensitivity ↑ Insulin Sensitivity Target_Genes->Insulin_Sensitivity Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: this compound activates the PPAR-γ signaling pathway.

IVIVE_Workflow cluster_invitro In Vitro Experimentation cluster_pkpd Pharmacokinetic & Pharmacodynamic Considerations cluster_invivo In Vivo Dose Estimation & Validation invitro_data Determine Effective Concentration (EC50) in relevant cell line (e.g., 3T3-L1) dose_estimation Estimate Initial In Vivo Dose (e.g., Dose = (EC50 / fu) * Vd) invitro_data->dose_estimation pk_params Gather Pharmacokinetic Data: - Plasma Protein Binding (fu) - Volume of Distribution (Vd) - Bioavailability (F) - Clearance (CL) surrogate_data Use data from related compounds (e.g., Pioglitazone) if specific data is unavailable pk_params->surrogate_data Inform with pk_params->dose_estimation dose_ranging Conduct Dose-Ranging (Dose Escalation) Study in Animal Model dose_estimation->dose_ranging efficacy_safety Evaluate Efficacy and Safety - Measure target engagement - Monitor for adverse effects dose_ranging->efficacy_safety

Caption: Workflow for in vitro to in vivo dose extrapolation.

References

Validation & Comparative

Darglitazone vs. Rosiglitazone: A Comparative Analysis of In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of two synthetic ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ): darglitazone and rosiglitazone. Both belong to the thiazolidinedione (TZD) class of drugs, known for their insulin-sensitizing effects. This analysis is supported by experimental data and detailed methodologies to assist in research and drug development.

Quantitative Data Summary

The in vitro potency of PPARγ agonists is typically determined by their ability to bind to the receptor and activate its transcriptional activity. This is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in binding assays.

While extensive quantitative data is available for rosiglitazone, specific in vitro potency values for this compound are not as prevalent in publicly accessible literature. Rosiglitazone is consistently reported as a high-affinity PPARγ agonist with potent activity in the nanomolar range. This compound is also characterized as a potent and selective PPARγ agonist.

CompoundParameterValue (nM)Assay Type
Rosiglitazone EC5060[1][2]Transcriptional Activation
Kd40Radioligand Binding
IC504-12Radioligand Binding
This compound EC50 / IC50Not specified in searched literature-
Potency DescriptionPotent and selective PPAR-γ agonist[1][2]-

Signaling Pathway and Experimental Workflow

To understand how the in vitro potency of these compounds is determined, it is essential to visualize both the biological signaling pathway they modulate and the experimental workflows used to measure their activity.

PPARγ Signaling Pathway

This compound and rosiglitazone act as agonists for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in insulin signaling, lipid uptake, and adipocyte differentiation.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound / Rosiglitazone PPARg_inactive PPARγ Ligand->PPARg_inactive Binds PPARg_active PPARγ PPARg_inactive->PPARg_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR PPARg_active->RXR_active PPRE PPRE (DNA Response Element) RXR_active->PPRE Binds Coactivators Co-activators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: PPARγ agonist signaling pathway.

Experimental Workflow: Transcriptional Activation Assay

A common method to determine the in vitro potency of PPARγ agonists is the transcriptional activation assay. This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPRE.

Experimental_Workflow start Start: Plate cells (e.g., HEK293) transfect Transfect cells with: 1. PPARγ expression vector 2. RXR expression vector 3. PPRE-driven reporter vector (e.g., Luciferase) start->transfect incubate1 Incubate for 24h (for protein expression) transfect->incubate1 treat Treat cells with varying concentrations of This compound or Rosiglitazone incubate1->treat incubate2 Incubate for 18-24h treat->incubate2 lyse Lyse cells and add reporter substrate (e.g., Luciferin) incubate2->lyse measure Measure reporter activity (e.g., Luminescence) lyse->measure analyze Analyze data: Plot dose-response curve and calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for a PPARγ transcriptional activation assay.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the in vitro potency of PPARγ agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the PPARγ receptor by competing with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki or IC50) of the test compound to the PPARγ ligand-binding domain (LBD).

  • Materials:

    • Recombinant human PPARγ-LBD.

    • Radioligand (e.g., [3H]-Rosiglitazone).

    • Test compounds (this compound, Rosiglitazone).

    • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM EDTA, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • A reaction mixture is prepared containing the PPARγ-LBD, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

    • The reaction is terminated by rapid filtration through the filter plates, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

Transcriptional Activation Assay (Cell-Based)

This assay quantifies the ability of a compound to function as an agonist and activate PPARγ-mediated gene transcription.

  • Objective: To determine the functional potency (EC50) of the test compound as a PPARγ agonist.

  • Materials:

    • Mammalian cell line (e.g., HEK293, CV-1).

    • Expression plasmid for full-length human PPARγ.

    • Expression plasmid for human RXRα.

    • Reporter plasmid containing multiple copies of a PPRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • Transfection reagent.

    • Cell culture medium and reagents.

    • Test compounds (this compound, Rosiglitazone).

    • Reporter gene assay system (e.g., luciferase assay substrate).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are co-transfected with the PPARγ expression plasmid, the RXRα expression plasmid, and the PPRE-reporter plasmid.

    • Following transfection (typically 24 hours), the medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The cells are incubated for an additional 18-24 hours to allow for agonist-induced reporter gene expression.

    • The cells are lysed, and the activity of the reporter enzyme is measured according to the manufacturer's protocol (e.g., by measuring luminescence for a luciferase reporter).

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.

References

Darglitazone vs. Pioglitazone: A Comparative Review in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thiazolidinedione (TZD) insulin sensitizers, Darglitazone and Pioglitazone, based on their performance in preclinical animal models. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for further research and development.

Introduction

This compound and Pioglitazone are members of the thiazolidinedione class of drugs, known for their insulin-sensitizing effects, primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] While both compounds share a common mechanism of action, preclinical studies in various animal models have revealed differences in their potency, metabolic effects, and safety profiles. This guide aims to summarize these findings to provide a clear comparison for the scientific community.

Mechanism of Action: PPARγ Agonism

Both this compound and Pioglitazone exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in other tissues like liver and muscle.[3][4] Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[5]

PPAR_Signaling

Caption: PPARγ Signaling Pathway for Thiazolidinediones.

While the primary mechanism is PPARγ-dependent, some studies suggest that TZDs may also have pleiotropic effects through PPARγ-independent pathways.

Comparative Efficacy in Animal Models

Studies in various animal models, including rodents and cats, have demonstrated the efficacy of both this compound and Pioglitazone in improving metabolic parameters associated with insulin resistance.

Glycemic Control

Both drugs have been shown to improve glucose tolerance and reduce insulin resistance. In obese cats, this compound administration led to a significant decrease in the area under the curve for glucose and insulin during an intravenous glucose tolerance test (IVGTT). Similarly, Pioglitazone has been shown to improve insulin sensitivity in obese cats and various rodent models of obesity and diabetes.

Lipid Metabolism

A key effect of both this compound and Pioglitazone in animal models is the modulation of lipid profiles. This compound-treated obese cats exhibited significantly lower cholesterol and triglyceride concentrations. In obese Zucker rats, this compound corrected hypertriglyceridemia by increasing plasma triglyceride clearance and decreasing hepatic triglyceride production. Pioglitazone has also demonstrated beneficial effects on lipid metabolism, including a reduction in plasma triglyceride levels and an increase in HDL-cholesterol levels.

Quantitative Data Summary

The following tables summarize the quantitative data from key comparative studies in animal models.

Table 1: Effects on Glucose and Insulin Metabolism in Obese Cats

ParameterThis compound-treatedPlacebo-treated ObeseReference
Change in Glucose AUC (IVGTT)Significant DecreaseNo Significant Change
Change in Insulin AUC (IVGTT)Significant DecreaseNo Significant Change
Insulin SensitivityImprovedUnchanged

Table 2: Effects on Lipid Metabolism in Animal Models

ParameterThis compoundPioglitazoneAnimal ModelReference
Plasma TriglyceridesObese Cats, Obese Zucker Rats
Plasma Cholesterol↓ (Total Cholesterol)Obese Cats
HDL-CholesterolNot Reported-
Non-Esterified Fatty Acids (NEFA) AUC (IVGTT)Significant DecreaseNot ReportedObese Cats

Experimental Protocols

Intravenous Glucose Tolerance Test (IVGTT) in Feline Model

This protocol is a summary of the methodology used to assess glucose clearance and insulin sensitivity in obese cats treated with this compound.

  • Animal Model: Adult neutered female obese cats.

  • Acclimation: Cats are accustomed to daily handling.

  • Fasting: Cats are fasted overnight prior to the test.

  • Catheterization: Intravenous catheters are placed for glucose administration and blood sampling.

  • Baseline Sampling: A baseline blood sample is collected.

  • Glucose Administration: A bolus of 50% dextrose solution is administered intravenously.

  • Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).

  • Analyte Measurement: Plasma or serum is analyzed for glucose and insulin concentrations.

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose disposal and insulin response.

IVGTT_Workflow start Start: Fasted Animal catheter IV Catheter Placement start->catheter baseline Baseline Blood Sample catheter->baseline glucose IV Glucose Bolus baseline->glucose sampling Timed Blood Sampling glucose->sampling analysis Measure Glucose & Insulin sampling->analysis auc Calculate AUC analysis->auc end End: Assess Insulin Sensitivity auc->end

Caption: Experimental Workflow for an IVGTT.

Safety and Tolerability in Animal Models

Preclinical safety studies are crucial for evaluating the potential adverse effects of new drug candidates.

  • This compound: In preclinical safety assessments, this compound was found to be a potent adipogenic agent in rats, leading to hyperplastic and hypertrophic changes in adipose tissue. In both rats and cynomolgus monkeys, dose-related adverse effects included peripheral edema and hydrothorax, which were reversible upon drug withdrawal. These effects were noted to be insulin-dependent.

  • Pioglitazone: While generally well-tolerated in preclinical studies, a known class effect of thiazolidinediones is an increased risk of bone loss and fracture. This is thought to be mediated through PPARγ activation in bone marrow cells, which impacts osteoblastogenesis.

Conclusion

Both this compound and Pioglitazone have demonstrated efficacy in improving insulin sensitivity and lipid metabolism in various animal models of insulin resistance. Their primary mechanism of action is through the activation of PPARγ. This compound appears to be a highly potent agent, though its development was associated with significant dose-related side effects in preclinical safety studies, such as edema and hydrothorax. Pioglitazone has a well-documented preclinical profile and has progressed to clinical use, with its primary safety concern in the preclinical setting being related to bone health, a class effect of TZDs.

This comparative guide, based on available preclinical data, suggests that while both compounds are effective insulin sensitizers, their distinct safety profiles are a critical consideration for further research and development. The experimental protocols and data presented here provide a foundation for designing future comparative studies.

References

Darglitazone: A Comparative Analysis Against Other PPAR-gamma Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone (formerly CP-86325-2) is a member of the thiazolidinedione (TZD) class of drugs, which act as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1][2]. PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of adipocyte differentiation, fatty acid storage, and glucose metabolism[3]. Activation of PPAR-γ by agonists like this compound enhances insulin sensitivity, making this class of compounds a key area of research for the treatment of type 2 diabetes mellitus and other metabolic disorders[1][4]. This guide provides an objective comparison of this compound's performance with other notable PPAR-γ agonists, supported by available experimental data.

Mechanism of Action: The PPAR-gamma Signaling Pathway

Thiazolidinediones exert their therapeutic effects by binding to and activating PPAR-γ. Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Binds to LBD PPARg_RXR PPAR-γ / RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Metabolic_Effects Improved Insulin Sensitivity Lipid & Glucose Homeostasis Target_Genes->Metabolic_Effects Leads to binding_assay Start Start Prepare_Reagents Prepare Reagents: - Fluorescently labeled PPAR-γ ligand - Recombinant PPAR-γ LBD - Test compounds (e.g., this compound) Start->Prepare_Reagents Incubate Incubate labeled ligand, PPAR-γ LBD, and varying concentrations of test compound Prepare_Reagents->Incubate Measure Measure fluorescence polarization or other signal Incubate->Measure Analyze Analyze data to determine IC50/Kd Measure->Analyze End End Analyze->End

References

A Comparative Analysis of Darglitazone and Ciglitazone: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone and Ciglitazone are members of the thiazolidinedione (TZD) class of drugs, known for their insulin-sensitizing effects.[1][2] Both compounds are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and lipid metabolism.[3][4] Ciglitazone, developed in the early 1980s, is considered the prototypical TZD, sparking interest in this class of drugs, though it was never commercialized.[2] this compound, also a potent and selective PPARγ agonist, was investigated for the treatment of type 2 diabetes, but its development was terminated. This guide provides a comparative overview of these two compounds, summarizing available data on their performance and detailing relevant experimental methodologies.

Data Presentation

In Vitro PPARγ Activation
CompoundParameterValueSpeciesNotes
Ciglitazone EC503.0 µMNot SpecifiedConcentration for 50% activation of PPARγ in vitro.
This compound Binding Affinity (Ki)Not ReportedNot ReportedDescribed as a potent and selective PPARγ agonist.

Note: The absence of a reported Ki or IC50 value for this compound in readily available literature prevents a direct quantitative comparison of binding affinity with Ciglitazone.

In Vivo Efficacy in Animal Models

Both this compound and Ciglitazone have demonstrated efficacy in improving metabolic parameters in animal models of obesity and type 2 diabetes.

CompoundAnimal ModelKey Findings
This compound ob/ob miceNormalized blood glucose and reduced circulating triglycerides (TG) and very-low-density lipoproteins (VLDL).
Ciglitazone ob/ob miceDemonstrated antihyperglycemic activity. Decreased blood glucose, plasma insulin, triglycerides, and free fatty acids.
db/db miceDecreased blood glucose and food intake.

Experimental Protocols

PPARγ Competitive Binding Assay

A common method to determine the binding affinity of a compound to PPARγ is a competitive binding assay. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled or fluorescently-labeled ligand from the PPARγ ligand-binding domain (LBD).

General Protocol Outline:

  • Reagents:

    • Recombinant PPARγ LBD

    • Labeled ligand (e.g., [3H]-Rosiglitazone or a fluorescent probe)

    • Test compounds (this compound, Ciglitazone) at various concentrations

    • Assay buffer

    • Scintillation fluid (for radioligand binding) or a fluorescence plate reader

  • Procedure:

    • Incubate a fixed concentration of PPARγ LBD with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the test compound.

    • Allow the binding reaction to reach equilibrium.

    • Separate the bound from the free labeled ligand (e.g., using filtration or size-exclusion chromatography).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.

Adipocyte Differentiation Assay

The pro-adipogenic effects of TZDs can be assessed in vitro using preadipocyte cell lines such as 3T3-L1.

General Protocol Outline:

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes to confluence in a standard growth medium.

    • Induce differentiation by treating the cells with a differentiation cocktail, which typically includes insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Treatment:

    • Treat the differentiating cells with various concentrations of this compound or Ciglitazone.

  • Assessment of Differentiation:

    • After several days, assess the degree of adipocyte differentiation by:

      • Oil Red O Staining: This dye stains the intracellular lipid droplets that accumulate in mature adipocytes. The amount of staining can be quantified by extracting the dye and measuring its absorbance.

      • Gene Expression Analysis: Measure the mRNA levels of adipocyte-specific markers such as PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid-binding protein 4 (FABP4) using quantitative real-time PCR (qRT-PCR).

      • Protein Analysis: Measure the protein levels of adipocyte markers by Western blotting.

Glucose Uptake Assay in Adipocytes

The insulin-sensitizing effect of TZDs can be evaluated by measuring their impact on glucose uptake in mature adipocytes.

General Protocol Outline:

  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

  • Treatment:

    • Treat the mature adipocytes with this compound or Ciglitazone for a specified period (e.g., 24-48 hours).

  • Glucose Uptake Measurement:

    • Wash the cells and incubate them in a glucose-free medium.

    • Stimulate the cells with or without insulin.

    • Add a labeled glucose analog, such as 2-deoxy-[3H]-glucose or a fluorescent glucose analog.

    • After a short incubation period, stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of intracellular labeled glucose using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of glucose uptake and compare the effects of this compound and Ciglitazone on basal and insulin-stimulated glucose uptake.

Mandatory Visualization

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD This compound / Ciglitazone PPARg_RXR PPARγ-RXR Heterodimer TZD->PPARg_RXR Binds and Activates PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., aP2, GLUT4) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (↑ Insulin Sensitivity, ↑ Adipogenesis) Proteins->Metabolic_Effects

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding PPARγ Binding Assay (IC50 / Ki) Adipogenesis Adipocyte Differentiation (3T3-L1 cells) Binding->Adipogenesis Glucose_Uptake Glucose Uptake Assay (3T3-L1 adipocytes) Adipogenesis->Glucose_Uptake Animal_Model Diabetic Animal Model (e.g., ob/ob mice) Treatment Drug Administration (this compound or Ciglitazone) Animal_Model->Treatment Metabolic_Parameters Measure Metabolic Parameters (Glucose, Lipids, Insulin) Treatment->Metabolic_Parameters

Caption: Experimental workflow for comparing this compound and Ciglitazone.

Logical_Relationship TZD This compound / Ciglitazone PPARg_Activation PPARγ Activation TZD->PPARg_Activation Adipogenesis ↑ Adipocyte Differentiation PPARg_Activation->Adipogenesis Insulin_Sensitivity ↑ Insulin Sensitivity PPARg_Activation->Insulin_Sensitivity Lipid_Metabolism Altered Lipid Metabolism (↓ FFAs, ↓ TGs) Adipogenesis->Lipid_Metabolism Glucose_Uptake ↑ Glucose Uptake (Adipose Tissue, Muscle) Insulin_Sensitivity->Glucose_Uptake Euglycemia Euglycemic Effect Glucose_Uptake->Euglycemia Lipid_Metabolism->Euglycemia

Caption: Logical relationship of the metabolic effects of this compound and Ciglitazone.

References

Darglitazone and Troglitazone: A Comparative Efficacy Analysis for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of two thiazolidinedione (TZD) class drugs, darglitazone and troglitazone. Both agents were developed to enhance insulin sensitivity in patients with type 2 diabetes mellitus (T2DM). However, the clinical development of this compound was terminated, and troglitazone was withdrawn from the market due to safety concerns, primarily hepatotoxicity. This document summarizes the available preclinical and clinical data on their efficacy, details the experimental protocols used in key studies, and visualizes their common signaling pathway.

Quantitative Data Summary

Direct head-to-head clinical trials comparing the efficacy of this compound and troglitazone are not available in the published literature. The termination of this compound's development likely precluded such comparative studies. Therefore, the following tables summarize the efficacy data from separate clinical trials for each drug.

Table 1: Efficacy of this compound in Obese NIDDM Subjects [1]

ParameterDosageDurationBaseline (Mean ± SEM)Post-treatment (Mean ± SEM)P-value
24-h Plasma Glucose AUC25 mg/day14 days292.8 ± 31.2 mmol·h⁻¹·L⁻¹235.2 ± 21.6 mmol·h⁻¹·L⁻¹0.002
24-h Serum Insulin AUC25 mg/day14 days1027.2 ± 254.4 µU·h⁻¹·L⁻¹765.6 ± 170.4 µU·h⁻¹·L⁻¹0.045
24-h NEFA AUC25 mg/day14 days1900 ± 236 g·h⁻¹·L⁻¹947 ± 63 g·h⁻¹·L⁻¹0.002
Mean 24-h Serum Triglyceride25 mg/day14 days-25.9 ± 6.2% decrease0.012 (vs. placebo)

AUC: Area Under the Curve; NEFA: Non-Esterified Fatty Acids. Data from a double-blind, placebo-controlled study in 19 obese NIDDM subjects (9 received this compound, 10 received placebo).

Table 2: Efficacy of Troglitazone in NIDDM Subjects

ParameterDosageDurationOutcomeP-valueReference
Fasting Plasma Glucose400 & 600 mg/day6 months~20% decrease< 0.001[2]
Postprandial Plasma Glucose400 & 600 mg/day6 months~20% decrease0.016[2]
Glucose Disposal Rate400 & 600 mg/day6 months~45% increase0.003[2]
HbA1c200-800 mg/day12 weeksSignificantly lower vs. placebo< 0.001[3]
Insulin Sensitivity (HOMA)200-800 mg/day12 weeksIncreased vs. placebo< 0.05
Insulin Sensitivity Index (SI)400 mg/day12 weeksIncreased from 1.3 to 2.6 x 10⁻⁵ min⁻¹pM⁻¹0.005

HOMA: Homeostatic Model Assessment. Data compiled from multiple randomized, double-blind, placebo-controlled trials.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

This compound Efficacy Assessment in NIDDM Subjects
  • Study Design: A double-blind, placebo-controlled study involving 19 obese subjects with non-insulin-dependent diabetes mellitus (NIDDM). Nine subjects received 25 mg of this compound once daily for 14 days, while ten subjects received a placebo.

  • Metabolic Profiling: On the day before and on the last day of treatment, subjects were admitted to a clinical research center. Blood samples were collected every 2 hours for 24 hours to measure plasma glucose, serum insulin, and non-esterified fatty acids (NEFA).

  • Data Analysis: The total 24-hour integrated area under the curve (AUC) for plasma glucose, serum insulin, and NEFA was calculated using the trapezoidal rule. The mean 24-hour serum triglyceride levels were also determined. Statistical significance was determined using appropriate tests for comparison between the treatment and placebo groups.

Troglitazone Efficacy Assessment using Hyperinsulinemic-Euglycemic Clamp
  • Objective: To determine the effect of troglitazone on insulin-stimulated glucose disposal.

  • Procedure:

    • A primed-continuous infusion of [3-³H]glucose was initiated to measure basal hepatic glucose production.

    • After a basal period, a two-step hyperinsulinemic-euglycemic clamp was performed. Insulin was infused at two different rates to achieve two levels of hyperinsulinemia.

    • Plasma glucose was clamped at the basal level by a variable infusion of 20% dextrose.

    • Blood samples were taken at regular intervals to measure plasma glucose, insulin, and [3-³H]glucose specific activity.

  • Calculations:

    • The rate of glucose appearance (Ra) and glucose disappearance (Rd) were calculated using Steele's non-steady-state equations.

    • The glucose disposal rate (GDR) was determined from the glucose infusion rate required to maintain euglycemia during the clamp, corrected for changes in the glucose pool size.

Signaling Pathway and Experimental Workflow

Both this compound and troglitazone are agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis and insulin sensitization.

Thiazolidinedione_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Adipocyte, Myocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Systemic Effects TZD This compound / Troglitazone PPARg_RXR_inactive PPAR-γ / RXR (Inactive Complex) TZD->PPARg_RXR_inactive Binds to PPAR-γ PPARg_RXR_active PPAR-γ / RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Insulin_Sensitivity Increased Insulin Sensitivity Target_Genes->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Target_Genes->Glucose_Uptake Adipogenesis Adipocyte Differentiation Target_Genes->Adipogenesis Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism Euglycemic_Clamp_Workflow start Start tracer Initiate Primed-Continuous [3-³H]glucose Infusion start->tracer basal Basal Period: Measure Basal Hepatic Glucose Production tracer->basal clamp Start Hyperinsulinemic- Euglycemic Clamp basal->clamp insulin_infusion Infuse Insulin at Constant Rate clamp->insulin_infusion glucose_infusion Infuse 20% Dextrose at Variable Rate to Maintain Euglycemia clamp->glucose_infusion sampling Collect Blood Samples at Regular Intervals insulin_infusion->sampling glucose_infusion->sampling analysis Measure Plasma Glucose, Insulin, and [3-³H]glucose Specific Activity sampling->analysis calculation Calculate Glucose Disposal Rate (GDR) analysis->calculation end End calculation->end

References

Comparative Guide to Western Blot Validation of Darglitazone's Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Western blot validation of potential target genes for Darglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. Due to the limited availability of direct quantitative Western blot data for this compound, this guide incorporates data from other thiazolidinediones (TZDs) that act through the same primary mechanism, to offer a comprehensive overview for researchers.

This compound and PPAR-γ Signaling

This compound is a member of the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects. The primary mechanism of action for this compound is the activation of PPAR-γ, a nuclear receptor that functions as a transcription factor. Upon activation by a ligand like this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.

Signaling Pathway of this compound via PPAR-γ

Darglitazone_Signaling cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Binds to & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates Metabolic_Effects Modulation of Glucose and Lipid Metabolism TargetGenes->Metabolic_Effects

Caption: this compound activates PPAR-γ, leading to the modulation of target gene transcription.

Potential Target Genes for this compound Validation

Based on studies of this compound and other TZDs, the following proteins are key potential targets for validation by Western blot:

  • Uncoupling Protein 2 (UCP2): Involved in energy expenditure.

  • CD36 (Fatty Acid Translocase): Facilitates fatty acid uptake.

  • Fatty Acid Binding Protein 4 (FABP4): An intracellular lipid chaperone.

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β): Pro-inflammatory cytokines.

Quantitative Data Summary

While specific quantitative Western blot data for this compound is limited in publicly available literature, the following table summarizes findings for this compound and provides comparative data from other TZDs on the modulation of target gene protein expression.

Target ProteinDrugCell/Tissue TypeChange in Protein ExpressionCitation
CD36 This compoundHuman MacrophagesIncreased[1]
UCP2 TroglitazonePancreatic Islets (ZDF rats)Increased mRNA expression (protein increase implied)[2]
TNF-α TroglitazoneMurine LiverDecreased LPS-induced mRNA expression (protein decrease implied)[3]
IL-6 TroglitazoneMurine LiverDecreased LPS-induced mRNA expression (protein decrease implied)[3]
FABP4 General PPAR-γ agonistsAdipocytesExpression is transcriptionally controlled by PPAR-γ agonists[4]

Note: Much of the available data for TZDs focuses on mRNA expression. Western blot is crucial for confirming these changes at the protein level.

Experimental Protocols

A generalized workflow for Western blot validation is presented below, followed by specific considerations for each target protein.

General Western Blot Workflow

Western_Blot_Workflow start Start: Cell/Tissue Lysis protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry detection->analysis end End: Data Analysis analysis->end

Caption: A typical experimental workflow for Western blot analysis.

Detailed Methodologies

1. Sample Preparation:

  • Cell Culture: Treat cells (e.g., 3T3-L1 adipocytes, macrophages) with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Tissue Homogenization: For in vivo studies, collect tissues of interest (e.g., adipose tissue, liver, skeletal muscle) and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

2. SDS-PAGE and Protein Transfer:

  • Load 20-50 µg of total protein per lane on an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.

3. Immunoblotting:

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. See the table below for specific antibody considerations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

Antibody and Gel Considerations for Target Proteins:

Target ProteinMolecular Weight (approx.)Recommended Gel %Primary Antibody Notes
UCP2 33-35 kDa12%Use mitochondrial extracts for cleaner results. Validate antibody specificity with knockout/knockdown samples if possible.
CD36 88 kDa (glycosylated)8-10%The protein is heavily glycosylated, which can result in a broad band.
FABP4 15 kDa15% or Gradient GelDue to its small size, ensure proper transfer conditions.
TNF-α 17 kDa (secreted), 26 kDa (transmembrane)15% or Gradient GelFor secreted TNF-α, analysis of cell culture media may be necessary.
IL-1β 17 kDa (mature), 31 kDa (pro-form)15% or Gradient GelDetection of the mature form in cell culture supernatant is an indicator of inflammasome activation.

Comparison with Alternative Validation Methods

While Western blot is a standard technique for protein validation, other methods can provide complementary or more quantitative data.

MethodPrincipleAdvantagesDisadvantages
Western Blot Size-based protein separation followed by antibody detection.Provides information on protein size and can detect post-translational modifications. Widely accessible.Semi-quantitative, lower throughput, can be labor-intensive.
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based capture and detection of a target protein in a multi-well plate format.Highly sensitive, quantitative, high-throughput.Does not provide information on protein size or integrity.
Mass Spectrometry (Proteomics) Measures the mass-to-charge ratio of ionized peptides.Unbiased, can identify and quantify thousands of proteins simultaneously, can identify novel targets and post-translational modifications.Requires specialized equipment and expertise, data analysis can be complex.

Logical Relationship of Validation Techniques

Validation_Methods cluster_discovery Discovery Phase cluster_validation Validation Phase RNAseq RNA-seq / Microarray (Hypothesis Generation) WB Western Blot (Confirmation & Size) RNAseq->WB ELISA ELISA (High-throughput Quantification) RNAseq->ELISA MS Mass Spectrometry (Unbiased & In-depth) RNAseq->MS WB->ELISA Complementary WB->MS Complementary

Caption: Relationship between different experimental techniques for target gene validation.

References

Darglitazone's Cellular Impact: A Comparative Analysis Across Adipocytes, Macrophages, and Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the thiazolidinedione Darglitazone reveals distinct, cell-specific effects on gene expression, metabolism, and inflammatory responses. This guide synthesizes available experimental data to provide a comparative overview of this compound's mechanisms of action in key metabolic and immune cell types, offering valuable insights for researchers in drug development and metabolic disease.

This compound, a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), exhibits a range of insulin-sensitizing effects. Its primary mechanism involves binding to and activating PPAR-γ, a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism, as well as inflammation. This guide delves into the nuanced effects of this compound across adipocytes, macrophages, and skeletal muscle cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Comparative Effects of this compound on Different Cell Types

The cellular response to this compound is highly dependent on the specific cell type, owing to differences in the expression levels of PPAR-γ and the downstream genetic and metabolic machinery.

Adipocytes: Promoting Adipogenesis and Lipid Storage

In adipose tissue, this compound acts as a potent adipogenic agent.[1] Its activation of PPAR-γ in preadipocytes triggers a cascade of gene expression that leads to their differentiation into mature, insulin-sensitive adipocytes. This process is crucial for the safe storage of free fatty acids, thereby reducing their circulating levels and mitigating lipotoxicity in other tissues like muscle and liver.[2]

Key effects in adipocytes include:

  • Increased Adipogenesis: this compound promotes the differentiation of preadipocytes into mature adipocytes, characterized by the accumulation of lipid droplets.

  • Enhanced Fatty Acid Uptake and Storage: It upregulates the expression of genes involved in fatty acid transport and triglyceride synthesis, such as CD36 and Fatty Acid Binding Protein 4 (FABP4).

  • Modulation of Adipokine Secretion: this compound influences the secretion of adipokines, hormones produced by adipose tissue that regulate systemic metabolism.

Target Gene/ProcessCell LineThis compound ConcentrationObserved EffectReference
UCP2 mRNA3T3-L1 (white adipose)30 µM~5-10 fold increase[3]
UCP2 mRNAHIB-1B (brown adipose)30 µM~5-10 fold increase
Adipogenesis3T3-L1 preadipocytesNot SpecifiedPromotes differentiation
Fatty Acid TraffickingObese Zucker rats1.3 µmol/kg/dayIncreased FFA trafficking into adipose tissue
Macrophages: Modulating Inflammation and Lipid Metabolism

In macrophages, this compound's activation of PPAR-γ leads to a complex interplay of anti-inflammatory and metabolic effects. It can influence the expression of genes involved in lipid uptake and inflammatory signaling, highlighting its potential role in conditions like atherosclerosis where both processes are intertwined.

Key effects in macrophages include:

  • Upregulation of CD36: this compound increases the expression of the scavenger receptor CD36, which is involved in the uptake of oxidized low-density lipoprotein (oxLDL).

  • Anti-inflammatory Response: In the context of neuroinflammation, this compound has been shown to restore the compromised acute inflammatory response in diabetic mice. This involves a biphasic modulation of pro-inflammatory cytokines like TNF-α and IL-1β.

  • Increased Triglyceride Accumulation: The upregulation of CD36 can lead to an increased accumulation of triglycerides within macrophages.

Target Gene/ProcessCell Type/ModelThis compound TreatmentObserved EffectReference
CD36 mRNA and ProteinHuman macrophagesNot SpecifiedIncreased expression
Triglyceride AccumulationHuman macrophagesIn the presence of 5% human serumIncreased
TNFα and IL-1β mRNADiabetic (ob/ob) mouse brain3 mg/kgNormalized early inflammatory response (4h), suppressed at 8h
IL-6 mRNADiabetic (ob/ob) mouse brain3 mg/kgSuppressed at 4h and 8h
Skeletal Muscle Cells: Enhancing Glucose Metabolism

While direct quantitative data on this compound's effects on skeletal muscle cells are limited, studies on other thiazolidinediones, such as Troglitazone, provide strong evidence for their role in improving glucose uptake and metabolism in this critical tissue for glucose disposal. The primary mechanism is believed to be an enhancement of insulin sensitivity.

Key effects in skeletal muscle cells (primarily based on Troglitazone data) include:

  • Increased Glucose Uptake: Thiazolidinediones have been shown to increase the uptake of glucose into muscle cells.

  • GLUT4 Translocation: A key mechanism for increased glucose uptake is the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane.

  • Upregulation of UCP2: this compound has been specifically shown to increase the mRNA levels of uncoupling protein 2 (UCP2) in the L6 skeletal muscle cell line, which may play a role in energy expenditure.

Target Gene/ProcessCell LineThiazolidinedione (Concentration)Observed EffectReference
2-Deoxy-D-glucose UptakeL6 myotubesTroglitazone (10⁻⁵ mol/l)Substantial increase
GLUT4 TranslocationL6 myotubesTroglitazone (10⁻⁵ mol/l)Increased translocation to plasma membrane
UCP2 mRNAL6 skeletal muscle cellsThis compound (30 µM)~5-10 fold increase

Signaling Pathways and Experimental Workflows

The diverse effects of this compound across different cell types are all initiated by a common event: the activation of the PPAR-γ receptor.

PPAR-γ Signaling Pathway

This compound, as a PPAR-γ agonist, diffuses into the cell and binds to the ligand-binding domain of PPAR-γ in the nucleus. This binding event causes a conformational change in the PPAR-γ receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR-γ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-γ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the observed cell-specific effects.

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Darglitazone_ext This compound Darglitazone_cyt This compound Darglitazone_ext->Darglitazone_cyt Diffusion PPARg PPAR-γ Darglitazone_cyt->PPARg Binds to PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CD36, FABP4, UCP2) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Cellular_Effects Cell-Specific Effects Proteins->Cellular_Effects Mediate

This compound activates the PPAR-γ signaling pathway.
Experimental Workflow: Adipocyte Differentiation Assay

The differentiation of preadipocytes into mature adipocytes is a key model system for studying the effects of PPAR-γ agonists like this compound. The following workflow outlines a typical adipocyte differentiation assay using the 3T3-L1 cell line.

Adipocyte_Differentiation_Workflow Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induction Induce Differentiation: DMEM, 10% FBS, Insulin, Dexamethasone, IBMX +/- this compound Culture->Induction Maintenance Maintain in Culture: DMEM, 10% FBS, Insulin +/- this compound Induction->Maintenance 2 days Maintenance->Maintenance Repeat every 2 days Staining Assess Differentiation: Oil Red O Staining for Lipid Droplets Maintenance->Staining After 8-10 days Analysis Quantify Differentiation: Microscopy and Image Analysis Staining->Analysis End End: Quantified Adipogenesis Analysis->End

Workflow for 3T3-L1 adipocyte differentiation assay.
Experimental Workflow: Macrophage Inflammation Assay

To investigate the anti-inflammatory effects of this compound, macrophages are often stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the drug.

Macrophage_Inflammation_Workflow Start Start: RAW264.7 Macrophages Seeding Seed cells in culture plates Start->Seeding Pre_treatment Pre-treat with this compound (or vehicle control) Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse cells for RNA/protein Incubation->Cell_Lysis Cytokine_Analysis Analyze Cytokines in Supernatant (ELISA) Supernatant_Collection->Cytokine_Analysis Gene_Expression_Analysis Analyze Gene Expression (RT-qPCR) Cell_Lysis->Gene_Expression_Analysis End End: Quantified Inflammatory Response Cytokine_Analysis->End Gene_Expression_Analysis->End

Workflow for assessing this compound's anti-inflammatory effects.

Detailed Experimental Protocols

3T3-L1 Adipocyte Differentiation
  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) until confluent.

  • Differentiation Induction: Two days post-confluency, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound or a vehicle control is added at the desired concentration.

  • Maintenance: After 48 hours, replace the differentiation medium with a maintenance medium containing DMEM, 10% FBS, and 10 µg/mL insulin, with or without this compound. The medium is changed every two days.

  • Assessment of Differentiation: After 8-10 days, differentiation is assessed by staining for lipid droplets with Oil Red O. Cells are washed with PBS, fixed with 10% formalin, and stained with Oil Red O solution. The stained lipid droplets can be visualized and quantified by microscopy.

Macrophage Culture and LPS Stimulation
  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells into appropriate culture plates. Once adhered, the cells are pre-treated with various concentrations of this compound or vehicle control for 1-2 hours.

  • Inflammatory Challenge: After pre-treatment, lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected for cytokine analysis by ELISA. The cells are lysed for RNA or protein extraction for analysis of gene or protein expression by RT-qPCR or Western blot, respectively.

Glucose Uptake Assay in L6 Myotubes
  • Cell Culture and Differentiation: L6 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the serum concentration is reduced to 2% FBS once the cells reach confluence.

  • Serum Starvation: Differentiated myotubes are serum-starved for 3-4 hours in serum-free DMEM prior to the assay.

  • Treatment: The cells are then incubated with this compound or a vehicle control in Krebs-Ringer-HEPES (KRH) buffer for a specified period.

  • Glucose Uptake Measurement: Radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DOG) is added to the cells for a short incubation period (e.g., 10 minutes).

  • Washing and Lysis: The uptake is stopped by washing the cells with ice-cold PBS. The cells are then lysed with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells. The results are typically normalized to the total protein content of the cells.

This comparative guide underscores the cell-type-specific actions of this compound, driven by the universal activation of the PPAR-γ signaling pathway. The provided data and protocols offer a foundational resource for further investigation into the therapeutic potential of this compound and other PPAR-γ agonists in metabolic and inflammatory diseases.

References

Darglitazone's Metabolic Effects: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the metabolic effects of Darglitazone with other prominent thiazolidinediones (TZDs) and a next-generation peroxisome proliferator-activated receptor (PPAR) agonist. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Data Presentation: Comparative Metabolic Effects

The following tables summarize the quantitative data from clinical trials, offering a side-by-side comparison of this compound and its alternatives on key metabolic parameters.

Table 1: Effects on Glycemic Control

CompoundDosageChange in HbA1c (%)Change in Fasting Plasma Glucose (mg/dL)Citation
This compound 25 mg/dayNot explicitly stated in terms of % change, but 24-h plasma glucose AUC decreased from 292.8 to 235.2 mmol·h⁻¹·L⁻¹Significant decrease[1]
Pioglitazone 30-45 mg/day-1.04 to -1.68Significant decrease[2][3][4]
Rosiglitazone 4-8 mg/day-1.18Significant decrease[5]
Chiglitazar 32-48 mg/day-1.44 to -1.68Significant decrease

Table 2: Effects on Lipid Profile

CompoundDosageChange in Triglycerides (mg/dL)Change in HDL-C (mg/dL)Change in LDL-C (mg/dL)Citation
This compound 25 mg/day-25.9%Not specifiedNot specified
Pioglitazone 30-45 mg/day↓ 51.9 to 55.17↑ 2.65 to 5.2↓ 5.05 to ↑ 12.3
Rosiglitazone 4-8 mg/day↑ 13.1 to ↓ 13.34↓ 0.12 to ↑ 2.4↑ 3.56 to 21.3
Chiglitazar 32-48 mg/day

Table 3: Other Metabolic and Physiological Effects

CompoundEffect on Insulin SensitivityEffect on Free Fatty Acids (FFA)Weight ChangeCitation
This compound Increased insulin effectiveness24-h NEFA AUC decreased from 1900 to 947 g·h⁻¹·L⁻¹Not specified
Pioglitazone ImprovedDecreasedGain
Rosiglitazone ImprovedNot specifiedGain
Chiglitazar ImprovedDecreasedGain

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Hyperinsulinemic-Euglycemic Clamp in Rats

This procedure is the gold standard for assessing insulin sensitivity in vivo.

  • Animal Preparation: Rats are cannulated in the jugular vein (for infusions) and the carotid artery (for blood sampling) several days prior to the clamp study to allow for recovery.

  • Fasting: Animals are fasted overnight to ensure a stable basal metabolic state.

  • Tracer Infusion (optional): A continuous infusion of a glucose tracer, such as [3-³H]glucose, is initiated to measure glucose kinetics.

  • Insulin Infusion: A primed, continuous infusion of insulin is administered to achieve a state of hyperinsulinemia. A typical infusion rate is 1.67 mU·kg⁻¹·min⁻¹.

  • Glucose Infusion: A variable infusion of glucose is started to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.

  • Steady State: The clamp is considered to be at a steady state when the GIR required to maintain euglycemia is constant for a defined period (e.g., 30 minutes).

  • Data Analysis: The GIR during the steady-state period is a direct measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Assessment of Free Fatty Acid (FFA) Metabolism using ³H-Palmitate Tracer

This method is used to determine the rate of appearance and disappearance of FFAs in the plasma.

  • Tracer Preparation: [³H]palmitate is complexed with albumin to create a solution suitable for intravenous infusion.

  • Animal Preparation: Similar to the euglycemic clamp, animals are cannulated for infusion and blood sampling.

  • Tracer Infusion: A continuous infusion of the [³H]palmitate-albumin complex is administered.

  • Blood Sampling: Arterial blood samples are collected at regular intervals to measure the specific activity of [³H]palmitate in the plasma.

  • Data Analysis: The rate of appearance (Ra) of palmitate is calculated by dividing the tracer infusion rate by the steady-state plasma palmitate specific activity. This provides an index of whole-body lipolysis.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

PPAR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Other TZDs PPARg_inactive Inactive PPARγ This compound->PPARg_inactive Enters Cell & Nucleus PPARg_active Active PPARγ PPARg_inactive->PPARg_active Ligand Binding RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_active->PPRE RXR_active->PPRE Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Transcription Activation Metabolic_Effects Metabolic Effects: - Increased Insulin Sensitivity - Altered Lipid Metabolism Target_Genes->Metabolic_Effects Protein Synthesis

Caption: this compound's mechanism of action via the PPARγ signaling pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_experiments Metabolic Assessment cluster_analysis Data Analysis & Comparison Animal_Model Select Animal Model (e.g., Obese Zucker Rat) Cannulation Surgical Cannulation (Jugular Vein, Carotid Artery) Animal_Model->Cannulation Recovery Post-operative Recovery Cannulation->Recovery Control Vehicle Control Darglitazone_Group This compound Comparator_Group Comparator Drug (e.g., Rosiglitazone) Clamp Hyperinsulinemic-Euglycemic Clamp Control->Clamp FFA_Metabolism FFA Metabolism Assay (³H-Palmitate) Control->FFA_Metabolism Blood_Analysis Blood Chemistry Analysis (Glucose, Lipids, Insulin) Control->Blood_Analysis Darglitazone_Group->Clamp Darglitazone_Group->FFA_Metabolism Darglitazone_Group->Blood_Analysis Comparator_Group->Clamp Comparator_Group->FFA_Metabolism Comparator_Group->Blood_Analysis Data_Compilation Compile Quantitative Data Clamp->Data_Compilation FFA_Metabolism->Data_Compilation Blood_Analysis->Data_Compilation Statistical_Analysis Statistical Comparison Data_Compilation->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General experimental workflow for comparing metabolic effects.

References

Replicating Darglitazone's Promise: A Comparative Guide to Published Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of key experimental findings for the peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, Darglitazone. By presenting published data in a structured format alongside detailed experimental protocols, this document serves as a valuable resource for replicating and building upon previous research in the pursuit of novel therapeutics for metabolic disorders.

This compound, a member of the thiazolidinedione (TZD) class of drugs, has been investigated for its insulin-sensitizing and anti-inflammatory properties. This guide delves into the pivotal experiments that have characterized its effects on glucose and lipid metabolism, as well as its impact in models of inflammation-related pathologies.

Quantitative Data Summary

To facilitate a clear comparison of this compound's efficacy across different experimental settings, the following tables summarize the key quantitative data from published studies.

Table 1: Metabolic Effects of this compound in a Clinical Trial with NIDDM Subjects[1]
ParameterPlacebo Group (Baseline)This compound Group (Baseline)Placebo Group (14 Days)This compound Group (14 Days)
24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹) -292.8 ± 31.2No significant change235.2 ± 21.6
24-h Serum Insulin AUC (µU·h⁻¹·mL⁻¹) -1027.2 ± 254.4No significant change765.6 ± 170.4
24-h Non-Esterified Fatty Acid AUC (µmol·h⁻¹·L⁻¹) -1900 ± 236No significant change947 ± 63
Mean 24-h Serum Triglyceride (% change) ---3.9 ± 4.8-25.9 ± 6.2
Table 2: Anti-inflammatory Effects of this compound in a Mouse Model of Cerebral Hypoxia-Ischemia[2]
ParameterControl ob/+ MiceThis compound-treated ob/+ MiceUntreated ob/ob MiceThis compound-treated ob/ob Mice
Blood Glucose (mg/dL) 166 ± 9No significant effect358 ± 35Normalized to euglycemic levels
Infarct Size (% of ipsilateral hemisphere) -No significant effect30 ± 133.3 ± 1.6
Table 3: Effects of this compound on Lipid Metabolism in Obese Zucker Rats
ParameterBasal State (this compound vs. Control)Euglycemic Clamp (this compound vs. Control)
Plasma FFA Appearance (Ra) +114%-67%
Whole-body FFA Oxidation (Rox) +51%-84%
Non-oxidative FFA Disposal (Rfs) in Adipose Tissue IncreasedDecreased
Glucose Infusion Rate (mg·min⁻¹) -4.7 to 13.3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Clinical Trial of this compound in NIDDM Subjects
  • Study Design: A double-blind, placebo-controlled study was conducted with nineteen subjects diagnosed with non-insulin-dependent diabetes mellitus (NIDDM).[1]

  • Treatment: Nine subjects received 25 mg of this compound orally once a day for 14 consecutive days. Ten subjects received a placebo for the same duration.[1]

  • Data Collection: Over a 24-hour period, blood samples were collected to determine the area under the curve (AUC) for plasma glucose, serum insulin, and non-esterified fatty acids. Mean 24-hour serum triglyceride levels were also measured.[1]

Unilateral Cerebral Hypoxia-Ischemia Mouse Model
  • Animal Model: The study utilized diabetic ob/ob mice and their non-diabetic ob/+ littermates.

  • Treatment: Mice in the treatment group received this compound at a dose of 1 mg/kg mixed in powdered chow for one week prior to the induction of hypoxia-ischemia.

  • Induction of Hypoxia-Ischemia: The right common carotid artery was permanently ligated. Following a 3-hour recovery period, the animals were exposed to an environment of 8% oxygen for 24 minutes.

  • Outcome Measures: Blood glucose levels were monitored throughout the experiment. At 24 hours post-insult, the brains were sectioned and stained with hematoxylin and eosin to determine the infarct size, which was calculated as a percentage of the ipsilateral hemisphere.

FFA Metabolism Study in Obese Zucker Rats
  • Animal Model: The experiment was performed on obese Zucker (fa/fa) rats, a model of genetic obesity and insulin resistance.

  • Tracer Methodology: To assess free fatty acid (FFA) metabolism, a ³H-palmitate tracer was used to estimate the rates of plasma FFA appearance (Ra), whole-body FFA oxidation (Rox), and tissue-specific non-oxidative FFA disposal (Rfs).

  • Experimental Conditions: Measurements were taken under two conditions: a basal, 7-hour fasted state and during a euglycemic clamp, which simulates postprandial hyperinsulinemia.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Darglitazone_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Genes (e.g., related to glucose & lipid metabolism) PPRE->Target_Genes regulates transcription of Metabolic_Effects Metabolic Effects: - Increased Insulin Sensitivity - Decreased Blood Glucose - Altered Lipid Metabolism Target_Genes->Metabolic_Effects leads to

Caption: this compound's mechanism of action via PPARγ activation.

Hypoxia_Ischemia_Workflow cluster_pretreatment Pre-treatment (1 week) cluster_surgery Surgical Procedure cluster_hypoxia Hypoxic Insult cluster_analysis Post-Insult Analysis (24 hours) Darglitazone_Admin This compound (1 mg/kg) or Vehicle Administration Carotid_Ligation Unilateral Ligation of Right Common Carotid Artery Darglitazone_Admin->Carotid_Ligation Hypoxia_Exposure Exposure to 8% Oxygen (24 minutes) Carotid_Ligation->Hypoxia_Exposure Brain_Sectioning Brain Sectioning and H&E Staining Hypoxia_Exposure->Brain_Sectioning Infarct_Measurement Infarct Size Measurement Brain_Sectioning->Infarct_Measurement

Caption: Experimental workflow for the cerebral hypoxia-ischemia model.

FFA_Metabolism_Study_Logic Darglitazone_Treatment This compound Treatment in Obese Zucker Rats Tracer_Infusion ³H-Palmitate Tracer Infusion Darglitazone_Treatment->Tracer_Infusion Experimental_Conditions Basal State (Fasting) Euglycemic Clamp (Hyperinsulinemia) Tracer_Infusion->Experimental_Conditions FFA_Kinetics_Measurement Measurement of FFA Kinetics Ra (Appearance) Rox (Oxidation) Rfs (Disposal) Experimental_Conditions->FFA_Kinetics_Measurement Comparison Comparison of FFA Metabolism (this compound vs. Control) FFA_Kinetics_Measurement->Comparison

Caption: Logical flow of the FFA metabolism tracer study.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.